Cerium(IV) hydroxide
Description
The exact mass of the compound Cerium hydroxide (Ce(OH)4), (T-4)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Electrolytes - Ions - Anions - Hydroxides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
cerium;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.4H2O/h;4*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUCLPLBKVSJIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[Ce] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeH8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Powder; [MSDSonline] | |
| Record name | Cerium hydroxide (Ce(OH)4), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cerium perhydroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9103 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12014-56-1 | |
| Record name | Cerium perhydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012014561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerium hydroxide (Ce(OH)4), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Foundational & Exploratory
An In-depth Technical Guide to Cerium(IV) Hydroxide: Formula, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cerium(IV) hydroxide, a compound of significant interest due to its versatile applications in catalysis, materials science, and emerging biomedical fields.[1] This document details its chemical formula, structural characteristics, physicochemical properties, and key experimental protocols for its synthesis and characterization.
Chemical Formula and Nomenclature
This compound, also known as ceric hydroxide, is an inorganic compound with the chemical formula Ce(OH)₄ .[2][3] It is identified by the CAS Number 12014-56-1.[3] Alternative names include cerium tetrahydroxide and hydrated cerium oxide.[4][5]
Chemical Structure and Morphology
This compound is typically a yellowish powder that is insoluble in water but dissolves in concentrated acids.[2] Its structure is not monolithic and can be prepared in several forms, each with distinct morphological and crystalline properties.
-
Amorphous Form: Often obtained as a gelatinous precipitate, which can be described as CeO₂·xH₂O (where x ranges from 0.5 to 2).[2] This form is characterized by a lack of long-range crystalline order.[6]
-
Granular Form: A denser, more easily filterable granular precipitate can be produced by boiling an insoluble cerium(IV) salt in a sodium hydroxide solution.[2][7]
-
Nanocrystalline Form: Nanocrystalline this compound (NCs-Ce(OH)₄) has been successfully synthesized and serves as a key intermediate for producing cerium oxide (CeO₂) nanoparticles.[8] X-ray diffraction (XRD) analysis of this form reveals a cubic fluorite structure.[8][9] The average crystallite size for these nanoparticles is reported to be in the range of 3–4 nm.[8]
The relationship between the synthesis precursors and the resulting structure of this compound is crucial for tailoring its properties for specific applications.
Caption: Synthesis pathways from various precursors to different forms of Ce(OH)₄.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 208.15 g/mol | [3][10][11] |
| Appearance | Yellow to pale brown powder | [3] |
| Solubility in Water | Insoluble | [2][12] |
| Solubility in Acid | Soluble in concentrated acids | [2][12] |
| p Ksp | 47.7 | [12] |
| Crystallite Size (NCs) | 3–4 nm | [8] |
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and characterization of this compound.
Protocol 1: Synthesis from Cerium(III) Carbonate [2]
-
Reactant Preparation: React cerium(III) carbonate (Ce₂(CO₃)₃) with acetic acid (CH₃COOH) to produce cerium(III) acetate (Ce(CH₃COO)₃).
-
Reaction: Ce₂(CO₃)₃ + 6CH₃COOH → 2Ce(CH₃COO)₃ + 3CO₂ + 3H₂O
-
-
Oxidation: Oxidize the cerium(III) acetate solution with hydrogen peroxide (H₂O₂) in the presence of water.
-
Reaction: 2Ce(CH₃COO)₃ + 3H₂O₂ + 4H₂O → 2Ce(OH)₃(OOH) + 6CH₃COOH
-
-
Precipitation: Add sodium hydroxide (NaOH) to neutralize the acetic acid and facilitate the decomposition of the peroxide intermediate. The reaction is typically heated to around 343 K (70 °C).
-
Product Formation: The intermediate decomposes to form a this compound precipitate.
-
Reaction: 2Ce(OH)₃(OOH) → 2Ce(OH)₄↓ + O₂↑
-
-
Purification: The precipitate is filtered, washed with deionized water to remove soluble byproducts, and dried.
Protocol 2: Synthesis of Nanocrystalline Ce(OH)₄ via Wet Chemical Route [8]
-
Precursor Solution: Dissolve 1.0 g of ammonium cerium(IV) nitrate ((NH₄)₂Ce(NO₃)₆) in 20 mL of deionized water with constant stirring for 1 hour.
-
Precipitation: Add 5 mL of a 1 M ammonium hydroxide (NH₄OH) solution to the precursor solution. Continue stirring for 3 hours.
-
pH Adjustment: Add excess ammonium hydroxide solution drop-wise until a pH of 9.0 is achieved, leading to the formation of a pale yellow precipitate.
-
Isolation and Washing: Centrifuge the mixture to separate the precipitate. Wash the collected solid several times with deionized water to remove residual ammonium and nitrate ions.
-
Drying: Dry the washed precipitate in an oven at 100 °C to remove excess water and obtain the nanocrystalline Ce(OH)₄ powder.
The characterization of synthesized this compound is critical to confirm its identity, purity, morphology, and crystalline nature. A typical workflow involves multiple analytical techniques.
Caption: A typical experimental workflow for the characterization of Ce(OH)₄.
-
X-Ray Diffraction (XRD): Used to identify the crystal structure (e.g., cubic fluorite) and phase purity. The Scherrer equation can be applied to the diffraction peak broadening to estimate the average crystallite size of nanocrystalline materials.[8][9]
-
Scanning Electron Microscopy (SEM): Provides information on the surface morphology, particle shape, and state of agglomeration of the powder.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of characteristic functional groups, notably the O-H stretching vibrations from the hydroxyl groups, which helps distinguish Ce(OH)₄ from its oxide counterpart, CeO₂.[8][9]
-
Thermogravimetric Analysis (TGA): Determines the thermal stability and the decomposition profile of the compound. For this compound, TGA can reveal the temperature at which it dehydrates to form cerium oxide and can suggest the degree of hydration.[8][9]
Conclusion
This compound is a compound with a well-defined stoichiometry but a variable structure that is highly dependent on the synthesis methodology. Its utility as a precursor for cerium oxide nanoparticles, a vital material in catalysis and electronics, underscores the importance of controlling its synthesis.[7][8] The experimental protocols and characterization workflows detailed in this guide provide a robust framework for researchers working with this versatile inorganic material.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Cerium (IV) Hydroxide Powder (CAS No. 12014-56-1) [stanfordmaterials.com]
- 4. CAS 12014-56-1: Cerium hydroxide (Ce(OH)4), (T-4)- [cymitquimica.com]
- 5. Cerium tetrahydroxide | 12014-56-1 [chemicalbook.com]
- 6. Preparation of Cerium Hydroxide by Green Synthesis and Characterization | Scientific.Net [scientific.net]
- 7. This compound | 12014-56-1 | Benchchem [benchchem.com]
- 8. jos.ac.cn [jos.ac.cn]
- 9. researchgate.net [researchgate.net]
- 10. 水酸化セリウム(IV) | Sigma-Aldrich [sigmaaldrich.com]
- 11. Cerium hydroxide (Ce(OH)4), (T-4)- | CeH4O4 | CID 10219931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 12014-56-1 CAS MSDS (Cerium tetrahydroxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
synthesis and precipitation of ceric hydroxide
An In-depth Technical Guide on the Synthesis and Precipitation of Ceric Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal methodologies for the , Ce(OH)₄. Ceric hydroxide is a critical intermediate in the production of high-purity cerium compounds and nanocrystalline ceria (CeO₂), materials with significant applications in catalysis, electronics, and biomedicine.[1][2] This document details various experimental protocols, presents quantitative data in a comparative format, and visualizes key workflows to support research and development efforts.
Synthesis Methodologies: An Overview
The synthesis of ceric hydroxide can be broadly categorized into several key methods, each offering distinct advantages in controlling particle size, morphology, and purity. The choice of method often depends on the desired characteristics of the final product and the available precursor materials. Common synthesis routes include direct precipitation from cerium(IV) salts, oxidation-precipitation from cerium(III) precursors, sol-gel methods, and hydrothermal synthesis.[3][4][5][6]
Direct Precipitation and Hydrolysis
Direct precipitation, or hydrolysis, is a straightforward and widely used method involving the addition of a base to a solution containing cerium ions to induce the formation of the insoluble hydroxide.[7] This can be performed using either tetravalent (Ce⁴⁺) or trivalent (Ce³⁺) cerium precursors.
-
From Cerium(IV) Precursors: This is the most direct route. A solution of a Ce⁴⁺ salt, such as ammonium cerium nitrate, is treated with a base like ammonium hydroxide or sodium hydroxide. The tetravalent cerium readily hydrolyzes and precipitates as ceric hydroxide.[1][7] The rapid, localized pH change can sometimes lead to less control over particle size and morphology.[4]
-
From Cerium(III) Precursors (Oxidation-Precipitation): This is a common and cost-effective method that starts with more readily available cerium(III) salts, such as cerium(III) nitrate or cerium(III) carbonate.[7][8] The process involves two key steps: the oxidation of Ce³⁺ to Ce⁴⁺, followed by precipitation.[9] Strong oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are typically used in a basic or near-neutral medium to facilitate this transformation.[7][10][11]
Homogeneous Precipitation
To overcome the lack of uniformity associated with direct base addition, homogeneous precipitation is employed. This technique relies on the slow, in situ generation of a precipitating agent (e.g., hydroxide ions) throughout the solution.[4] This is often achieved through the thermal decomposition of a substance like urea or hexamethylenetetramine (HMT), which gradually increases the solution's pH, leading to more uniform nucleation and growth of ceric hydroxide particles.[4][9] This controlled process generally results in monodisperse particles with well-defined morphology.[4]
Sol-Gel Synthesis
The sol-gel method is a versatile bottom-up approach for creating highly pure and homogeneous nanostructures at low processing temperatures.[12] The process involves the transition of a colloidal solution (sol) into a solid-like network (gel). For ceric hydroxide synthesis, a cerium precursor (e.g., cerium nitrate) is hydrolyzed in the presence of a stabilizing or capping agent, such as a polymer or citric acid.[12][13] This is followed by gelation, drying, and often a calcination step to yield the final oxide, with ceric hydroxide being the key intermediate.[13]
Hydrothermal Synthesis
Hydrothermal synthesis involves a chemical reaction in an aqueous solution at elevated temperatures and pressures within a sealed vessel, such as an autoclave.[3] This method is highly effective for producing crystalline nanoparticles. By carefully controlling parameters like the precursor, pH, temperature, and reaction time, the crystallinity and size of ceria nanoparticles, formed via a ceric hydroxide intermediate, can be precisely managed.[3][14]
Experimental Protocols
The following sections provide detailed methodologies for key synthesis experiments.
Protocol 1: Oxidation-Precipitation from Cerium(III) Nitrate
This protocol describes the synthesis of ceric hydroxide using cerium(III) nitrate as the precursor, hydrogen peroxide as the oxidant, and ammonia as the precipitating agent.[7]
Materials:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Ammonium hydroxide (NH₃·H₂O, concentrated solution)
-
Deionized water
Procedure:
-
Prepare a solution of cerium(III) nitrate in deionized water.
-
While stirring, slowly add hydrogen peroxide to the cerium nitrate solution.
-
Add ammonium hydroxide dropwise to the solution to raise the pH and initiate precipitation. An intermediate, Ce(OH)₃(OOH), will form.[7]
-
Continue stirring the suspension and gently heat the mixture. The intermediate will decompose to form a yellowish precipitate of ceric hydroxide (Ce(OH)₄).[7]
-
After the reaction is complete, filter the precipitate.
-
Wash the collected precipitate several times with deionized water to remove residual ions.
-
Dry the purified ceric hydroxide powder in an oven at a controlled temperature (e.g., 100 °C).[1]
Protocol 2: Direct Precipitation from Ammonium Cerium(IV) Nitrate
This protocol details a wet chemical route using a Ce⁴⁺ precursor.[1]
Materials:
-
Ammonium cerium(IV) nitrate ((NH₄)₂Ce(NO₃)₆)
-
Ammonium hydroxide (NH₄OH, 1 M solution)
-
Deionized water
Procedure:
-
Dissolve 1.0 g of ammonium cerium(IV) nitrate in 20 mL of deionized water in a beaker with constant stirring.[1]
-
Add 5 mL of 1 M ammonium hydroxide solution to the beaker. A gray precipitate may initially form.[1]
-
Continue to add the ammonium hydroxide solution dropwise until the pH of the mixture reaches 9.0.[1]
-
Allow the resulting mixture to stir continuously for 3 hours to ensure the reaction goes to completion.[1]
-
A pale yellow precipitate of Ce(OH)₄ will form.[1]
-
Separate the precipitate by centrifugation.
-
Wash the precipitate multiple times with deionized water to remove excess ammonium and nitrate ions.[1]
-
Dry the final product in an oven at 100 °C to remove water.[1]
Protocol 3: Sol-Gel Synthesis using a Polymer Template
This protocol is adapted from a method using poly(allylamine) (PAA) as a stabilizing agent to control particle growth.[13]
Materials:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Poly(allylamine) (PAA)
-
Ammonium hydroxide (1 M solution)
-
Deionized water
Procedure:
-
Prepare two separate solutions: dissolve 20.0 g of cerium nitrate hexahydrate in 100 mL of deionized water, and 5.0 g of PAA in 100 mL of deionized water.[13]
-
Slowly add the cerium nitrate solution to the PAA solution under vigorous stirring. Continue to stir for 30 minutes to form a homogeneous sol.[13]
-
Induce gelation by adding 1 M ammonium hydroxide dropwise to the sol until the pH reaches approximately 10.[13]
-
Stir the resulting suspension at 70 °C for 10 hours until a gel-like material is formed.[13]
-
Collect the precipitate by centrifugation and wash thoroughly to remove impurities.[13]
-
The resulting material is a ceric hydroxide gel intermediate, which can be further processed (e.g., calcined at 400 °C) to obtain cerium oxide nanoparticles.[13]
Data Presentation: Comparative Analysis
The selection of a synthesis strategy significantly impacts the properties of the resulting ceric hydroxide or its derivative, ceria. The tables below summarize quantitative data from various studies.
Table 1: Comparison of Ceric Hydroxide and Ceria Synthesis Methods
| Synthesis Method | Precursor(s) | Reagents | Key Conditions | Particle/Crystallite Size | Yield/Purity | Reference(s) |
| Oxidation-Precipitation | Ce(III) Nitrate, H₂O₂ | NH₃·H₂O | Gentle heating | - | Oxidation >98%, Recovery >99% | [10] |
| Direct Precipitation | (NH₄)₂Ce(NO₃)₆ | NH₄OH | Ambient temp., pH 9.0, 3h stir | 3-4 nm | - | [1] |
| Hydroxide Mediated | Ce(NO₃)₃·6H₂O | NaOH | - | 9-16 nm | - | [8] |
| Homogeneous Precipitation | Ce(IV) precursor | HMT, NH₄OH | pH adjusted to < 8 | Sub-micron, monodisperse | - | [4] |
| Sol-Gel | Ce(NO₃)₃·6H₂O | Poly(allylamine) | pH 10, 70 °C for 10h | - | - | [13] |
| Hydrothermal | Ce(IV) salts | - | 180 °C for 5h | ~3 nm (30 Å) | - | [14] |
| Hydrothermal | Ce(III) salt | - | 180 °C for 5h | ~16 nm (160 Å) | - | [14] |
| Thermal Decomposition | Ce(NO₃)₃·6H₂O | Oleylamine | 240 °C | 4-13 nm | - | [15] |
Table 2: Influence of pH on Cerium Precipitation
| Initial Cerium Species | Precipitating/Oxidizing Agent | Final pH | Key Observation | Reference(s) |
| Ce³⁺ from REOH concentrate | KMnO₄, Na₂CO₃, NH₄OH | 4.0 | Optimum pH for Ce recovery | [16][17] |
| Ce³⁺ (aq) | (e-beam induced) | Local pH > 10.4 | Precipitation of Ce(OH)₃ occurs | [18][19] |
| Ce⁴⁺ (aq) | Hydrolysis | 0.7 - 1.0 | Ce(OH)₄ precipitates | [9] |
| Ce⁴⁺ in solution | NH₄OH | > 8.0 | Amorphous cerium hydroxide precipitates | [4] |
| Ce³⁺, La³⁺, etc. | NH₄OH | 6.0 - 8.0 | Trivalent rare earth hydroxides precipitate | [9] |
| Ce⁴⁺ from oxidized REE composite | NaOH | 2.5 (in H₂SO₄) | Selective precipitation of Ce(OH)₄ | [20] |
| Ce⁴⁺ from oxidized REE composite | NaOH | 1.0 (in HCl) | Selective precipitation of Ce(OH)₄ | [20] |
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and logical relationships in ceric hydroxide synthesis.
General Workflow for Precipitation Synthesis
Caption: General workflow for the synthesis of Ce(OH)₄ via direct precipitation.
Oxidation-Precipitation Pathway from Ce(III)
Caption: Pathway for Ce(OH)₄ synthesis from a Ce(III) precursor.
Sol-Gel Synthesis Workflow
Caption: Workflow for the sol-gel synthesis of ceric hydroxide intermediates.
References
- 1. jos.ac.cn [jos.ac.cn]
- 2. chemimpex.com [chemimpex.com]
- 3. Cerium(IV) hydroxide | 12014-56-1 | Benchchem [benchchem.com]
- 4. Preparation of monodisperse cerium oxide particle suspensions from a tetravalent precursor - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00146J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. scialert.net [scialert.net]
- 9. CN1269327A - Technological process of preparing pure cerium hydroxide - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Preliminary Study of the Effect of pH on Ce, Nd, La, Pr Recovery from REOH Concentrate | Scientific.Net [scientific.net]
- 18. The formation of cerium( iii ) hydroxide nanoparticles by a radiation mediated increase in local pH - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27066B [pubs.rsc.org]
- 19. The formation of cerium(iii) hydroxide nanoparticles by a radiation mediated increase in local pH - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. imim.pl [imim.pl]
cerium(IV) hydroxide CAS number and material safety data sheet
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on cerium(IV) hydroxide, a versatile inorganic compound with significant applications in research and development. This document covers its chemical identity, safety data, and detailed experimental protocols relevant to its synthesis and application in catalysis and biomedicine.
Chemical Identification and Properties
This compound, also known as ceric hydroxide, is an inorganic compound with the chemical formula Ce(OH)₄.[1] It is typically a yellow to pale brown powder.[2] The compound is notable for its insolubility in water and solubility in concentrated acids.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| CAS Number | 12014-56-1 | [1][2][3][4][5][6][7] |
| Molecular Formula | Ce(OH)₄ | [1][2][4][5] |
| Molecular Weight | 208.15 g/mol | [2][4][5][6] |
| Appearance | Yellow to pale brown powder | [2] |
| Solubility | Insoluble in water; soluble in concentrated acids | [1][8] |
| Purity | ≥ 99.5% (Trace metal basis) | [4] |
Material Safety Data Sheet (MSDS) Summary
The following tables summarize the key safety information for this compound, compiled from various supplier safety data sheets. It is imperative to consult the full MSDS from your supplier before handling this chemical.
Table 2: Hazard Identification and First Aid Measures
| Hazard Statement | Precautionary Statement | First Aid Measures |
| Causes severe skin burns and eye damage.[9][10] May cause respiratory irritation.[9][11] | Do not breathe dust/fume/gas/mist/vapors/spray.[9] Wash skin thoroughly after handling.[9] Wear protective gloves/protective clothing/eye protection/face protection.[9] | If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[9] If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[9] If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] If Swallowed: Rinse mouth. Do NOT induce vomiting.[9] |
Table 3: Handling, Storage, and Personal Protective Equipment (PPE)
| Handling | Storage | Personal Protective Equipment |
| Use only outdoors or in a well-ventilated area.[9] Avoid breathing dust.[12] | Store in a cool, dry, well-ventilated area.[13] Keep container tightly closed.[9] | Eye/Face Protection: Wear tightly fitting safety goggles.[14] Skin Protection: Wear impermeable gloves and protective work clothing.[13] Respiratory Protection: Use a NIOSH/MSHA approved respirator when high concentrations are present.[13] |
Experimental Protocols
This compound is a key precursor in the synthesis of cerium oxide nanoparticles (nanoceria), which have garnered significant interest for their catalytic and biomedical applications.
Synthesis of Nanocrystalline this compound
This protocol describes a simple wet chemical method for the synthesis of nanocrystalline this compound at ambient temperature.[3]
Materials:
-
Ammonium cerium(IV) nitrate ((NH₄)₂Ce(NO₃)₆)
-
Ammonium hydroxide (NH₄OH)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve 1.0 g of ammonium cerium(IV) nitrate in 20 mL of deionized water with constant stirring.
-
To this solution, add 5 mL of 1M ammonium hydroxide solution and continue stirring for 1 hour. A gray precipitate will form.
-
Add excess ammonium hydroxide dropwise until the solution reaches a pH of 9.0.
-
Continue stirring the mixture for an additional 3 hours to ensure the reaction is complete.
-
A pale yellow precipitate of this compound will appear. Centrifuge the mixture to collect the precipitate.
-
Wash the precipitate several times with deionized water to remove any unreacted ions.
-
Dry the washed precipitate in an oven at 100°C to obtain nanocrystalline this compound.[3]
Caption: Workflow for the synthesis of nanocrystalline this compound.
In Vitro Antioxidant Activity Assay (DPPH Method)
This protocol outlines the evaluation of the antioxidant capacity of cerium oxide nanoparticles, which can be synthesized from this compound, using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
Materials:
-
Cerium oxide nanoparticles (CeO₂-NPs) dispersed in a suitable solvent (e.g., ethanol).
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in ethanol (e.g., 25 µg/mL).
-
Ascorbic acid (as a reference standard).
-
Ethanol.
-
96-well plate or cuvettes.
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare a series of dilutions of the CeO₂-NPs suspension at various concentrations (e.g., 20, 40, 60, 80, 100 µg/mL).
-
In a 96-well plate or cuvettes, mix a fixed volume (e.g., 2 mL) of each CeO₂-NPs dilution with an equal volume (e.g., 2 mL) of the DPPH solution.
-
Prepare a control sample containing only the DPPH solution and the solvent.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.
-
Calculate the percentage of inhibition of the DPPH radical using the following formula:
-
Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] * 100
-
-
Plot the percentage of inhibition against the concentration of CeO₂-NPs to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH free radicals).
Caption: Experimental workflow for the DPPH antioxidant activity assay.
Applications in Research and Drug Development
This compound and its derivative, cerium oxide, are gaining prominence in several high-impact research areas:
-
Catalysis: They are utilized as catalysts in various chemical reactions, including the purification of automobile exhaust gases.[2][5]
-
Drug Delivery: The unique properties of ceria nanoparticles, such as their antioxidant capabilities, make them promising candidates for use as nanocarriers to improve the delivery and therapeutic efficacy of anticancer drugs.[14]
-
Biomedical Applications: Research is exploring their potential as antioxidants in biomedical applications due to their ability to scavenge free radicals.[4][13]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 12014-56-1 | Benchchem [benchchem.com]
- 3. jos.ac.cn [jos.ac.cn]
- 4. mdpi.com [mdpi.com]
- 5. This compound Ce(OH)4 CAS 12014-56-1 For Exhaust Gas Purification Catalyst [m.rare-earthmaterials.com]
- 6. mocedes.org [mocedes.org]
- 7. Preparation of monodisperse cerium oxide particle suspensions from a tetravalent precursor - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00146J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN1269327A - Technological process of preparing pure cerium hydroxide - Google Patents [patents.google.com]
- 12. In Vitro and In Vivo Antioxidant Activity of the New Magnetic-Cerium Oxide Nanoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Green mediated synthesis of cerium oxide nanoparticles by using Oroxylum indicum for evaluation of catalytic and biomedical activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04132A [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of Cerium(IV) Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of cerium(IV) hydroxide (Ce(OH)₄) in various solvents. Given the limited availability of direct quantitative data for this compound, this guide also incorporates data from its anhydrous counterpart, cerium(IV) oxide (CeO₂), as a proxy to infer solubility trends, particularly in acidic media. This document is intended to be a valuable resource for researchers and professionals working with cerium compounds in fields such as materials science, catalysis, and pharmaceutical development.
Executive Summary
This compound is a yellowish powder that is practically insoluble in water but demonstrates solubility in concentrated acidic solutions.[1] Its solubility is a critical parameter in its synthesis, purification, and various applications. This guide summarizes the available quantitative and qualitative solubility data, provides detailed experimental protocols for solubility determination, and presents visual diagrams to illustrate key concepts and workflows.
Quantitative Solubility Data
Quantitative data on the solubility of this compound is scarce in the literature. The most definitive value is its solubility product constant (Ksp), which describes its dissolution in water.
Solubility in Aqueous Solutions
This compound is classified as insoluble in water.[1] The insolubility can be quantified by its pKsp, which has been reported to be 47.7.[2]
Table 1: Solubility Product Constant of this compound in Water
| Parameter | Value | Temperature (°C) | Pressure (kPa) |
| pKsp | 47.7 | 25 | 100 |
From the Ksp value, the molar solubility of Ce(OH)₄ in pure water can be calculated as follows:
Ksp = [Ce⁴⁺][OH⁻]⁴ = --INVALID-LINK--⁴ = 256[Ce⁴⁺]⁵ Solubility (s) = [Ce⁴⁺] = (Ksp/256)^(1/5)
Given a pKsp of 47.7, the Ksp is 10⁻⁴⁷⁷. This results in an extremely low molar solubility, confirming its practical insolubility in water.
The solubility of this compound is also highly dependent on the pH of the aqueous solution. In acidic conditions, the hydroxide ions are neutralized, shifting the equilibrium towards dissolution. Conversely, in basic solutions, the common ion effect further suppresses its already low solubility.
Solubility in Acidic Solutions
This compound dissolves in concentrated acids.[1] While specific quantitative data for Ce(OH)₄ is limited, studies on the dissolution of cerium(IV) oxide (CeO₂) provide valuable insights. The dissolution rate and extent are influenced by the type of acid, its concentration, and the temperature.
For instance, the dissolution of CeO₂ in sulfuric acid is slow but increases with both acid concentration and temperature.[3][4] One study reported that it took over three days to dissolve 4 mmol of CeO₂ powder in 100 mL of 12 M sulfuric acid at 90°C.[3][4] The dissolution rate was found to be proportional to the acid concentration raised to the power of 6.5 and followed the Arrhenius equation with an activation energy of 120 kJ/mol.[3][4]
The addition of a reducing agent, such as hydrogen peroxide, can significantly enhance the dissolution of CeO₂ in acids like nitric acid.[5] This is because the reduction of Ce(IV) to the more soluble Ce(III) state facilitates the dissolution process.
Solubility in Alkaline Solutions
This compound exhibits amphoteric properties, meaning it can react with both acids and bases.[6] However, its solubility in alkaline solutions is generally low. The common ion effect from the hydroxide ions in the alkaline medium further reduces its solubility.
Solubility in Organic Solvents
There is a notable lack of specific quantitative data on the solubility of this compound in organic solvents in publicly available literature. Generally, inorganic hydroxides tend to have very low solubility in non-polar organic solvents.
Experimental Protocols
This section outlines a detailed methodology for the experimental determination of the solubility of this compound.
Protocol for Determining Aqueous Solubility (Ksp)
This protocol is based on the principle of preparing a saturated solution and measuring the hydroxide ion concentration via pH to calculate the Ksp.
Materials:
-
This compound powder
-
Deionized water
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)
-
Constant temperature water bath
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of deionized water in a sealed container.
-
Place the container in a constant temperature water bath set to the desired temperature (e.g., 25°C).
-
Stir the suspension vigorously using a magnetic stirrer for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the suspension to settle for a few hours at the constant temperature.
-
Carefully draw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles.
-
-
pH Measurement:
-
Measure the pH of the filtered, saturated solution using a calibrated pH meter.
-
-
Calculation of Ksp:
-
From the measured pH, calculate the pOH: pOH = 14 - pH.
-
Calculate the hydroxide ion concentration: [OH⁻] = 10^(-pOH).
-
Based on the stoichiometry of the dissolution reaction (Ce(OH)₄ ⇌ Ce⁴⁺ + 4OH⁻), the cerium ion concentration is [Ce⁴⁺] = [OH⁻]/4.
-
Calculate the solubility product constant: Ksp = [Ce⁴⁺][OH⁻]⁴.
-
Protocol for Determining Solubility in Acidic Solutions
This protocol involves dissolving a known amount of this compound in an acidic solution and quantifying the dissolved cerium concentration.
Materials:
-
This compound powder
-
Acidic solutions of known concentrations (e.g., H₂SO₄, HNO₃, HCl)
-
Volumetric flasks
-
Analytical balance
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Spectrophotometer for cerium quantification
-
Constant temperature shaker bath
Procedure:
-
Preparation of Test Solutions:
-
Accurately weigh a series of small, known amounts of this compound powder.
-
Add each weighed sample to a separate volumetric flask containing a known volume of the acidic solvent.
-
-
Dissolution:
-
Place the flasks in a constant temperature shaker bath and agitate for a predetermined time to facilitate dissolution. The time required will depend on the acid concentration and temperature and may need to be determined empirically.
-
-
Quantification of Dissolved Cerium:
-
After the dissolution period, allow any remaining solid to settle.
-
Take an aliquot of the clear supernatant.
-
Dilute the aliquot as necessary to fall within the linear range of the analytical instrument.
-
Analyze the concentration of cerium in the diluted solution using a calibrated ICP-MS or a suitable spectrophotometric method.
-
-
Calculation of Solubility:
-
Calculate the concentration of cerium in the original acidic solution, taking into account any dilutions.
-
Express the solubility in terms of grams per liter (g/L) or moles per liter (mol/L).
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key relationships and workflows related to the solubility of this compound.
Caption: Logical relationship between solvent type and Ce(OH)₄ solubility.
Caption: General experimental workflow for solubility determination.
Conclusion
The solubility of this compound is a complex property influenced by the solvent system, pH, and temperature. While it is definitively insoluble in water, its solubility in concentrated acids allows for its use in various chemical syntheses and applications. The provided experimental protocols offer a robust framework for researchers to determine its solubility under specific conditions. Further research is warranted to generate a more comprehensive quantitative dataset, particularly in various acidic and organic solvents, to better support the growing applications of cerium-based materials.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 12014-56-1 CAS MSDS (Cerium tetrahydroxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Dissolution of Cerium Oxide in Sulfuric Acid | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CAS 12014-56-1: Cerium hydroxide (Ce(OH)4), (T-4)- [cymitquimica.com]
Unraveling the Structure of Cerium(IV) Hydroxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium(IV) hydroxide, Ce(OH)₄, is a key inorganic compound, notable for its role as an intermediate in the synthesis of nanocrystalline ceria (CeO₂), a material with extensive applications in catalysis, biomedical sciences, and optics.[1][2][3] Despite its significance, a definitive, complete crystal structure for pure, bulk Ce(OH)₄ remains elusive in the scientific literature. Current understanding is predominantly derived from experimental studies on its nanocrystalline form. This technical guide provides a comprehensive overview of the experimentally suggested crystal structure of nanocrystalline Ce(OH)₄, details on its synthesis, and the characterization techniques employed.
Theoretical and Experimental Crystal Structure
The diffraction patterns of synthesized nanocrystalline Ce(OH)₄ typically exhibit broadened peaks corresponding to the (111), (200), (220), and (331) reflection planes, which are characteristic of a cubic fluorite lattice.[4] However, the very small crystallite size, generally in the range of 3-4 nm, results in significant peak broadening, which complicates a precise determination of lattice parameters and atomic positions.[1][2][4]
Crystallographic Data
The following table summarizes the typical crystallographic data obtained from experimental studies on nanocrystalline Ce(OH)₄.
| Parameter | Value/Description | Source |
| Crystal System | Cubic | [1][4] |
| Suggested Structure | Fluorite-type | [1][4] |
| Observed Reflection Planes | (111), (200), (220), (331) | [4] |
| Average Crystallite Size | 3–4 nm | [1][2][4] |
Experimental Protocols
The synthesis of nanocrystalline Ce(OH)₄ is most commonly achieved through wet chemical precipitation methods. These protocols are valued for their simplicity and scalability.
Wet Chemical Precipitation Method
A prevalent method for synthesizing nanocrystalline Ce(OH)₄ involves the precipitation of a cerium salt with a base at ambient temperature.[1]
Materials:
-
Ammonium cerium(IV) nitrate [(NH₄)₂Ce(NO₃)₆]
-
Ammonium hydroxide (NH₄OH)
-
Deionized water
Procedure:
-
A solution of ammonium cerium(IV) nitrate is prepared by dissolving the salt in deionized water.
-
With constant stirring, an ammonium hydroxide solution is added dropwise to the cerium nitrate solution.
-
The addition of the base induces the formation of a precipitate.
-
The pH of the solution is adjusted to a specific value, typically around 9.0, by the continued addition of ammonium hydroxide to ensure complete precipitation.[1]
-
The resulting mixture is stirred for several hours to allow the reaction to go to completion.[1]
-
The precipitate is then collected, washed with deionized water and ethanol to remove impurities, and dried.
The following diagram illustrates the workflow for the wet chemical synthesis of nanocrystalline Ce(OH)₄.
References
The History and Discovery of Cerium Hydroxide Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the history, discovery, and chemical properties of cerium hydroxide compounds. It details modern synthesis protocols, explores their emerging role in biological signaling pathways relevant to drug development, and presents key quantitative data in a structured format.
A Journey from Discovery: The History of Cerium and its Hydroxides
The story of cerium hydroxide begins with the discovery of the element cerium itself. In 1803, two independent groups of chemists, Jöns Jacob Berzelius and Wilhelm Hisinger in Sweden, and Martin Heinrich Klaproth in Germany, identified a new earth in a mineral later named cerite.[1][2] Berzelius and Hisinger named the new element "cerium" after the recently discovered asteroid, Ceres.[3][4] Klaproth had independently named the oxide "ockroite".[3]
Early investigations by Berzelius and Hisinger revealed that cerium could exist in two oxidation states, forming either colorless or yellow-red salts.[3][5] This unique property of cerium, particularly its stable +4 oxidation state, is a defining feature of its chemistry and that of its compounds, including the hydroxides.[1] While these early studies focused on the oxide ("ceria") and various salts, the specific isolation and characterization of cerium(III) hydroxide (Ce(OH)₃) and cerium(IV) hydroxide (Ce(OH)₄) as distinct compounds evolved with the broader understanding of rare earth chemistry in the 19th century.
The separation of rare earth elements was a significant challenge for 19th-century chemists.[6] The precipitation of hydroxides from aqueous solutions by the addition of an alkali, such as sodium hydroxide or ammonia, became a common method for separating these elements.[7][8] It is within this context of advancing analytical and separation techniques that the systematic study and characterization of individual rare earth hydroxides, including those of cerium, would have occurred. While a definitive first synthesis for Ce(OH)₃ and Ce(OH)₄ is not clearly documented in readily available sources, their preparation would have followed the general methods developed for precipitating metal hydroxides.
Synthesis and Properties of Cerium Hydroxide Compounds
Cerium forms two primary hydroxide compounds: cerium(III) hydroxide and this compound. Their synthesis, properties, and characteristics are summarized below.
Cerium(III) Hydroxide (Ce(OH)₃)
Cerium(III) hydroxide is a white, gelatinous precipitate.[9] It is the more basic of the two hydroxides and is readily oxidized to the +4 state.
Experimental Protocol: Synthesis of Cerium(III) Hydroxide Nanoparticles
A common method for synthesizing Ce(OH)₃ nanoparticles involves the hydrolysis of a Ce(III) salt in an alkaline solution.
-
Materials: Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O), sodium hydroxide (NaOH), deionized water.
-
Procedure:
-
Prepare a solution of cerium(III) nitrate in deionized water.
-
Separately, prepare a solution of sodium hydroxide.
-
Under vigorous stirring, add the sodium hydroxide solution dropwise to the cerium(III) nitrate solution.
-
A white precipitate of Ce(OH)₃ will form.
-
The precipitate can be collected by centrifugation, washed several times with deionized water to remove impurities, and then dried.
-
This compound (Ce(OH)₄)
This compound is a yellow, gelatinous precipitate that is less basic than its Ce(III) counterpart.[10] It is often considered a hydrated form of cerium(IV) oxide (CeO₂·nH₂O).
Experimental Protocol: Synthesis of this compound
The synthesis of Ce(OH)₄ typically involves the oxidation of a Ce(III) salt in a basic medium.[10]
-
Materials: Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O), ammonium hydroxide (NH₄OH), hydrogen peroxide (H₂O₂), deionized water.
-
Procedure:
-
Dissolve cerium(III) nitrate hexahydrate in deionized water.
-
Add ammonium hydroxide to the solution to precipitate Ce(OH)₃.
-
To the resulting suspension, slowly add hydrogen peroxide, which acts as an oxidizing agent.
-
The white precipitate of Ce(OH)₃ will oxidize to the yellow-colored Ce(OH)₄.
-
The Ce(OH)₄ precipitate is then collected, washed, and dried.
-
An alternative method involves the reaction of cerium(III) carbonate with acetic acid, followed by oxidation with hydrogen peroxide in the presence of a base like sodium hydroxide.[10]
Quantitative Data of Cerium Hydroxide Compounds
The following tables summarize key quantitative data for cerium(III) and this compound.
| Property | Cerium(III) Hydroxide (Ce(OH)₃) |
| Molar Mass | 191.14 g/mol [11] |
| Appearance | White solid[9] |
| Solubility in Water | Insoluble |
| Solubility Product (Ksp) | 2.0 x 10⁻²⁰[12][13] |
| Molar Solubility | 5.2 x 10⁻⁶ mol/L[14][15] |
| Thermal Decomposition | Decomposes to CeO₂ upon heating.[16] |
| Property | This compound (Ce(OH)₄) |
| Molar Mass | 208.15 g/mol [17] |
| Appearance | Yellow gelatinous precipitate[17] |
| Solubility in Water | Insoluble[18] |
| Solubility in Acid | Soluble in concentrated acids[18] |
| Thermal Decomposition | Decomposes to CeO₂ and water upon heating (above 100°C).[16] |
Role in Biological Signaling Pathways
Recent research has focused on the biological activities of cerium oxide nanoparticles (nanoceria), which are often synthesized from cerium hydroxide precursors. These nanoparticles have shown significant potential in modulating cellular signaling pathways, particularly those involved in oxidative stress and inflammation, making them of great interest to the drug development community. The unique redox chemistry of cerium, cycling between the +3 and +4 oxidation states, is central to these biological effects.
Oxidative Stress and Antioxidant Pathways
Cerium oxide nanoparticles are known to act as regenerative antioxidants, scavenging reactive oxygen species (ROS). This activity allows them to interfere with several key signaling pathways:
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Studies have shown that cerium oxide nanoparticles can attenuate the activation of MAPK signaling pathways (p38, ERK1/2, and JNK) induced by oxidative stress.[19][20][21][22][23]
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the inflammatory response. Cerium oxide nanoparticles have been demonstrated to inhibit the activation of the NF-κB pathway by preventing the degradation of its inhibitor, IκBα, and subsequent nuclear translocation of p65.[24][25][26][27] This leads to a downregulation of pro-inflammatory gene expression.[24]
-
Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Some studies suggest that cerium oxide nanoparticles can modulate the Nrf2 pathway, leading to the expression of antioxidant enzymes.[28][29]
Cell Proliferation and Survival Pathways
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Research indicates that cerium oxide nanoparticles can interfere with the PI3K/Akt/mTOR signaling pathway.[30][31][32] The specific effects can be context-dependent, with some studies showing activation that promotes cell proliferation.[30]
Experimental Protocol: Western Blot for MAPK Activation
To assess the effect of cerium oxide nanoparticles on MAPK activation, researchers often employ Western blotting.
-
Cell Culture and Treatment:
-
Culture relevant cells (e.g., RAW 264.7 macrophages) to an appropriate confluency.[23]
-
Pre-treat the cells with various concentrations of cerium oxide nanoparticles for a specified duration (e.g., 24 hours).[23]
-
Induce oxidative stress or inflammation using an agent like lipopolysaccharide (LPS).[23]
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Quantify the protein concentration using a standard assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated (activated) and total forms of MAPK proteins (e.g., p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK).[19][21]
-
Wash the membrane and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
Experimental Protocol: NF-κB Nuclear Translocation Assay
Immunocytochemistry is a common method to visualize the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Cell Culture and Treatment:
-
Immunostaining:
-
Fix and permeabilize the cells.
-
Block non-specific binding sites.
-
Incubate with a primary antibody against the NF-κB p65 subunit.[24]
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Microscopy:
-
Visualize the cells using a fluorescence microscope.
-
The location of the p65 signal (cytoplasmic vs. nuclear) indicates the activation state of the NF-κB pathway.
-
Visualizations
Caption: Experimental workflows for the synthesis of Ce(OH)₃ and Ce(OH)₄.
Caption: Modulation of key signaling pathways by cerium oxide nanoparticles.
References
- 1. Cerium - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cerium | History, Uses, Facts, Physical & Chemical Characteristics [periodic-table.com]
- 4. Cerium Symbol, Sources & Uses | Study.com [study.com]
- 5. chemicool.com [chemicool.com]
- 6. researchgate.net [researchgate.net]
- 7. Methods for the extraction of minerals with rare earths | Condorchem Enviro Solutions [condorchem.com]
- 8. US3049403A - Process for precipitating readily filterable rare earth hydroxides - Google Patents [patents.google.com]
- 9. Cerium(III) hydroxide - Wikipedia [en.wikipedia.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Cerium(IV) oxide - Wikipedia [en.wikipedia.org]
- 12. homework.study.com [homework.study.com]
- 13. Solved 3. For cerium(III) hydroxide, Ce(OH)3, Ksp equals 2.0 | Chegg.com [chegg.com]
- 14. The molar solubility of cerium(III) hydroxide, \mathrm{Ce}(\mathrm{OH}){3.. [askfilo.com]
- 15. Solved The molar solubility of cerium(III) hydroxide, | Chegg.com [chegg.com]
- 16. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 17. mdpi.com [mdpi.com]
- 18. aemree.com [aemree.com]
- 19. Exposure to Cerium Oxide Nanoparticles Is Associated With Activation of Mitogen-activated Protein Kinases Signaling and Apoptosis in Rat Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cerium oxide nanoparticles induce cytotoxicity in human hepatoma SMMC-7721 cells via oxidative stress and the activation of MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lipopolysaccharide induced MAP kinase activation in RAW 264.7 cells attenuated by cerium oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mds.marshall.edu [mds.marshall.edu]
- 24. Cerium Oxide Nanoparticles Inhibits Oxidative Stress and Nuclear Factor-κB Activation in H9c2 Cardiomyocytes Exposed to Cigarette Smoke Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cerium oxide nanoparticles inhibit oxidative stress and nuclear factor-κB activation in H9c2 cardiomyocytes exposed to cigarette smoke extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. weilab.nju.edu.cn [weilab.nju.edu.cn]
- 27. Inhibition of MAP kinase/NF-kB mediated signaling and attenuation of lipopolysaccharide induced severe sepsis by cerium oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cerium Oxide Nanoparticles Alleviate Hepatic Fibrosis Phenotypes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Effect of Cerium Oxide Nanoparticles on Oxidative Stress Biomarkers in Rats’ Kidney, Lung, and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Alendronate‐anchored PEGylation of ceria nanoparticles promotes human hepatoma cell proliferation via AKT/ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Cerium Oxide Nanoparticles Protect against Oxidant Injury and Interfere with Oxidative Mediated Kinase Signaling in Human-Derived Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Isoelectric Point of Cerium(IV) Hydroxide Nanoparticles
This guide provides a comprehensive overview of the isoelectric point (IEP) of this compound and cerium oxide nanoparticles, a critical parameter influencing their stability, surface interactions, and biological behavior. Understanding and controlling the IEP is paramount for applications ranging from catalysis to nanomedicine.
Introduction to the Isoelectric Point
The isoelectric point (IEP) is the pH at which the surface of a nanoparticle in a colloidal suspension carries no net electrical charge.[1] At this pH, the zeta potential of the particle is zero. The surface of metal oxides like this compound becomes charged through the adsorption of protons (H⁺) or hydroxide ions (OH⁻) from the aqueous medium.
-
Below the IEP (pH < IEP): The surface is predominantly protonated, resulting in a net positive charge.
-
Above the IEP (pH > IEP): The surface is predominantly deprotonated, resulting in a net negative charge.
The IEP is a crucial indicator of colloidal stability. At the IEP, the absence of electrostatic repulsion between particles leads to maximum agglomeration and minimum dispersion stability.[1] Conversely, dispersions are most stable at pH values far from the IEP, where a high zeta potential (> +30 mV or < -30 mV) ensures strong inter-particle repulsion.[2]
Quantitative Data on Isoelectric Point
The IEP of ceria-based nanoparticles is not a fixed value but varies significantly depending on several factors, most notably the synthesis method and the chemical environment. The table below summarizes reported IEP values from various studies.
| Synthesis Method | Precursor/Key Reagents | Particle/Crystallite Size (nm) | Reported Isoelectric Point (pH) | Reference |
| Hydrothermal | Cerium precursor with HCl treatment | Not Specified | ~9.5 | [1] |
| Forced Hydrolysis | Cerium(IV) Nitrate | 4.4 - 5.7 | 7.6 ± 0.2 | [3][4][5] |
| Not Specified | Truncated Octahedron/Cubic NPs | Not Specified | 6.1 - 6.5 | [6] |
| Forced Hydrolysis | Cerium(IV) Sulphate | 8.6 - 9.0 | 6.7 | [3][4] |
| Microemulsion | Cerium precursor with NH₄OH | Not Specified | ~4.5 | [1] |
| Alkaline Medium Synthesis | Cerium(IV) Sulfate, CTAT, NaOH | 8.5 | 4.0 | [7] |
| Microwave Method | Not Specified | Not Specified | ~4.0 | [7] |
Factors Influencing the Isoelectric Point
Several key factors dictate the surface chemistry of cerium hydroxide nanoparticles and thus their IEP.
-
Synthesis Method: The chosen synthesis route has the most profound impact. A hydrothermal process can yield nanoparticles with a high IEP of 9.5, whereas a microemulsion process using ammonium hydroxide can result in an IEP of approximately 4.5.[1] This difference is attributed to the specific chemicals and treatments involved; for instance, a final treatment with HCl can lead to a positive surface charge, while the use of NH₄OH can result in a negative initial charge.[1]
-
Precursors and Adsorbed Ions: The choice of cerium salt precursor can significantly shift the IEP. The use of cerium sulphate leads to the specific adsorption of sulphate (SO₄²⁻) ions on the nanoparticle surface, which causes the IEP to shift to a lower pH value (e.g., pH 6.7) compared to when cerium nitrate is used (pH 7.6).[3][4]
-
Surface Capping Agents: The use of stabilizers or capping agents during synthesis will alter the surface. For example, polyvinylpyrrolidone (PVP) can induce a negative surface potential.[8]
-
Crystallinity and Morphology: Variations in the crystalline structure and particle shape can also influence the surface charge characteristics and, consequently, the IEP.[9]
Experimental Protocol: IEP Determination via Zeta Potential Titration
The most common and reliable method for determining the IEP of nanoparticles is by measuring the zeta potential as a function of pH.[10]
Objective: To identify the pH at which the net surface charge of this compound nanoparticles is zero.
Materials and Equipment:
-
This compound nanoparticle powder or stock suspension.
-
Deionized (DI) water or a background electrolyte solution (e.g., 0.01 M KNO₃).[7]
-
pH meter.
-
Zeta potential analyzer (e.g., Malvern Zetasizer Nano ZS).[7][11]
-
Titrants: 0.1 N solutions of a strong acid (e.g., HCl or HNO₃) and a strong base (e.g., NaOH or KOH).[11][12]
-
Beakers, pipettes, and a magnetic stirrer.
Procedure:
-
Sample Preparation: Prepare a stock suspension of the nanoparticles. A typical concentration is 0.1 g of powder in 100 mL of DI water or electrolyte solution.[12] Agitate for several minutes to ensure homogeneity.
-
Titration Setup: Place a known volume of the stock suspension (e.g., 10 mL) into a clean beaker with a stir bar.[12]
-
Initial Measurement: Measure the initial pH and zeta potential of the stock suspension. To measure zeta potential, transfer a small aliquot into the measurement cell of the analyzer.[12]
-
pH Adjustment: Manually or using an autotitrator, add small increments of the acid or base solution to adjust the pH of the suspension to a new target value. Allow the sample to equilibrate while stirring.
-
Zeta Potential Measurement: After each pH adjustment, withdraw an aliquot, inject it into a clean disposable zeta potential cell, and perform the measurement.[12] It is recommended to perform at least three measurements at each pH point and average the results.[2][12]
-
Data Collection: Repeat steps 4 and 5 across a wide pH range (e.g., from pH 3 to pH 11) to generate a series of zeta potential values corresponding to different pH levels.
-
Data Analysis: Plot the average zeta potential (in mV) on the y-axis against the corresponding pH on the x-axis. The isoelectric point is the pH value where the plotted curve intersects the y=0 axis.[2]
Visualizations: Workflows and Relationships
dot
Caption: Workflow for the experimental determination of the isoelectric point.
dot
Caption: Factors influencing the isoelectric point of ceria nanoparticles.
References
- 1. Protein adsorption and cellular uptake of cerium oxide nanoparticles as a function of zeta potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. entegris.com [entegris.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Specific ion effects on the electrokinetic properties of iron oxide nanoparticles: experiments and simulations - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP01011J [pubs.rsc.org]
- 12. azom.com [azom.com]
The Enigmatic Redox Behavior of the Cerium(IV)/Cerium(III) Couple in Hydroxide Media: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the redox potential and electrochemical behavior of the Cerium(IV)/Cerium(III) couple in alkaline hydroxide media. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current scientific understanding, presents quantitative data, details experimental methodologies, and visualizes the core processes involved. In contrast to its well-characterized behavior in acidic solutions, the Ce(IV)/Ce(III) redox couple exhibits complex, surface-dependent behavior in alkaline environments due to the low solubility of cerium hydroxides.
Executive Summary
Cerium's ability to cycle between the +3 and +4 oxidation states is central to its diverse applications, including catalysis, antioxidant activity, and as a redox mediator. While the formal potential of the Ce(IV)/Ce(III) couple is well-established in acidic media, its characterization in hydroxide solutions is significantly more complex. In alkaline conditions, cerium predominantly exists as insoluble species, namely Cerium(III) hydroxide (Ce(OH)₃) and Cerium(IV) hydroxide (Ce(OH)₄) or its dehydrated form, cerium dioxide (CeO₂). Consequently, the redox potential is governed by solid-state transformations rather than a simple aqueous ion couple. This guide elucidates these transformations, providing the available quantitative data and the experimental context necessary for its interpretation.
Quantitative Data: Redox Potentials in Hydroxide Media
The direct measurement of a standard redox potential for a dissolved Ce(IV)/Ce(III) couple in hydroxide media is precluded by the precipitation of Ce(OH)₃ and Ce(OH)₄.[1][2][3] The electrochemical behavior observed is that of the solid-state conversion between these species. The most direct quantitative data comes from cyclic voltammetry studies on cerium oxide thin films in potassium hydroxide (KOH) solutions.
| Electrolyte Concentration | Anodic Peak Potential (V vs. RHE) | Cathodic Peak Potential (V vs. RHE) | Attributed Redox Reaction | Source |
| 0.1 M KOH | ~0.30 | ~0.15 | Ce(OH)₃ ⇌ CeO₂ + H₂O + e⁻ | [4] |
Note: The potentials are reported versus the Reversible Hydrogen Electrode (RHE), a standard for electrochemical studies in aqueous electrolytes of varying pH. The significant separation between the anodic and cathodic peak potentials indicates a quasi-reversible or irreversible electrochemical process.
The Chemistry of Cerium in Hydroxide Media
In alkaline solutions, the Ce(III) and Ce(IV) ions precipitate to form their respective hydroxides. The Pourbaix diagram for cerium illustrates that at high pH, the stable species are Ce(OH)₃ and Ce(OH)₄ (or CeO₂).[4] The redox transition is therefore a solid-state transformation.
The proposed reaction occurring at the electrode surface in an alkaline medium is the oxidation of solid Ce(OH)₃ to a Ce(IV) species, likely a hydrated form of CeO₂, and its subsequent reduction.
Oxidation: Ce(OH)₃ + OH⁻ → CeO₂ + 2H₂O + e⁻ Reduction: CeO₂ + 2H₂O + e⁻ → Ce(OH)₃ + OH⁻
This process is often described as a synergistic effect involving the reversible transformation of Ce³⁺ to Ce⁴⁺ coupled with the electrosorption of hydroxide ions.[5]
Below is a diagram illustrating the key cerium species and their transformation in an alkaline environment.
Experimental Protocols
The primary technique for investigating the redox potential of the Ce(IV)/Ce(III) couple in hydroxide media is cyclic voltammetry (CV). This method allows for the study of the mechanism and kinetics of the electrode reactions.
General Protocol for Cyclic Voltammetry of Cerium Oxides
This protocol is a generalized procedure based on methodologies reported in the literature for studying cerium oxide electrochemistry in alkaline solutions.[4][6]
1. Electrode Preparation:
-
A working electrode (e.g., platinum, glassy carbon) is coated with a thin film of cerium oxide (CeO₂) or a cerium precursor. This can be achieved through methods such as physical vapor deposition, spin coating of a nanoparticle solution, or electrochemical deposition.
2. Electrochemical Cell Setup:
-
A three-electrode cell is assembled.
-
Working Electrode: The cerium-coated electrode.
-
Reference Electrode: A standard reference electrode suitable for alkaline media, such as a Mercury/Mercury Oxide (Hg/HgO) electrode or a Silver/Silver Chloride (Ag/AgCl) electrode. Potentials can be converted to the RHE scale post-measurement.
-
Counter Electrode: An inert material with a large surface area, typically a platinum wire or mesh.
-
3. Electrolyte Preparation:
-
An aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) is prepared at the desired concentration (e.g., 0.1 M, 3 M).[4][5] The solution should be deaerated by bubbling with an inert gas like nitrogen or argon for at least 30 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurements.
4. Cyclic Voltammetry Measurement:
-
The electrochemical cell is connected to a potentiostat.
-
The potential of the working electrode is swept linearly from an initial potential to a vertex potential, and then back to the initial potential. The range should encompass the expected redox transitions of the cerium species. For the Ce(OH)₃/CeO₂ couple in 0.1 M KOH, a suitable range would be from approximately -0.1 V to 0.9 V vs. RHE.[4]
-
The current flowing through the working electrode is measured as a function of the applied potential.
-
Multiple cycles are typically run to ensure the system has reached a stable state.
5. Data Analysis:
-
The resulting plot of current versus potential (a voltammogram) is analyzed.
-
The potentials of the anodic (oxidation) and cathodic (reduction) peaks are identified to determine the formal potential of the redox reaction under the specific experimental conditions.
The workflow for this experimental protocol is visualized below.
Conclusion
The redox potential of the Ce(IV)/Ce(III) couple in hydroxide media is fundamentally different from that in acidic media, characterized by the electrochemical transformation of solid cerium hydroxides and oxides. The available data, primarily from cyclic voltammetry, indicates that the Ce(OH)₃/CeO₂ redox transition occurs at approximately 0.15-0.30 V vs. RHE in 0.1 M KOH. A thorough understanding of this solid-state electrochemistry is critical for the development of cerium-based materials for applications in alkaline environments. Further research is needed to establish a more comprehensive dataset of formal potentials across a wider range of hydroxide concentrations and to elucidate the precise mechanisms of charge transfer and ion movement within the solid lattice during redox cycling.
References
- 1. Frontiers | Electrochemical corrosion resistance of aluminum alloy 6101 with cerium-based coatings in an alkaline environment [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The formation of cerium( iii ) hydroxide nanoparticles by a radiation mediated increase in local pH - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27066B [pubs.rsc.org]
- 4. A model study of ceria–Pt electrocatalysts: stability, redox properties and hydrogen intercalation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03831A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. static.igem.org [static.igem.org]
A Technical Guide to Quantum Chemical Calculations for Cerium Hydroxide Clusters
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides an in-depth overview of the theoretical and practical aspects of performing quantum chemical calculations on cerium hydroxide and oxyhydroxide clusters. It emphasizes computational methodologies, data interpretation, and the visualization of computational workflows.
Introduction: The Significance of Cerium Hydroxide Clusters
Cerium-based nanomaterials, including oxides and hydroxides, are of significant interest due to their diverse applications in catalysis, biomedical sciences, and environmental remediation. Their reactivity is intrinsically linked to the facile redox chemistry between Ce(III) and Ce(IV) oxidation states.[1][2][3][4] Understanding the formation, structure, and electronic properties of small cerium hydroxide clusters at a quantum-mechanical level is crucial for designing and optimizing these materials for specific applications.
Quantum chemical calculations provide invaluable insights into the geometric structures, stability, and reactivity of these clusters, which can be challenging to characterize experimentally.[5] These computational "experiments" allow for the systematic study of properties like bond lengths, formation energies, and vibrational frequencies, guiding the interpretation of experimental data.[5][6]
Theoretical Background: A Primer on Density Functional Theory (DFT)
Density Functional Theory (DFT) is the most common quantum chemical method for studying cerium-containing systems due to its favorable balance of computational cost and accuracy.[7][8] DFT calculations determine the electronic structure of a system based on its electron density rather than the complex many-electron wavefunction.
For heavy elements like cerium, special considerations are necessary:
-
Relativistic Effects: The high nuclear charge of cerium means its core electrons travel at speeds approaching the speed of light. This necessitates the inclusion of relativistic corrections in the calculations.[9]
-
Electron Correlation: The strong correlation between electrons in the partially filled 4f orbitals of cerium presents a challenge for standard DFT functionals.[10] To address this, a Hubbard U correction (DFT+U) is often applied to improve the description of localized f-electrons.[1][11] Hybrid functionals, such as B3LYP and HSE06, which mix a portion of exact Hartree-Fock exchange, also provide a more accurate description.[6][11]
Computational Protocol: A Step-by-Step Methodology
This section outlines a detailed protocol for performing quantum chemical calculations on cerium hydroxide clusters.
Choice of Software
Several quantum chemistry software packages can perform these calculations. Gaussian, VASP, and ORCA are common choices.
Model Construction
-
Initial Geometry: Start by building a plausible 3D structure of the cerium hydroxide cluster, e.g., Ce(OH)₃, Ce(OH)₄, or larger oxyhydroxide clusters like [CeₓOᵧ(OH)z]⁻.[6][12]
-
Oxidation State: Define the initial oxidation state of the cerium atoms (typically +3 or +4) and the overall charge and multiplicity of the cluster.
Level of Theory and Basis Sets
The selection of the DFT functional and basis set is critical for obtaining reliable results.
-
DFT Functional:
-
B3LYP: A widely used hybrid functional that often provides good agreement with experimental vibrational frequencies for cerium hydroxides.[6]
-
PBE+U: A common choice for solid-state and larger cluster calculations of ceria, though it may be less reliable for vibrational frequencies without specific tuning.[11][13][14]
-
HSE06: A screened hybrid functional that has shown excellent agreement with experimental vibrational frequencies for CO adsorption on ceria surfaces, suggesting its utility for hydroxide systems as well.[11][14]
-
-
Basis Sets:
-
Cerium (Ce): Due to the large number of core electrons, Effective Core Potentials (ECPs) are almost universally used.[10] The Stuttgart-Dresden (SDD) ECPs and basis sets are a common choice. Basis sets based on a 28-electron ECP, leaving 30 electrons in the valence space, are recommended for a reasonable description of both CeO₂ and Ce₂O₃ electronic structures.[10] For higher accuracy, relativistically contracted basis sets like SARC-ZORA should be considered.[8][9]
-
Oxygen (O) and Hydrogen (H): Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are appropriate.[8][15] The "aug-" prefix indicates the addition of diffuse functions, which are important for accurately describing anions and non-covalent interactions.
-
Geometry Optimization
The initial structure must be optimized to find its lowest energy conformation.[16][17]
-
Convergence Criteria: Use tight convergence criteria for forces and displacement to ensure a true energy minimum is found. A gradient norm of less than 0.25 kcal/Ångstrom is a reasonable target for lanthanide complexes.[16]
-
Solvation Effects: If studying the cluster in solution, an implicit solvent model (e.g., the Polarizable Continuum Model, PCM) should be included.
Frequency Analysis
After optimization, a vibrational frequency calculation is essential.
-
Verification of Minimum: A true minimum energy structure will have no imaginary frequencies.[16] The presence of an imaginary frequency indicates a transition state or a saddle point on the potential energy surface.
-
Thermochemical Data: This step provides important thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
IR Spectra: The calculated frequencies and intensities can be used to simulate an infrared (IR) spectrum, which can be directly compared with experimental data.[6]
Computational Workflow Visualization
The following diagram illustrates the typical workflow for a quantum chemical calculation on a cerium hydroxide cluster.
Caption: A typical workflow for quantum chemical calculations on cerium hydroxide clusters.
Data Presentation: Key Quantitative Results
Quantum chemical calculations yield a wealth of quantitative data. Presenting this data in structured tables is essential for comparison and analysis.
Structural Parameters
DFT calculations provide precise information on the geometry of the clusters. Studies on simple LnOH molecules predict a linear geometry.[18] For larger clusters, more complex structures like tri-capped trigonal prisms are observed for hydrated Ce³⁺.[5]
Table 1: Calculated Structural Parameters for Cerium Hydroxide Species
| Species | Method | Ce-O Bond Length (Å) | O-H Bond Length (Å) | Ce-O-H Angle (°) | Reference |
|---|---|---|---|---|---|
| CeOH | B3PW91/SARC-ZORA | 1.898 | 0.966 | 180.0 | [19] |
| Ce(OH)₃ | B3LYP | Data not available | Data not available | Data not available | [6] |
| Ce(OH)₄ | B3LYP | Data not available | Data not available | Data not available | [6] |
| [Ce(H₂O)₉]³⁺ | QMCF MD | 2.54 | Data not available | Data not available |[5] |
Note: Specific bond lengths and angles for Ce(OH)₃ and Ce(OH)₄ clusters require consulting the original computational studies.
Vibrational Frequencies
Calculated vibrational frequencies are crucial for interpreting experimental IR and Raman spectra. The Ce-O stretching frequency is a sensitive probe of the cerium-oxygen bond strength.[5]
Table 2: Calculated Vibrational Frequencies (cm⁻¹) for Cerium Hydroxide Species
| Species | Method | Mode | Calculated Frequency | Experimental Frequency | Reference |
|---|---|---|---|---|---|
| [Ce(H₂O)₉]³⁺ | QMCF MD | ν(Ce-O) | 354 | ~344 (Raman) | [5] |
| Ce(OH)₃ | B3LYP | Multiple modes | Good agreement | Yes (Matrix IR) | [6] |
| Ce(OH)₄ | B3LYP | Multiple modes | Good agreement | Yes (Matrix IR) |[6] |
Logical Relationships in Computational Chemistry
The choice of computational methodology involves a trade-off between accuracy and computational cost. The following diagram illustrates this relationship for methods relevant to cerium hydroxide clusters.
Caption: Relationship between accuracy and cost for different quantum chemical methods.
Conclusion
Quantum chemical calculations, particularly those employing DFT, are indispensable tools for investigating cerium hydroxide clusters. By following a rigorous computational protocol, researchers can obtain reliable data on the structural, electronic, and vibrational properties of these complex systems. This theoretical insight is critical for understanding their fundamental chemistry and for the rational design of new cerium-based materials for advanced applications in catalysis and medicine. The synergy between computational modeling and experimental work will continue to drive innovation in this exciting field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Towards the surface hydroxyl species in CeO2 nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isomorphic Insertion of Ce(III)/Ce(IV) Centers into Layered Double Hydroxide as a Heterogeneous Multifunctional Catalyst for Efficient Meerwein-Ponndorf-Verley Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational study of the cerium(III) ion in aqueous environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cerium oxyhydroxide clusters: formation, structure, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Vibrational Frequencies of Cerium-Oxide-Bound CO: A Challenge for Conventional DFT Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. [PDF] Vibrational Frequencies of Cerium-Oxide-Bound CO: A Challenge for Conventional DFT Methods. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. sparkle.pro.br [sparkle.pro.br]
- 17. researchgate.net [researchgate.net]
- 18. On the linear geometry of lanthanide hydroxide (Ln-OH, Ln = La–Lu) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Cerium(IV) Hydroxide Nanoparticles for Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of cerium(IV) hydroxide nanoparticles and their subsequent application in catalysis, primarily through their conversion to cerium oxide (ceria, CeO₂), a widely studied catalytic material. While this compound itself is a crucial precursor, the bulk of catalytic performance data in the scientific literature pertains to ceria nanoparticles.
Introduction
Cerium-based nanoparticles are of significant interest in catalysis due to the element's ability to readily cycle between the Ce³⁺ and Ce⁴⁺ oxidation states. This redox capability is central to their function in a wide range of catalytic applications, including oxidation of carbon monoxide, photocatalytic degradation of organic pollutants, and as antioxidants in biomedical applications.[1][2] this compound (Ce(OH)₄) nanoparticles serve as a key intermediate in the synthesis of high-surface-area ceria (CeO₂) nanocatalysts.[1] The synthesis method of the initial hydroxide nanoparticles significantly influences the final properties of the resulting ceria, such as particle size, surface area, and the concentration of oxygen vacancies, all of which are critical for catalytic performance.[3]
Data Presentation
The following tables summarize key quantitative data on the properties and catalytic performance of cerium-based nanoparticles. It is important to note that the catalytic data predominantly focuses on cerium oxide (CeO₂), the calcined form of this compound.
| Property | Value | Synthesis Method | Reference |
| Crystallite Size (Ce(OH)₄) | 3–4 nm | Wet Chemical Precipitation | [1] |
| Particle Size (CeO₂) | 11–100 nm | Sintering | [4] |
| Band Gap (CeO₂) | 3.19 eV | Precipitation | |
| Surface Area (CeO₂) | 50-150 m²/g | Hydrothermal | [5] |
Table 1: Physicochemical Properties of Cerium-Based Nanoparticles
| Catalytic Reaction | Catalyst | Key Performance Metric(s) | Reference(s) |
| CO Oxidation | Pt/CeO₂ | 95% CO conversion at 180 °C | [4] |
| Photocatalytic Degradation of Methylene Blue | CeO₂/GO/PAM Composite | 90% degradation in 90 minutes; Rate constant (k) = 0.0259 min⁻¹ | [6][7][8] |
| Preferential CO Oxidation (PROX) | Cu₀.₁Ce₀.₉O₂-y | Apparent activation energy (CO oxidation step): 57.2 kJ/mol; Apparent activation energy (catalyst reoxidation step): 60.2 kJ/mol | [9] |
Table 2: Catalytic Performance of Ceria-Based Nanoparticles
Experimental Protocols
Protocol 1: Synthesis of this compound Nanoparticles via Wet Chemical Precipitation
This protocol details a simple and effective method for synthesizing this compound nanoparticles at ambient temperature.[1]
Materials:
-
Ammonium cerium(IV) nitrate ((NH₄)₂Ce(NO₃)₆)
-
Ammonium hydroxide (NH₄OH) solution (1 M)
-
Deionized water
-
Ethanol
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter
-
Centrifuge and centrifuge tubes
-
Drying oven
Procedure:
-
Precursor Solution Preparation: Dissolve 1.0 g of ammonium cerium(IV) nitrate in 20 mL of deionized water in a beaker with constant stirring.
-
Precipitation: While stirring, slowly add 5 mL of 1 M ammonium hydroxide solution to the cerium nitrate solution. A gray precipitate will begin to form.
-
pH Adjustment: Continue to add the ammonium hydroxide solution dropwise until the pH of the mixture reaches 9.0.
-
Aging: Allow the mixture to stir continuously for an additional 3 hours to ensure the reaction goes to completion.
-
Washing: Centrifuge the suspension to collect the precipitate. Decant the supernatant and resuspend the nanoparticles in deionized water. Repeat this washing step three times to remove any unreacted precursors and byproducts. A final wash with ethanol can be performed to aid in drying.
-
Drying: Dry the washed nanoparticles in an oven at 60-80°C overnight to obtain a fine powder of this compound nanoparticles.
Protocol 2: Characterization of this compound Nanoparticles
1. X-Ray Diffraction (XRD):
-
Purpose: To determine the crystal structure and average crystallite size of the synthesized nanoparticles.
-
Procedure: A small amount of the dried nanoparticle powder is placed on a sample holder and analyzed using an X-ray diffractometer. The resulting diffraction pattern can be compared to standard diffraction patterns for this compound. The average crystallite size can be estimated using the Scherrer equation.
2. Scanning Electron Microscopy (SEM):
-
Purpose: To visualize the morphology and size distribution of the nanoparticles.
-
Procedure: A small amount of the nanoparticle powder is mounted on an SEM stub using conductive tape and sputter-coated with a thin layer of a conductive material (e.g., gold or palladium). The sample is then imaged in the SEM.
3. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To identify the functional groups present in the sample, confirming the presence of hydroxyl groups and the Ce-O bond.
-
Procedure: A small amount of the nanoparticle powder is mixed with potassium bromide (KBr) and pressed into a pellet. The FTIR spectrum of the pellet is then recorded.
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound nanoparticles.
Catalytic Mechanism: CO Oxidation on a Ceria Surface
The catalytic oxidation of carbon monoxide over a ceria (CeO₂) surface is a well-studied example of the catalytic potential of cerium-based nanoparticles. The mechanism often follows the Mars-van Krevelen pathway, which involves the participation of lattice oxygen from the catalyst.
Caption: Mars-van Krevelen mechanism for CO oxidation on a ceria catalyst.
References
- 1. jos.ac.cn [jos.ac.cn]
- 2. Rare-Earth Oxide Nanoparticles: A New Weapon Against Multidrug-Resistant Pathogens with Potential Wound Healing Treatment [mdpi.com]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. Kinetic control of CeO2 nanoparticles for catalytic CO oxidation | Journal of Materials Research | Cambridge Core [cambridge.org]
- 5. mdpi.com [mdpi.com]
- 6. Efficient Photocatalytic Degradation of Methylene Blue Dye from Aqueous Solution with Cerium Oxide Nanoparticles and Graphene Oxide-Doped Polyacrylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Photocatalytic Degradation of Methylene Blue Dye from Aqueous Solution with Cerium Oxide Nanoparticles and Graphene Oxide-Doped Polyacrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Applications of Cerium(IV) Hydroxide in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium(IV) hydroxide (Ce(OH)₄), a yellowish powder insoluble in water, is emerging as a versatile and environmentally benign reagent and catalyst in organic synthesis.[1] Its applications are primarily centered around its oxidative capabilities and its role as a heterogeneous catalyst. As a solid, it offers advantages in terms of ease of separation from the reaction mixture, potential for recyclability, and reduced environmental impact compared to its soluble salt counterparts like cerium(IV) ammonium nitrate (CAN). This document provides detailed application notes and experimental protocols for the use of this compound and related composite materials in key organic transformations.
While direct applications of pure this compound are still being explored, its composite materials and its dehydrated form, ceria (CeO₂), have demonstrated significant catalytic activity.[2][3] This document will focus on these practical applications, providing a valuable resource for researchers in organic and medicinal chemistry.
Core Applications
The primary applications of this compound and its derivatives in organic synthesis include:
-
Oxidation of Alcohols: Selectively oxidizing primary and secondary alcohols to aldehydes and ketones.
-
Synthesis of Nitrogen-Containing Heterocycles: Catalyzing the formation of various heterocyclic scaffolds, which are crucial in drug discovery.[4][5][6]
-
Carbon-Carbon Bond Formation: Facilitating reactions such as the Knoevenagel condensation to produce functionalized alkenes.[7]
-
Transfer Hydrogenation: Acting as a catalyst in reactions like the Meerwein-Ponndorf-Verley (MPV) reduction for the selective reduction of carbonyl compounds.[8][9]
Application Note 1: Heterogeneous Catalysis in Oxidation, Imine Formation, and Knoevenagel Condensation using a Magnesium-Cerium Hydroxide Composite
A mixed magnesium-cerium hydroxide/oxide composite (MgCe-HDO), synthesized via a co-precipitation method, has proven to be an efficient heterogeneous catalyst for a variety of organic transformations.[2] The presence of both Lewis acid (Ce⁴⁺) and basic sites (Mg(OH)₂) contributes to its catalytic activity.
Quantitative Data Summary
| Reaction Type | Substrate | Product | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Oxidation | 2-Nitrobenzyl alcohol | 2-Nitrobenzaldehyde | 10 | Toluene | 110 | 4 | 95 | [2] |
| Benzyl alcohol | Benzaldehyde | 10 | Toluene | 110 | 6 | 92 | [2] | |
| Cyclohexanol | Cyclohexanone | 10 | Toluene | 110 | 8 | 88 | [2] | |
| Imine Formation | Benzaldehyde + Aniline | N-Benzylideneaniline | 10 | Toluene | 120 | 2 | 96 | [2] |
| 4-Nitrobenzaldehyde + Aniline | N-(4-Nitrobenzylidene)aniline | 10 | Toluene | 120 | 2 | 94 | [2] | |
| Knoevenagel Condensation | Benzaldehyde + Malononitrile | 2-Benzylidenemalononitrile | 10 | Ethanol | 80 | 1 | 98 | [2] |
| 4-Chlorobenzaldehyde + Malononitrile | 2-(4-Chlorobenzylidene)malononitrile | 10 | Ethanol | 80 | 1 | 96 | [2] |
Experimental Protocols
1. General Procedure for the Oxidation of Alcohols:
-
Materials: Magnesium-cerium hydroxide/oxide composite (MgCe-HDO) catalyst, alcohol substrate, toluene.
-
Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Protocol:
-
To a solution of the alcohol (1 mmol) in toluene (5 mL), add the MgCe-HDO catalyst (10 mol%).
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration.
-
Wash the catalyst with ethyl acetate.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. General Procedure for the Synthesis of Imines:
-
Materials: MgCe-HDO catalyst, aldehyde (1 mmol), aniline (1 mmol), toluene.
-
Setup: A round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.
-
Protocol:
-
In a round-bottom flask, combine the aldehyde (1 mmol), aniline (1 mmol), and MgCe-HDO catalyst (10 mol%) in toluene (10 mL).
-
Reflux the mixture at 120 °C, with azeotropic removal of water using the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter to recover the catalyst.
-
Evaporate the solvent from the filtrate to obtain the crude imine, which can be further purified by recrystallization or chromatography.
-
3. General Procedure for the Knoevenagel Condensation:
-
Materials: MgCe-HDO catalyst, aldehyde (1 mmol), active methylene compound (e.g., malononitrile, 1 mmol), ethanol.
-
Setup: A round-bottom flask with a reflux condenser and magnetic stirrer.
-
Protocol:
-
A mixture of the aldehyde (1 mmol), active methylene compound (1 mmol), and MgCe-HDO catalyst (10 mol%) in ethanol (10 mL) is stirred at 80 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture.
-
Filter the catalyst.
-
Evaporate the solvent, and purify the residue by recrystallization or column chromatography.
-
Catalyst Synthesis and Workflow
Caption: Workflow for the synthesis and application of the MgCe-HDO catalyst.
Application Note 2: Ceria (CeO₂) as a Heterogeneous Catalyst for the Synthesis of Nitrogen-Containing Heterocycles
Cerium(IV) oxide (ceria, CeO₂), the calcination product of this compound, is a widely studied heterogeneous catalyst.[3] Its catalytic activity is attributed to the redox couple Ce⁴⁺/Ce³⁺ and the presence of oxygen vacancies on its surface, which can activate substrates.[10][11]
Synthesis of Polysubstituted Pyridines
A bimetallic cerium-vanadium catalyst supported on alumina (Ce-V/Al₂O₃) has been effectively used for the synthesis of polysubstituted pyridines via a multicomponent reaction.[6]
Quantitative Data Summary
| Aldehyde | Malononitrile (equiv.) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Benzaldehyde | 2.2 | H₂O/EtOH (1:1) | Room Temp. | 1 | 95 | [6] |
| 4-Methylbenzaldehyde | 2.2 | H₂O/EtOH (1:1) | Room Temp. | 1 | 92 | [6] |
| 4-Chlorobenzaldehyde | 2.2 | H₂O/EtOH (1:1) | Room Temp. | 1 | 94 | [6] |
| 4-Methoxybenzaldehyde | 2.2 | H₂O/EtOH (1:1) | Room Temp. | 1 | 90 | [6] |
Experimental Protocol
General Procedure for the Synthesis of Polysubstituted Pyridines:
-
Materials: Ce-V/Al₂O₃ catalyst, aromatic aldehyde (1 mmol), malononitrile (2.2 mmol), ethanol, water.
-
Setup: A round-bottom flask with a magnetic stirrer.
-
Protocol:
-
A mixture of the aromatic aldehyde (1 mmol), malononitrile (2.2 mmol), and the Ce-V/Al₂O₃ catalyst (10 mol%) in a 1:1 mixture of water and ethanol (10 mL) is stirred at room temperature.
-
Monitor the reaction by TLC.
-
After 1 hour, filter the catalyst from the reaction mixture.
-
Wash the catalyst with ethanol.
-
The combined filtrate is concentrated under reduced pressure.
-
The resulting solid is washed with cold water and dried to afford the pure pyridine derivative.
-
Proposed Reaction Pathway
Caption: Proposed pathway for the synthesis of polysubstituted pyridines.
Application Note 3: Meerwein-Ponndorf-Verley (MPV) Reduction Catalyzed by Cerium-Containing Layered Double Hydroxides
Cerium cations incorporated into layered double hydroxides (LDHs), specifically MgAlCe-LDH, create a multifunctional catalyst with both Lewis acidic (Ce³⁺/Ce⁴⁺) and basic sites. These materials are effective catalysts for the Meerwein-Ponndorf-Verley (MPV) reduction of carbonyl compounds.
Quantitative Data Summary for the Reduction of Cyclohexanone
| Catalyst | Ce Content (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Cyclohexanol (%) | Reference |
| MgAl-LDH | 0 | 65 | 6 | < 5 | > 99 | |
| MgAlCe-LDH | 5 | 65 | 6 | 45 | > 99 | |
| MgAlCe-LDH | 10 | 65 | 6 | 78 | > 99 | |
| MgAlCe-LDH | 15 | 65 | 6 | 65 | > 99 |
Experimental Protocol
General Procedure for the MPV Reduction of Cyclohexanone:
-
Materials: MgAlCe-LDH catalyst, cyclohexanone, 2-propanol (isopropanol).
-
Setup: A batch reactor or a round-bottom flask with a reflux condenser and magnetic stirrer, under a nitrogen atmosphere.
-
Protocol:
-
In the reactor, suspend the MgAlCe-LDH catalyst (50 mg) in 2-propanol (4 mL).
-
Add cyclohexanone (0.5 M solution in 2-propanol, 1 mL).
-
Heat the mixture to 65 °C under a nitrogen atmosphere with constant stirring.
-
Monitor the reaction progress by Gas Chromatography (GC).
-
After the desired time, cool the reaction mixture.
-
Separate the catalyst by centrifugation or filtration.
-
Analyze the supernatant by GC to determine conversion and selectivity.
-
Logical Relationship in Catalytic Activity
Caption: Factors influencing the catalytic performance of MgAlCe-LDH in MPV reduction.
Conclusion
This compound and its derivatives, particularly as heterogeneous catalysts, offer significant potential in sustainable organic synthesis. The applications highlighted in these notes demonstrate their utility in key transformations such as oxidations, C-C bond formations, and reductions. The ease of catalyst recovery and potential for reuse make these cerium-based materials attractive alternatives to homogeneous catalysts. Further research into the direct application of nanostructured this compound is anticipated to unveil even more versatile and efficient catalytic systems for the synthesis of complex organic molecules relevant to the pharmaceutical and fine chemical industries.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. arts.units.it [arts.units.it]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Supported Metal Catalysts for the Synthesis of N-Heterocycles | MDPI [mdpi.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances on Fine-Tuning Engineering Strategies of CeO2-Based Nanostructured Catalysts Exemplified by CO2 Hydrogenation Processes [mdpi.com]
Application Note: Protocol for Preparing Cerium(IV) Hydroxide Slurry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cerium(IV) hydroxide (Ce(OH)₄) is an inorganic compound of significant interest in materials science and various technological applications.[1] It serves as a crucial intermediate in the synthesis of cerium oxide (CeO₂, ceria) nanoparticles, which are widely exploited for their unique properties, including high chemical stability, oxygen storage capacity, and biocompatibility.[2] The particle size and reactivity of the final CeO₂ nanoparticles are highly dependent on the characteristics of the precursor Ce(OH)₄.[2] Consequently, a well-controlled synthesis of nanocrystalline this compound is essential for producing high-quality ceria nanoparticles for applications ranging from polishing agents in chemical-mechanical planarization (CMP) to catalysts and biomedical uses.[2][3][4][5] This document provides a detailed protocol for the preparation of a this compound slurry using a simple, scalable wet chemical precipitation method.
Experimental Protocol: Wet Chemical Precipitation
This protocol details the synthesis of nanocrystalline this compound via the hydrolysis of a cerium salt precursor using a basic solution to induce precipitation. This method is advantageous due to its simplicity and operation at ambient temperature.[2]
1. Materials and Equipment
-
Materials:
-
Equipment:
-
Magnetic stirrer with stir bar
-
Beakers (50 mL, 100 mL)
-
Graduated cylinders
-
pH meter or pH indicator strips
-
Pipettes or droppers
-
Centrifuge and centrifuge tubes
-
Drying oven
-
2. Step-by-Step Procedure
-
Precursor Solution Preparation: Dissolve 1.0 g of ammonium cerium(IV) nitrate in 20 mL of deionized water in a beaker.[2] Place the beaker on a magnetic stirrer and stir continuously to ensure the salt is fully dissolved.
-
Precipitation: While maintaining constant stirring, slowly add 5 mL of 1M ammonium hydroxide solution to the cerium nitrate solution.[2] A precipitate will begin to form.
-
pH Adjustment: Continue the drop-wise addition of the ammonium hydroxide solution until the pH of the mixture reaches 9.0.[2] This step is critical for ensuring the complete precipitation of this compound.
-
Reaction/Aging: Once the target pH is achieved, leave the mixture to stir continuously for an additional 3 hours at ambient temperature to ensure the reaction goes to completion.[2]
-
Separation and Washing:
-
After the stirring is complete, transfer the mixture to centrifuge tubes.
-
Centrifuge the suspension to separate the pale yellow precipitate of Ce(OH)₄ from the supernatant.[2]
-
Decant and discard the supernatant.
-
Resuspend the precipitate in deionized water and centrifuge again. Repeat this washing step several times to remove excess ammonium and nitrate ions.[2]
-
-
Drying (Optional, for powder form): If a dry powder is required, the washed precipitate can be placed in a drying oven at 100°C to remove excess water.[2] For a slurry, proceed to the final step after washing.
-
Slurry Formulation: After the final washing step, resuspend the Ce(OH)₄ precipitate in a desired volume of deionized water to achieve the target concentration for the slurry.
Data Presentation
Table 1: Summary of Reagents and Reaction Conditions
| Parameter | Value | Reference |
|---|---|---|
| Cerium Precursor | Ammonium Cerium(IV) Nitrate | [2] |
| Precursor Mass | 1.0 g | [2] |
| Solvent | Deionized Water | [2] |
| Solvent Volume | 20 mL | [2] |
| Precipitating Agent | Ammonium Hydroxide (1M) | [2] |
| Final pH | 9.0 | [2] |
| Reaction Time | 3 hours (after pH adjustment) | [2] |
| Reaction Temperature | Ambient | [2] |
| Drying Temperature | 100 °C (for powder) |[2] |
Table 2: Typical Characterization Data for Synthesized Cerium Hydroxide
| Property | Typical Value | Notes |
|---|---|---|
| Appearance | Pale yellow precipitate/slurry | [2] |
| Crystallite Size | 3–4 nm | Estimated via Scherrer equation from XRD data.[2] |
| Morphology | Agglomerated and uniformly distributed particles | Observed via Scanning Electron Microscopy (SEM).[2] |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the preparation of the this compound slurry.
Caption: Workflow for this compound slurry synthesis.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ammonium hydroxide is corrosive and has a pungent odor; handle it in a well-ventilated area or a fume hood.
-
Cerium compounds may have low to moderate toxicity. Avoid inhalation of dust or contact with skin and eyes.
References
Application Notes and Protocols for Ce(OH)₄ as a Catalyst Support Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium(IV) hydroxide, Ce(OH)₄, serves as a critical precursor and, in specific applications, a direct support material in heterogeneous catalysis. Its high density of hydroxyl groups and the accessible redox couple of Ce³⁺/Ce⁴⁺ make it an intriguing platform for catalytic applications. While it is most commonly calcined to form ceria (CeO₂), a widely used catalyst support, the uncalcined hydroxide form presents unique surface properties that can be advantageous for certain catalytic processes. These notes provide a comprehensive overview of the synthesis, characterization, and application of Ce(OH)₄ as a catalyst support, with a particular focus on its relevance to organic synthesis and drug development.
Data Presentation
The following tables summarize key quantitative data related to Ce(OH)₄ and its performance as a catalyst support, primarily in its role as a precursor to CeO₂-supported catalysts due to the limited availability of data on uncalcined Ce(OH)₄ supports.
Table 1: Physicochemical Properties of Nanocrystalline Ce(OH)₄
| Property | Value | Reference |
| Crystallite Size | 3–4 nm | [1] |
| Morphology | Agglomerated, uniformly distributed nanoparticles | [1] |
| Thermal Decomposition | Decomposes to CeO₂ upon heating | |
| Hydration State | Tetra-hydrated form | [1] |
Table 2: Performance of Ceria-Supported Catalysts in CO Oxidation
| Catalyst | Support | T₅₀ (°C)¹ | T₁₀₀ (°C)² | Reference |
| Pd/CeO₂ | Nanocrystalline CeO₂ | ~100 | ~150 | |
| Au/CeO₂ | Nanocrystalline CeO₂ | < 100 | ~120 | |
| Cu/CeO₂ | Nanocrystalline CeO₂ | ~125 | ~175 | [2] |
¹ T₅₀: Temperature at which 50% conversion is achieved. ² T₁₀₀: Temperature at which 100% conversion is achieved.
Experimental Protocols
Protocol 1: Synthesis of Nanocrystalline Ce(OH)₄ Support
This protocol details the synthesis of nanocrystalline this compound via a wet chemical precipitation method.
Materials:
-
Ammonium cerium(IV) nitrate [(NH₄)₂Ce(NO₃)₆] (Analytical Grade)
-
Ammonium hydroxide (NH₄OH) solution (1 M)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve 1.0 g of ammonium cerium(IV) nitrate in 20 mL of deionized water in a beaker with constant stirring.
-
To the stirring solution, add 5 mL of 1 M ammonium hydroxide solution. A gray precipitate will form.
-
Continue to add the ammonium hydroxide solution dropwise until the pH of the solution reaches 9.0.
-
Allow the mixture to stir continuously for an additional 3 hours to ensure the completion of the reaction.
-
A pale yellow precipitate of Ce(OH)₄ will form.
-
Separate the precipitate from the solution by centrifugation.
-
Wash the precipitate several times with deionized water to remove any residual ammonium and nitrate ions. This can be followed by a final wash with ethanol.
-
Dry the washed precipitate in an oven at 100 °C to remove excess water and obtain the nanocrystalline Ce(OH)₄ powder.[1]
Protocol 2: Preparation of a CeO₂-Supported Catalyst from a Ce(OH)₄ Precursor
This protocol describes the preparation of a cobalt oxide catalyst supported on ceria, using the synthesized Ce(OH)₄ as a precursor.
Materials:
-
Nanocrystalline Ce(OH)₄ powder (from Protocol 1)
-
Cobalt(II) nitrate hexahydrate [Co(NO₃)₂·6H₂O]
-
Sodium carbonate (Na₂CO₃) solution (1.2 M)
-
Deionized water
Procedure:
-
Calcination of the Support: Calcine the synthesized Ce(OH)₄ powder in a furnace at 600 °C for 4 hours to obtain nanocrystalline CeO₂.
-
Deposition of Cobalt: a. Disperse the calcined CeO₂ support in deionized water. b. Dissolve an appropriate amount of cobalt nitrate hexahydrate in deionized water to achieve the desired cobalt loading (e.g., 30 wt%). c. Add the cobalt nitrate solution to the CeO₂ slurry with vigorous stirring. d. Heat the mixture to 80 °C. e. Add the 1.2 M sodium carbonate solution dropwise until the pH of the slurry reaches 8.5, inducing the precipitation of cobalt hydroxide onto the ceria support.[3]
-
Washing and Drying: a. Filter the resulting solid and wash it thoroughly with deionized water to remove any residual ions. b. Dry the catalyst in an oven at 100-120 °C overnight.
-
Final Calcination: Calcine the dried powder in a furnace at 600 °C for 4 hours to convert the cobalt hydroxide to cobalt oxide and obtain the final Co₃O₄/CeO₂ catalyst.[3]
Mandatory Visualization
Caption: Workflow for Ce(OH)₄ synthesis and subsequent use as a precursor for a supported catalyst.
Caption: Generalized redox mechanism on a ceria-based support involving hydroxyl groups.
Application in Drug Development and Organic Synthesis
The utility of cerium-based catalysts in organic synthesis is well-established, and by extension, this has significant implications for drug development, which relies heavily on the efficient and selective synthesis of complex organic molecules.[4] While CeO₂-supported catalysts are more commonly cited, the principles of their reactivity often stem from the properties of the ceria surface, which can be rich in hydroxyl groups, especially when prepared from a Ce(OH)₄ precursor.
Key transformations relevant to drug synthesis where ceria-based catalysts are employed include:
-
Oxidation Reactions: The ability of ceria to store and release oxygen makes it an excellent component in oxidation catalysts. This is crucial for the synthesis of various functional groups found in pharmaceuticals, such as aldehydes, ketones, and carboxylic acids.
-
C-C and C-X Bond Formation: Metal-catalyzed cross-coupling reactions are a cornerstone of modern drug discovery.[4] Ceria-supported metal catalysts can facilitate these reactions, offering high stability and activity.
-
Selective Hydrogenations: The controlled reduction of functional groups is another critical step in many synthetic routes. Ceria-supported catalysts can provide high selectivity in these transformations.
The use of Ce(OH)₄ as a direct support or as a precursor allows for the generation of a high surface area CeO₂ support with a high concentration of surface hydroxyl groups. These hydroxyls can act as anchoring sites for active metal nanoparticles and can also participate directly in the catalytic cycle, for example, by facilitating proton transfer steps.
Conclusion
This compound is a versatile material in the field of catalysis. While its primary role is often as a precursor to high-surface-area ceria supports, its inherent properties, such as a high density of hydroxyl groups, make it a subject of interest for direct use as a catalyst support. The protocols provided herein offer a starting point for the synthesis and utilization of Ce(OH)₄-based materials in catalytic applications, including those relevant to the synthesis of pharmaceuticals. Further research into the direct use of uncalcined Ce(OH)₄ as a support could unveil new catalytic activities and selectivities, expanding its utility in organic synthesis and drug development.
References
Application Notes and Protocols: Cerium(IV) Hydroxide for Phosphate Removal from Wastewater
Introduction
Eutrophication, driven by excessive phosphate concentrations in water bodies, poses a significant environmental threat. The removal of phosphate from municipal and industrial wastewater is therefore crucial. Among various methods, adsorption is considered a highly promising technology due to its operational simplicity and high efficiency.[1] Cerium, the most abundant rare earth element, has garnered significant attention for its potential in phosphate removal due to its low cost, thermal stability, and low toxicity.[2] Cerium-based adsorbents, particularly cerium(IV) hydroxide, have demonstrated a strong affinity and high adsorption capacity for phosphate ions, making them an effective solution for wastewater treatment.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in phosphate remediation.
Mechanism of Phosphate Removal
The primary mechanism for phosphate removal by cerium hydroxide is a combination of ligand exchange and electrostatic interaction, leading to the formation of stable inner-sphere complexes and cerium phosphate precipitates.[1][4] The hydroxyl groups (-OH) on the surface of cerium hydroxide are active sites. Phosphate ions (such as H₂PO₄⁻ and HPO₄²⁻) in the water replace these hydroxyl groups.[5] This process is highly effective over a wide pH range, as cerium can form various cationic hydroxide species that readily react with phosphate.[6] At optimal pH levels, the surface of the adsorbent is positively charged, enhancing the electrostatic attraction of negatively charged phosphate ions. The strong bond between cerium and phosphate results in the formation of highly insoluble cerium phosphate (CePO₄).[3][7][8]
Application Notes
Performance Characteristics
This compound and other cerium-based materials exhibit excellent performance for phosphate removal. They are characterized by:
-
High Adsorption Capacity: Cerium-based adsorbents have shown remarkable phosphate adsorption capacities, often outperforming traditional adsorbents like alum and ferric hydroxides.[3][7][8]
-
Wide Operating pH Range: Effective phosphate removal is consistently achieved across a broad pH spectrum, typically from pH 4 to 11.[1][7] This robustness reduces the need for significant pH adjustments in wastewater treatment plants.
-
High Selectivity: Cerium hydroxide shows a strong affinity for phosphate even in the presence of competing anions such as chlorides, nitrates, and sulfates.[1][2]
-
Favorable Kinetics: The adsorption process is often rapid, with equilibrium being reached in a relatively short time.[2] Kinetic studies frequently show that the data fits a pseudo-second-order model, indicating that the rate-limiting step is chemisorption.[2]
-
Regenerability: The adsorbent can be effectively regenerated using alkaline solutions, such as sodium hydroxide (NaOH), and reused for multiple cycles without a significant loss in adsorption capacity.[1][9]
Data Presentation
The performance of various cerium-based adsorbents is summarized below.
Table 1: Phosphate Adsorption Capacities of Various Cerium-Based Adsorbents
| Adsorbent Material | Maximum Adsorption Capacity (mg P/g) | Reference |
| Granular Cerium Hydroxide (CE) | 77.7 (as PO₄³⁻) | [9] |
| Cerium Hydroxide on Molecular Sieve (CHMS) | High capacity at 5 mg/L initial P conc. | [1] |
| Magnetic Ce₂(CO₃)₃·xH₂O/Fe₃O₄ (M-HCC) | 98.3 | [1][10] |
| MOF-76 (Ce) | 72.97 (as PO₄³⁻) | [11] |
| Cerium Oxide (CeO₂) from MOF-76 | 55.71 (as PO₄³⁻) | [11] |
| Lanthanum Manganese Oxide (La₀.₉₆Mn₀.₉₆O₃) | 168.4 | [1] |
| Cerium as a Coagulant | 469.96 (mg P/g Ce³⁺) | [3] |
Table 2: Adsorption Kinetics and Isotherm Model Parameters
| Adsorbent | Kinetic Model | Isotherm Model | Key Findings | Reference |
| Cerium Hydroxide on Molecular Sieve (CHMS) | Chemisorption | Multilayer Adsorption | The adsorption process is primarily chemisorption. | [1] |
| CoAl-LDH/CeO₂ | Pseudo-second-order | Freundlich (R² > 0.999) | Indicates a high-efficiency adsorption process. | [2] |
| MOF-76 (Ce) & CeO₂ | Pseudo-second-order | Langmuir | Monolayer adsorption is the dominant mechanism. | [11] |
| Granular Ferric Hydroxide (for comparison) | Pseudo-second-order | Freundlich (R² = 0.997) | Common model fitting for hydroxide adsorbents. | [12] |
Table 3: Optimal Operating Conditions for Phosphate Removal
| Parameter | Optimal Range/Value | Rationale & Remarks | Reference(s) |
| pH | 4.0 - 11.0 | Cerium hydroxide is effective across a wide pH range, minimizing the need for chemical adjustments. Performance is stable in both acidic and alkaline conditions. | [1][7] |
| Contact Time | 20 - 120 minutes | Equilibrium is often reached quickly. For CoAl-LDH/CeO₂, 93.4% removal was achieved within 60 minutes. | [2] |
| Temperature | 25 - 40 °C | Adsorption is generally an endothermic and spontaneous process. Capacity may increase with temperature. | [13] |
| Adsorbent Dosage | 0.6 - 5.0 g/L | Dosage depends on initial phosphate concentration. Higher dosage increases active sites but may lead to aggregation. | [4][13] |
| Regenerant | 0.5 - 1.0 M NaOH | Alkaline solutions effectively desorb phosphate, allowing for multiple reuse cycles. | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound Adsorbent
This protocol describes a general co-precipitation method for synthesizing cerium-based adsorbents.
-
Preparation of Precursor Solution: Dissolve a cerium salt (e.g., cerium(III) nitrate hexahydrate, Ce(NO₃)₃·6H₂O, or cerium(IV) ammonium nitrate) in deionized water to form a solution of desired concentration (e.g., 0.1 M).
-
Precipitation: While vigorously stirring the cerium salt solution, slowly add a precipitating agent, such as a 1.0 M sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) solution, dropwise until the pH of the mixture reaches a value between 8.0 and 10.0. A precipitate will form.
-
Aging: Continue stirring the suspension at room temperature for a period of 2 to 12 hours to allow for the aging of the precipitate.
-
Washing: Separate the precipitate from the solution by centrifugation or filtration. Wash the collected solid repeatedly with deionized water until the pH of the supernatant is neutral (pH ≈ 7.0). This step is crucial to remove residual ions.
-
Drying: Dry the washed precipitate in an oven at a temperature between 60 °C and 100 °C for 12 to 24 hours until a constant weight is achieved.
-
Sieving: Grind the dried material into a powder and sieve it to obtain particles of a uniform size for use in adsorption experiments.
Protocol 2: Batch Adsorption Experiments
This protocol outlines the procedure for evaluating the phosphate adsorption performance of the synthesized this compound.
-
Stock Solution Preparation: Prepare a 1000 mg/L phosphate stock solution by dissolving an appropriate amount of potassium dihydrogen phosphate (KH₂PO₄) in deionized water.
-
Experimental Solutions: Prepare a series of experimental solutions with varying initial phosphate concentrations (e.g., 5, 10, 25, 50 mg/L) by diluting the stock solution.
-
Batch Adsorption Test:
-
Add a precise amount of the synthesized this compound adsorbent (e.g., 0.1 g) to a set of conical flasks.
-
Add a fixed volume of the phosphate solution (e.g., 50 mL) to each flask.
-
Adjust the initial pH of the solutions to the desired value (e.g., 7.0) using 0.1 M HCl or 0.1 M NaOH.
-
-
Equilibration: Place the flasks in a thermostatic shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Analysis: After equilibration, filter the samples using a 0.45 µm syringe filter. Analyze the residual phosphate concentration in the filtrate using a standard analytical method, such as the molybdenum blue spectrophotometric method.
-
Data Calculation:
-
Calculate the phosphate removal efficiency (%) using the formula: Removal (%) = ((C₀ - Cₑ) / C₀) * 100
-
Calculate the amount of phosphate adsorbed at equilibrium, qₑ (mg/g), using the formula: qₑ = ((C₀ - Cₑ) * V) / m
-
Where: C₀ is the initial phosphate concentration (mg/L), Cₑ is the equilibrium phosphate concentration (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
-
-
Kinetic and Isotherm Studies:
-
For kinetic studies , withdraw samples at different time intervals (e.g., 5, 15, 30, 60, 120 min) and analyze the phosphate concentration.
-
For isotherm studies , conduct the experiment with a range of initial phosphate concentrations as described in step 2.
-
Protocol 3: Adsorbent Regeneration
-
Desorption: After the adsorption experiment, separate the phosphate-laden adsorbent from the solution.
-
Washing: Wash the adsorbent with deionized water to remove any unadsorbed phosphate.
-
Regeneration: Immerse the washed adsorbent in a 0.5 M to 1.0 M NaOH solution and agitate for several hours (e.g., 2-4 hours). The high concentration of hydroxide ions will displace the adsorbed phosphate ions.[1][9]
-
Final Wash: Separate the adsorbent from the NaOH solution and wash it thoroughly with deionized water until the pH is neutral.
-
Drying: Dry the regenerated adsorbent in an oven at 60-80 °C before reuse.
-
Reusability Test: Repeat the batch adsorption experiment (Protocol 2) with the regenerated adsorbent to evaluate its performance over multiple cycles. Studies show that cerium-based adsorbents can be used for at least five cycles with minimal loss of efficiency.[1][9]
References
- 1. researchgate.net [researchgate.net]
- 2. CoAl-LDH decorated with cerium oxide as an efficient adsorbent for restoring low-concentration phosphate in wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of the application of cerium and lanthanum in phosphorus removal during wastewater treatment: Characteristics, mechanism, and recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchmap.jp [researchmap.jp]
- 6. researchgate.net [researchgate.net]
- 7. Cerium as an Efficient Coagulant for Phosphorus Removal from Wastewater [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Phosphate adsorption ability of granular gibbsite and cerium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. deswater.com [deswater.com]
- 13. Phosphate adsorption from wastewater using zirconium (IV) hydroxide: Kinetics, thermodynamics and membrane filtration adsorption hybrid system studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cerium(IV) Hydroxide in Solid Oxide Fuel Cell Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium(IV) oxide (CeO₂), or ceria, is a pivotal material in the advancement of solid oxide fuel cells (SOFCs) due to its high ionic conductivity, stability, and catalytic properties. Cerium(IV) hydroxide (Ce(OH)₄) serves as a critical precursor in the synthesis of nanocrystalline ceria-based materials for SOFC components, including the electrolyte and anode. The use of a hydroxide precursor route, such as co-precipitation or hydrothermal synthesis, allows for excellent control over particle size, morphology, and homogeneity of the final doped ceria product, which are crucial for enhancing SOFC performance at intermediate temperatures (500-800°C).
These application notes provide detailed protocols for the synthesis of doped ceria electrolytes and anodes from cerium precursors, where this compound is a key intermediate. The protocols are designed to be adaptable for the synthesis of various doped ceria compositions, such as gadolinium-doped ceria (GDC) and samarium-doped ceria (SDC).
Application 1: Synthesis of Doped Ceria Electrolyte via Co-Precipitation
The co-precipitation method is a robust and scalable technique for producing homogeneous, nanocrystalline doped ceria powders. In this process, soluble salts of cerium and a dopant are dissolved, and a precipitating agent is added to form insoluble hydroxides, including this compound. These hydroxide precursors are then washed, dried, and calcined to yield the desired doped ceria oxide.
Experimental Protocol
1. Precursor Solution Preparation:
-
Dissolve stoichiometric amounts of cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) and the dopant nitrate salt (e.g., gadolinium(III) nitrate hexahydrate, Gd(NO₃)₃·6H₂O) in deionized water to achieve the desired doping concentration (e.g., 10-20 mol% Gd).
-
Stir the solution vigorously until all salts are completely dissolved.
2. Precipitation:
-
Slowly add a precipitating agent, such as ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH) solution, dropwise to the precursor solution while stirring continuously. The addition of the base will cause the pH to rise, leading to the co-precipitation of cerium hydroxide and the dopant hydroxide.
-
Continue adding the precipitating agent until the pH of the solution reaches a value between 9 and 10 to ensure complete precipitation. A gelatinous precipitate will form.
3. Aging and Washing:
-
Age the precipitate in the mother liquor for a specified time (e.g., 1-2 hours) under continuous stirring to ensure homogeneity.
-
Separate the precipitate from the solution by filtration or centrifugation.
-
Wash the precipitate repeatedly with deionized water to remove residual nitrates and other impurities. Washing is complete when the pH of the filtrate is neutral.
-
Finally, wash the precipitate with ethanol to minimize agglomeration during drying.
4. Drying and Calcination:
-
Dry the washed precipitate in an oven at 80-120°C for 12-24 hours to remove water and ethanol.
-
Calcine the dried powder in a furnace at a temperature between 600°C and 800°C for 2-4 hours. The calcination step decomposes the hydroxides into the desired crystalline doped ceria oxide.
5. Characterization:
-
The resulting powder can be characterized using X-ray diffraction (XRD) to confirm the crystal structure and phase purity, and transmission electron microscopy (TEM) or scanning electron microscopy (SEM) to analyze the particle size and morphology.
Application 2: Synthesis of Doped Ceria Anode Material via Hydrothermal Method
The hydrothermal method is another effective technique for synthesizing well-defined, crystalline doped ceria nanoparticles. This method involves heating an aqueous solution of precursors in a sealed vessel (autoclave), where the increased pressure and temperature facilitate the formation and crystallization of the desired material. This route often leads to nanoparticles with a narrow size distribution and high crystallinity without the need for high-temperature calcination.
Experimental Protocol
1. Precursor Solution Preparation:
-
Prepare an aqueous solution of cerium(III) nitrate hexahydrate and the desired dopant nitrate salt (e.g., samarium(III) nitrate hexahydrate, Sm(NO₃)₃·6H₂O) in the required stoichiometric ratio.
-
A mineralizer, typically a basic solution like NaOH or KOH, is prepared separately.
2. Hydrothermal Reaction:
-
Mix the precursor solution with the mineralizer solution. The mixture is then transferred to a Teflon-lined stainless-steel autoclave.
-
The autoclave is sealed and heated to a temperature between 100°C and 200°C for a duration of 12 to 48 hours. During this process, this compound is formed and subsequently crystallizes into doped ceria.
3. Product Recovery and Cleaning:
-
After the hydrothermal treatment, the autoclave is cooled down to room temperature.
-
The resulting precipitate is collected by filtration or centrifugation.
-
The product is washed several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
4. Drying:
-
The final powder is dried in an oven at a temperature of 60-80°C for several hours.
5. Anode Ink Formulation:
-
To prepare the anode, the synthesized doped ceria powder is mixed with a binder (e.g., ethyl cellulose) and a solvent (e.g., terpineol) to form a paste or ink. This ink can then be screen-printed onto the electrolyte surface.
Application Notes and Protocols for the Analytical Characterization of Cerium(IV) Hydroxide
Introduction
Cerium(IV) hydroxide, Ce(OH)₄, is an inorganic compound of significant interest in various fields, including catalysis, environmental remediation, and as a precursor for the synthesis of cerium oxide (ceria, CeO₂) nanoparticles.[1][2] Its properties, such as particle size, crystal structure, surface area, and thermal stability, are critical to its performance in these applications. Accurate and thorough characterization is therefore essential for researchers, scientists, and drug development professionals to ensure material quality, consistency, and efficacy. These application notes provide detailed protocols for the primary analytical methods used to characterize this compound.
X-ray Diffraction (XRD)
Application: XRD is a fundamental technique used to identify the crystalline phase, determine the crystal structure, and estimate the crystallite size of this compound.[3][4] It can confirm the presence of the desired Ce(OH)₄ phase and assess its purity by detecting any crystalline impurities.[4]
Experimental Protocol:
-
Sample Preparation:
-
Ensure the this compound sample is a fine, homogeneous powder. If necessary, gently grind the sample using an agate mortar and pestle.
-
Mount the powder onto a low-background sample holder (e.g., a zero-background plate). Ensure the surface of the powder is flat and level with the surface of the holder to prevent errors in peak positions.[5]
-
-
Instrument Setup:
-
Use a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).
-
Set the instrument parameters, such as voltage and current, to appropriate values (e.g., 45 kV and 40 mA).[5]
-
-
Data Collection:
-
Data Analysis:
-
Identify the diffraction peaks in the resulting pattern.
-
Compare the peak positions (2θ values) and relative intensities to a standard reference database (e.g., JCPDS No. 34-0394 for the related CeO₂ structure) to confirm the crystal structure, which is typically a cubic fluorite type for the dehydrated product.[6][7]
-
Calculate the average crystallite size (D) using the Debye-Scherrer equation: D = (Kλ) / (β cosθ) Where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.[1]
-
Data Presentation:
| Parameter | Typical Value | Reference |
| Crystal Structure | Cubic Fluorite | [6][8] |
| Diffraction Peaks (2θ) | 28.5°, 33.1°, 47.5°, 56.2° | [7][8] |
| Corresponding Planes | (111), (200), (220), (311) | [6][7][8] |
| Average Crystallite Size | 3-4 nm | [1][6] |
Electron Microscopy (SEM & TEM)
Application: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, size, and aggregation state of this compound particles.[1][9] SEM provides information about the surface texture and particle agglomeration, while TEM offers higher resolution to determine the size and shape of individual nanoparticles.[10][11]
Experimental Protocol (TEM):
-
Sample Preparation:
-
Disperse a small amount of the this compound powder in a suitable solvent like ethanol or deionized water.
-
Soncate the suspension for several minutes to break up agglomerates.[11]
-
Place a small droplet (5-10 µL) of the diluted nanoparticle suspension onto a TEM grid (e.g., a carbon-coated copper grid).[12][13]
-
Allow the solvent to evaporate completely in a dust-free environment, leaving the particles deposited on the grid.[12]
-
-
Imaging:
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the diameters of a large number of individual particles (typically >100) from the TEM micrographs to determine the average particle size and size distribution.[10]
-
Data Presentation:
| Parameter | Typical Observation | Reference |
| SEM Morphology | Highly agglomerated, uniformly distributed particles. | [1] |
| TEM Particle Shape | Spherical or near-spherical. | [7][9] |
| TEM Particle Size | 18-30 nm (from SEM), can be smaller (e.g., 3-4 nm) depending on synthesis. | [1][7] |
Thermal Analysis (TGA/DSC)
Application: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA is crucial for determining its thermal stability, water content, and decomposition pathway to cerium oxide.[14]
Experimental Protocol:
-
Sample Preparation:
-
Weigh a small, precise amount of the this compound powder (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).
-
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Set the desired atmosphere (e.g., nitrogen or air) with a constant flow rate.
-
Program the temperature profile. A typical profile involves heating from ambient temperature to a high temperature (e.g., 700-800°C) at a constant heating rate (e.g., 10-20 °C/min).[1][15]
-
-
Data Collection:
-
Run the experiment and record the mass of the sample as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting TGA curve (mass vs. temperature).
-
Identify the temperature ranges where significant mass loss occurs.
-
Calculate the percentage of mass loss for each step, which corresponds to the removal of adsorbed water and the dehydroxylation of Ce(OH)₄ to CeO₂.
-
Data Presentation:
| Temperature Range | Mass Loss (%) | Interpretation | Reference |
| 30°C - 120°C | ~15% | Removal of physically adsorbed water and one hydroxyl group. | |
| 120°C - 464°C | ~23% | Dehydroxylation: loss of remaining hydroxyl groups to form CeO₂. |
Vibrational Spectroscopy (FTIR & Raman)
Application: Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in the material.[16][17] For this compound, these techniques confirm the presence of hydroxyl (O-H) groups and cerium-oxygen (Ce-O) bonds.[18]
Experimental Protocol (FTIR):
-
Sample Preparation (KBr Pellet Method):
-
Data Collection:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.[1]
-
Collect a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Identify the absorption bands in the spectrum.
-
Assign the bands to specific molecular vibrations by comparing their positions to known literature values for Ce-O and O-H groups.[20]
-
Data Presentation:
| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |
| FTIR | ~3148 cm⁻¹ | O-H stretching vibration of hydroxyl groups. | [6] |
| FTIR | ~1630 cm⁻¹ | H-O-H bending vibration of adsorbed water. | |
| FTIR | ~523-550 cm⁻¹ | Ce-O stretching vibration mode. | [1][7] |
| Raman | ~460 cm⁻¹ | F₂g mode, characteristic of the fluorite structure of CeO₂ (the final product). | [21][22] |
X-ray Photoelectron Spectroscopy (XPS)
Application: XPS is a surface-sensitive technique used to determine the elemental composition and, most importantly, the oxidation states of the elements present in the near-surface region of the material.[23][24] For cerium compounds, XPS is critical for quantifying the ratio of Ce³⁺ to Ce⁴⁺, which significantly impacts the material's catalytic and redox properties.[25][26]
Experimental Protocol:
-
Sample Preparation:
-
Mount the dry this compound powder onto a sample holder using double-sided adhesive tape.[23]
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS system.
-
-
Data Collection:
-
Data Analysis:
-
Process the high-resolution spectra to determine the binding energies of the photoelectrons.
-
Deconvolute the complex Ce 3d spectrum into multiple peaks corresponding to the different final states of Ce³⁺ and Ce⁴⁺.[28] The presence of a peak near 917 eV is a characteristic feature of Ce⁴⁺.[28]
-
Analyze the O 1s spectrum to distinguish between lattice oxygen in oxides and oxygen in hydroxyl groups.[29][30]
-
Calculate the relative concentrations of Ce³⁺ and Ce⁴⁺ from the areas of the fitted peaks.
-
Data Presentation:
| Region | Binding Energy (eV) | Assignment | Reference |
| Ce 3d₅/₂ | ~882 eV | Characteristic of Ce⁴⁺ state. | [28] |
| Ce 3d | ~917 eV | A key satellite peak confirming the Ce⁴⁺ state. | [28] |
| O 1s | ~529-530 eV | Lattice Oxygen (O²⁻) in CeO₂. | [29] |
| O 1s | ~531-532 eV | Hydroxyl groups (-OH). | [30] |
Brunauer-Emmett-Teller (BET) Surface Area Analysis
Application: The BET method is used to measure the specific surface area of a material by gas adsorption.[31][32] This is a critical parameter for applications like catalysis, where a high surface area is often desirable.
Experimental Protocol:
-
Sample Preparation (Degassing):
-
Weigh a sufficient amount of the this compound powder into a sample tube.[33]
-
Degas the sample under vacuum or a flow of inert gas (e.g., nitrogen) at an elevated temperature (e.g., 200°C) for several hours. This step is crucial to remove adsorbed moisture and other contaminants from the surface. The appropriate temperature should be determined from TGA data to avoid thermal decomposition.[33]
-
-
Data Collection:
-
Data Analysis:
-
Plot the adsorption data according to the BET equation.
-
Calculate the specific surface area (in m²/g) from the slope and intercept of the linear region of the BET plot.[32]
-
Data Presentation:
| Parameter | Typical Value | Reference |
| Specific Surface Area | 30.081 m²/g | [14] |
| Pore Radius | 1.374 nm | [14] |
| Pore Volume | 0.057 cm³/g | [14] |
Visualizations
Caption: Workflow for the characterization of this compound.
Caption: Relationship between methods and properties of Ce(OH)₄.
References
- 1. jos.ac.cn [jos.ac.cn]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CONTENTdm [usace.contentdm.oclc.org]
- 4. This compound | 12014-56-1 | Benchchem [benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. scialert.net [scialert.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. microscopyinnovations.com [microscopyinnovations.com]
- 12. microscopyinnovations.com [microscopyinnovations.com]
- 13. How to Prepare TEM Grids for Imaging Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. spiedigitallibrary.org [spiedigitallibrary.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. photometrics.net [photometrics.net]
- 21. researchgate.net [researchgate.net]
- 22. FTIR Detection of Ce3+ Sites on Shape-Controlled Ceria Nanoparticles Using Adsorbed 15N2 as a Probe Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 23. X-ray photoelectron spectroscopy of metal oxide nanoparticles: chemical composition, oxidation state and functional group content - PMC [pmc.ncbi.nlm.nih.gov]
- 24. xpsanalysis.wordpress.com [xpsanalysis.wordpress.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Cerium | XPS Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]
- 29. Systematic XPS studies of metal oxides, hydroxides and peroxides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 30. researchgate.net [researchgate.net]
- 31. BET Surface Area analysis - measurement and method [mercer-instruments.com]
- 32. scispace.com [scispace.com]
- 33. epfl.ch [epfl.ch]
- 34. scribd.com [scribd.com]
- 35. BET Theory | Anton Paar Wiki [wiki.anton-paar.com]
Application Notes and Protocols: Cerium(IV) Hydroxide as an Oxidizing Agent in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium(IV) hydroxide, Ce(OH)₄, is a noteworthy inorganic compound, recognized for the potent oxidizing capabilities of the cerium(IV) ion. In the realm of chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the transition between Ce(IV) and its more stable Ce(III) state is harnessed to facilitate a variety of oxidative transformations. While other cerium(IV) salts like ceric ammonium nitrate (CAN) and cerium(IV) sulfate are more commonly employed as stoichiometric oxidants, this compound often plays a crucial role as a precursor to catalytically active ceria (CeO₂) or as a component in heterogeneous catalytic systems. These application notes provide an overview of the utility of cerium(IV) species, with a focus on their application in the oxidation of key functional groups, and include detailed protocols where cerium(IV) is the active oxidizing agent.
Core Principles of Cerium(IV) Oxidation
The oxidizing power of cerium(IV) is rooted in the high reduction potential of the Ce⁴⁺/Ce³⁺ couple. This allows for the efficient one-electron oxidation of a wide range of organic substrates. The general mechanism involves the formation of a radical cation from the organic substrate, which then undergoes further reaction to yield the final oxidized product.
Applications in Organic Synthesis
The primary applications of cerium(IV) as an oxidizing agent in organic synthesis include the oxidation of alcohols, aldehydes, and ketones. These transformations are fundamental in the synthesis of complex molecules and pharmaceutical intermediates.
Oxidation of Alcohols
Cerium(IV) compounds are effective in oxidizing primary and secondary alcohols to their corresponding aldehydes and ketones. Over-oxidation of aldehydes to carboxylic acids can occur but can often be controlled by careful management of reaction conditions.
Oxidation of Aldehydes
Aldehydes can be readily oxidized to carboxylic acids using cerium(IV) reagents. Kinetic studies have shown that these reactions are typically first order with respect to both the cerium(IV) species and the aldehyde.[1]
Quantitative Data Summary
The following tables summarize representative quantitative data for oxidation reactions mediated by cerium(IV) species. It is important to note that much of the detailed kinetic and yield data available in the literature pertains to cerium(IV) ions in solution (from salts like CAN or cerium sulfate) rather than heterogeneous reactions with solid this compound. However, this data provides valuable insight into the oxidizing potential of the Ce(IV) ion.
Table 1: Kinetic Data for the Oxidation of Alcohols by Cerium(IV) in Nitric Acid [2][3]
| Substrate | [Ce(IV)] (M) | [Alcohol] (M) | Temperature (°C) | Observed Rate Constant (k_obs) (s⁻¹) x 10⁴ |
| n-Propanol | 0.001 | 0.4 | 25 | 3.00 |
| 2-Methoxyethanol | 0.001 | 0.4 | 25 | 2.16 |
| 2-Ethoxyethanol | 0.001 | 0.4 | 25 | 3.30 |
Table 2: Stoichiometry and Yield for the Oxidation of Benzaldehyde by Cerium(IV)
| Substrate | Oxidant | Stoichiometry (Oxidant:Substrate) | Product | Yield |
| Benzaldehyde | Cerium(IV) | 2:1 | Benzoic Acid | 89% |
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of Alcohols to Aldehydes using Cerium(IV)
This protocol is based on the general principles of cerium(IV) oxidation of alcohols.[2][3]
Materials:
-
Alcohol substrate
-
Ceric ammonium nitrate (CAN) or Cerium(IV) sulfate
-
Nitric acid (or other appropriate acid)
-
Acetonitrile or other suitable solvent
-
Quenching agent (e.g., saturated sodium sulfite solution)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Dissolve the alcohol substrate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Acidify the reaction mixture with the appropriate acid.
-
In a separate flask, prepare a solution of the cerium(IV) salt in the same solvent.
-
Slowly add the cerium(IV) solution to the alcohol solution at a controlled temperature (e.g., 0 °C or room temperature).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium sulfite.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Determination of Ethionamide in Pharmaceutical Formulations using Cerium(IV) Sulfate[5][6][7]
This protocol details the use of cerium(IV) as an oxidimetric agent for the quantitative analysis of the drug ethionamide.
Materials:
-
Ethionamide (ETM) sample
-
Cerium(IV) sulfate solution (0.01 M) in 0.5 M H₂SO₄
-
Sulfuric acid (H₂SO₄)
-
Ferrous ammonium sulfate (FAS) solution (0.01 M)
-
Ferroin indicator
-
Ortho-dianisidine (ODS) solution (for spectrophotometry)
Titrimetric Procedure:
-
Treat a sample solution of ethionamide with a known excess of 0.01 M cerium(IV) sulfate solution in a sulfuric acid medium.
-
Allow the reaction to proceed for a fixed time (e.g., 5 minutes).
-
Determine the unreacted cerium(IV) by back-titrating with a standardized 0.01 M solution of ferrous ammonium sulfate using ferroin as an indicator.[4]
-
The amount of cerium(IV) consumed is proportional to the amount of ethionamide in the sample, based on a 1:2 stoichiometry (ETM:Ce(IV)).[4]
Spectrophotometric Procedure:
-
Treat a sample solution of ethionamide with a known excess of cerium(IV) sulfate solution in a sulfuric acid medium.
-
After a fixed reaction time, add a solution of ortho-dianisidine.
-
Measure the absorbance of the resulting colored product at 470 nm. The absorbance is inversely proportional to the concentration of ethionamide.[4]
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the general workflow for organic synthesis and a conceptual representation of a cerium(IV)-mediated oxidation reaction.
Caption: A typical workflow for an organic synthesis experiment.
Caption: A simplified representation of a Ce(IV) mediated oxidation process.
Conclusion
This compound and its derivative species are valuable oxidizing agents in chemical synthesis. While detailed protocols often specify more soluble cerium(IV) salts, the underlying principle of Ce(IV) oxidation is consistent. The provided application notes and protocols offer a foundation for researchers and professionals in drug development to explore the utility of cerium(IV) in their synthetic endeavors. Further research into the direct application of solid this compound as a heterogeneous catalyst may reveal more sustainable and recyclable oxidation systems.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Studies on Oxidation of Alcohols by Cerium (IV)-Dimer in Aqueous Nitric Acid – Oriental Journal of Chemistry [orientjchem.org]
- 3. [PDF] Studies on Oxidation of Alcohols by Cerium (IV)-dimer in Aqueous Nitric acid | Semantic Scholar [semanticscholar.org]
- 4. Application of Cerium (IV) as an Oxidimetric Agent for the Determination of Ethionamide in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Stable Cerium(IV) Hydroxide Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of cerium(IV) hydroxide nanoparticles, with a focus on preventing agglomeration.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of agglomeration in this compound nanoparticle synthesis?
Agglomeration of this compound nanoparticles is primarily caused by the high surface energy of the nanoparticles, which leads them to cluster together to minimize this energy. Key contributing factors include:
-
Inadequate Surface Charge: If the pH of the solution is near the isoelectric point (IEP) of the nanoparticles, the surface charge will be close to zero, leading to a lack of electrostatic repulsion between particles and subsequent agglomeration. For cerium oxide, the IEP is typically between pH 6 and 8, and the value for this compound is expected to be in a similar range.
-
Insufficient Steric Hindrance: In the absence of a capping agent, there are no physical barriers to prevent the nanoparticles from coming into close contact and aggregating.
-
High Ionic Strength of the Medium: High concentrations of salts in the synthesis medium can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and promoting agglomeration.
-
Rapid Reaction Kinetics: A very fast precipitation rate can lead to the formation of a large number of small, unstable nuclei that quickly agglomerate.
Q2: How does pH influence the stability of this compound nanoparticles?
The pH of the synthesis medium is a critical parameter for controlling the stability of this compound nanoparticles. It directly affects the surface charge of the particles.[1]
-
Below the Isoelectric Point (IEP): The nanoparticle surface becomes protonated, resulting in a net positive charge. This leads to electrostatic repulsion between particles, which can prevent agglomeration.
-
At the Isoelectric Point (IEP): The surface charge is neutral, and the electrostatic repulsion is minimal. This is the point of lowest stability, where agglomeration is most likely to occur.
-
Above the Isoelectric Point (IEP): The nanoparticle surface becomes deprotonated, resulting in a net negative charge. This again leads to electrostatic repulsion between particles, promoting stability.
Therefore, maintaining the pH of the synthesis solution significantly above or below the IEP is crucial for achieving a stable dispersion. For cerium oxide nanoparticles, increasing the pH from 7 to 11 has been shown to decrease the average particle size from 35.85 to 20.65 nm, indicating better control over particle growth and reduced agglomeration at higher pH.[2]
Q3: What is the role of a capping agent in preventing agglomeration?
Capping agents are molecules that adsorb to the surface of nanoparticles during their synthesis and growth.[3] They play a crucial role in preventing agglomeration through two primary mechanisms:[4]
-
Electrostatic Stabilization: Ionic capping agents adsorb to the nanoparticle surface, imparting a significant positive or negative charge. This enhances the electrostatic repulsion between particles, preventing them from aggregating.
-
Steric Stabilization: Polymeric capping agents form a protective layer around the nanoparticles. This layer creates a physical barrier (steric hindrance) that prevents the particles from getting close enough to aggregate.
Common capping agents for cerium-based nanoparticles include citrate, dextran, polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), and carboxymethyl cellulose (CMC).[5]
Q4: How do I choose an appropriate capping agent for my application?
The choice of capping agent depends on several factors, including the desired particle size, the solvent system, and the final application of the nanoparticles.
-
For biological applications: Biocompatible and biodegradable capping agents such as dextran, citrate, or PEG are preferred.
-
For catalytic applications: The capping agent should not block the active sites on the nanoparticle surface. A capping agent that can be easily removed after synthesis might be necessary.
-
To control particle size: The size and concentration of the capping agent can influence the final nanoparticle size. For instance, increasing the concentration of a capping agent can lead to smaller nanoparticles by limiting their growth.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Immediate formation of a large, flocculent precipitate upon adding the base. | 1. Reaction is too fast due to high reactant concentrations. 2. Localized high pH at the point of base addition. | 1. Decrease the concentration of the cerium salt and/or the base. 2. Add the base dropwise while vigorously stirring the solution to ensure homogeneous mixing. 3. Consider using a weaker base or a method that allows for the slow, controlled release of hydroxide ions (e.g., hydrolysis of urea). |
| Nanoparticles appear well-dispersed initially but aggregate over time (minutes to hours). | 1. The pH of the solution is drifting towards the isoelectric point. 2. Insufficient amount of capping agent. 3. Inappropriate capping agent for the solvent system. | 1. Monitor and adjust the pH of the solution. Use a buffer if compatible with your system. 2. Increase the concentration of the capping agent. 3. Ensure the chosen capping agent is soluble and effective in your solvent. For example, some polymers may not be effective in highly ionic solutions. |
| Characterization (e.g., DLS) shows a very large hydrodynamic diameter and high polydispersity. | 1. Significant agglomeration has occurred. 2. The sample is too concentrated for the measurement. | 1. Review your synthesis protocol, focusing on pH control and the use of a capping agent. 2. Dilute the sample before measurement. 3. Use sonication to break up loose agglomerates before measurement, but be aware that this may not be a permanent solution if the underlying cause of agglomeration is not addressed. |
| The final nanoparticle powder is difficult to redisperse in the desired solvent. | 1. Irreversible agglomeration occurred during drying. 2. The surface of the dried nanoparticles is not compatible with the solvent. | 1. Avoid complete drying of the nanoparticles if possible. Store them as a concentrated dispersion. 2. If drying is necessary, consider freeze-drying (lyophilization) to minimize agglomeration. 3. Ensure the capping agent used provides good solubility in the desired redispersion solvent. |
Quantitative Data
The following tables summarize the effect of pH and capping agents on the properties of cerium-based nanoparticles. While much of the detailed quantitative data is for cerium oxide (CeO₂), the trends are highly relevant for understanding and controlling the agglomeration of its precursor, this compound (Ce(OH)₄).
Table 1: Effect of pH on Cerium Oxide Nanoparticle Properties
| pH | Average Particle Size (nm) | Zeta Potential (mV) | Stability |
| 6 | 24.5 | -8.75 ± 4.17 | Low (near IEP) |
| 9 | 15.5 | +11.76 ± 3.54 | High |
Data adapted from a study on dextran-coated cerium oxide nanoparticles. The isoelectric point for this system was observed to be between pH 6 and 9.[6]
Table 2: Effect of Capping Agents on Cerium Oxide Nanoparticle Properties
| Capping Agent | Precursor | Synthesis Method | Particle Size (nm) | Morphology |
| None | Cerium Nitrate | Hydrothermal | 35.85 (at pH 7) | Aggregated |
| Citric Acid | Cerium Chloride | Hydrothermal | 4.2 (primary particles), 10.8 (hydrodynamic diameter) | Hexagonal |
| Dextran | Cerium Nitrate | Co-precipitation | 3-5 | Spherical |
| PVP | Cerium Nitrate | Modified Co-precipitation | ~14 | Spherical |
| Carboxymethyl cellulose | Ammonium Cerium Nitrate | One-pot reaction | 2-3 | Spherical |
This table compiles data from multiple sources to illustrate the effectiveness of different capping agents in controlling the size of cerium-based nanoparticles.[2][6][7][8][9]
Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized this compound Nanoparticles
This protocol is adapted from a hydrothermal method for synthesizing citrate-coated cerium oxide nanoparticles, where this compound is the intermediate.[7]
Materials:
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Citric acid monohydrate
-
Ammonium hydroxide (NH₄OH) solution (e.g., 28-30%)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of cerium(III) chloride and citric acid. For example, dissolve equimolar amounts of CeCl₃·7H₂O and citric acid in deionized water to achieve a desired final concentration (e.g., 0.1 M).
-
While stirring vigorously, add ammonium hydroxide solution dropwise to the cerium-citrate solution until the desired pH is reached. A pH above 9 is recommended to ensure deprotonation of the citric acid and a negative surface charge on the nanoparticles. The formation of a pale-yellow precipitate of this compound will be observed.
-
Transfer the resulting suspension to a sealed reaction vessel.
-
Heat the suspension at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 12-24 hours) with continuous stirring. This aging step allows for the controlled growth of the nanoparticles.
-
After the reaction is complete, cool the suspension to room temperature.
-
To purify the nanoparticles and remove excess reactants, centrifuge the suspension and discard the supernatant.
-
Redisperse the nanoparticle pellet in deionized water. Sonication may be used to aid redispersion.
-
Repeat the centrifugation and redispersion steps at least three times.
-
The final product is a stable aqueous dispersion of citrate-capped this compound nanoparticles.
Visualizations
Diagram 1: Stabilization Mechanisms of this compound Nanoparticles
Caption: Mechanisms for preventing nanoparticle agglomeration.
Diagram 2: Workflow for Troubleshooting Nanoparticle Agglomeration
Caption: A logical workflow for diagnosing and resolving agglomeration issues.
References
- 1. Protein adsorption and cellular uptake of cerium oxide nanoparticles as a function of zeta potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.sujps.com [journals.sujps.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. researchgate.net [researchgate.net]
- 7. The characterization of purified citrate-coated cerium oxide nanoparticles prepared via hydrothermal synthesis [inis.iaea.org]
- 8. ijraset.com [ijraset.com]
- 9. apsacollege.com [apsacollege.com]
improving the stability of cerium(IV) hydroxide suspensions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cerium(IV) hydroxide suspensions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound suspension is aggregating and settling out of solution. What are the common causes and how can I fix this?
A1: Aggregation and sedimentation are common issues arising from the inherent instability of un-coated this compound particles in suspension. The primary causes are unfavorable pH conditions and high ionic strength, which reduce the electrostatic repulsion between particles.
Troubleshooting Steps:
-
pH Adjustment: The stability of this compound suspensions is highly pH-dependent.[1][2][3] Uncoated particles tend to aggregate between pH 4 and 8.[4] Ensure the pH of your suspension is outside this range to promote stability. For instance, maintaining a low pH (e.g., ~1.4) can result in stable cationic nanoparticles.[5]
-
Control Ionic Strength: High concentrations of salts in your suspension can compress the electrical double layer around the particles, leading to aggregation.[6] If possible, reduce the ionic strength of the medium. This can be achieved by washing the particles to remove residual ions from the synthesis process.[7]
-
Use of Stabilizing Agents: If pH and ionic strength adjustments are insufficient, the addition of a stabilizing agent is recommended. Common stabilizers include citrate and poly(acrylic acid) (PAA).[5][8][9] These molecules adsorb to the particle surface, providing stability through electrostatic and/or steric repulsion.
Q2: How do stabilizing agents like citrate and poly(acrylic acid) (PAA) work to improve the stability of my suspension?
A2: Stabilizing agents prevent aggregation through two primary mechanisms:
-
Electrostatic Stabilization: Ionic stabilizing agents, such as citrate and PAA, adsorb to the surface of the this compound particles, imparting a significant surface charge.[4][9] This creates strong repulsive forces between the particles, preventing them from coming close enough to aggregate. The effectiveness of this stabilization is often measured by the zeta potential.
-
Steric Stabilization: Polymeric stabilizers like PAA can form a protective layer around the particles.[5][10] This physical barrier prevents the particles from making direct contact, thus inhibiting aggregation. This is often referred to as electrosteric stabilization when the polymer is also charged.[5]
Q3: What is zeta potential, and what is a good value for a stable this compound suspension?
A3: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension. It is a key indicator of the stability of a colloidal dispersion. A higher magnitude of zeta potential (either positive or negative) indicates greater electrostatic repulsion and, therefore, a more stable suspension.
Generally, suspensions with zeta potentials greater than +25 mV or less than -25 mV are considered to have moderate to good stability.[7] For example, PAA-stabilized cerium oxide nanoparticles have been synthesized with a zeta potential of -35 mV, indicating excellent electrostatic stabilization.[11]
Q4: Can the synthesis method affect the stability of the final this compound suspension?
A4: Yes, the synthesis method significantly influences the initial stability of the suspension. For instance, homogeneous precipitation methods, which involve the slow, uniform generation of a precipitating agent, can produce more uniform and size-tunable particles with better initial stability compared to methods involving rapid, localized addition of a base.[7] Hydrothermal synthesis in the presence of a stabilizing agent like citric acid can also produce stable dispersions.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability of this compound and cerium oxide nanoparticle suspensions under various conditions.
Table 1: Effect of Stabilizers on Particle Size and Zeta Potential
| Stabilizer | Initial Particle Size (nm) | Stabilized Particle Size (nm) | Zeta Potential (mV) | pH | Reference |
| None (as-synthesized) | ~10 | N/A | (Cationic) | 1.4 | [5] |
| Poly(acrylic acid) (PAA) | ~10 | ~15 | -35 | 7 | [5][11] |
| Citric Acid | ~4.2 (primary) | ~10.8 (agglomerate) | N/A | 7.4 | [8][9] |
| Dextran Sulfate | 1189 ± 64 | 277 ± 27 | Negative | 2 | [12] |
Table 2: Influence of pH on Zeta Potential of Uncoated Cerium Oxide Nanoparticles
| pH | Zeta Potential (mV) | Stability | Reference |
| 2 | Positive | Stable | [13] |
| 4 | Near Zero | Unstable (Aggregation) | [4] |
| 7 | Near Zero | Unstable (Aggregation) | [4] |
| 10 | Negative | Stable | [13] |
Experimental Protocols
Protocol 1: Synthesis of a Stable this compound Suspension using a Wet Chemical Method
This protocol describes a general method for synthesizing this compound nanoparticles with improved stability.
Materials:
-
Ammonium cerium(IV) nitrate [(NH₄)₂Ce(NO₃)₆]
-
Ammonium hydroxide (NH₄OH) solution (1 M)
-
Deionized water
-
Stir plate and stir bar
-
Centrifuge and centrifuge tubes
Procedure:
-
Prepare a solution of ammonium cerium(IV) nitrate in deionized water.
-
While stirring vigorously, slowly add 1 M ammonium hydroxide solution dropwise to the cerium nitrate solution.[14]
-
Continue adding ammonium hydroxide until the pH of the solution reaches approximately 9.0 to ensure complete precipitation.[14]
-
A pale yellow precipitate of this compound will form.[14]
-
Continue stirring the mixture for an additional 3 hours to complete the reaction.[14]
-
Separate the precipitate by centrifugation.
-
Wash the precipitate several times with deionized water to remove excess ammonium and nitrate ions. This step is crucial for reducing the ionic strength of the final suspension.[14]
-
Resuspend the washed precipitate in deionized water and sonicate to create a homogeneous suspension.
Protocol 2: Stabilization of a this compound Suspension with Poly(acrylic acid) (PAA)
This protocol outlines the steps to stabilize a pre-formed this compound suspension using PAA.
Materials:
-
This compound suspension (from Protocol 1)
-
Poly(acrylic acid) (PAA) solution (e.g., 10% w/v)
-
Ammonium hydroxide (NH₄OH) for pH adjustment
-
Dialysis tubing
Procedure:
-
To the this compound suspension, add the PAA solution while stirring.
-
Adjust the pH of the suspension to a neutral or slightly alkaline value (e.g., pH 7-8) by adding ammonium hydroxide dropwise. At low pH, PAA can cause precipitation, but as the pH increases, it leads to redispersion and stabilization.[5]
-
Stir the mixture continuously for several hours (e.g., 24 hours) to ensure complete adsorption of PAA onto the particle surfaces.[11]
-
Purify the stabilized suspension by dialyzing against deionized water for 48 hours to remove any unadsorbed PAA and other residual ions.[11]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arxiv.org [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of monodisperse cerium oxide particle suspensions from a tetravalent precursor - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00146J [pubs.rsc.org]
- 8. "The Characterization of Purified Citrate-Coated Cerium Oxide Nanoparti" by Matthew L. Hancock, Robert A. Yokel et al. [uknowledge.uky.edu]
- 9. uknowledge.uky.edu [uknowledge.uky.edu]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective effects of polyacrylic acid (PAA) conjugated cerium oxide against hydrogen peroxide- and 6-OHDA-induced SH-SY5Y cell damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cerium oxide particles: coating with charged polysaccharides for limiting the aggregation state in biological media and potential application for anti ... - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D3PM00081H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. jos.ac.cn [jos.ac.cn]
Technical Support Center: Scaling Up Cerium(IV) Hydroxide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the scale-up of cerium(IV) hydroxide synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis process, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Filtration and Washing of the Precipitate
Q: Our this compound precipitate is gelatinous and clogs the filter, leading to excessively long filtration and washing times. What can we do to improve this?
A: This is a common challenge when scaling up, as the fine, amorphous nature of the precipitate makes it difficult to dewater. Here are several approaches to address this issue:
-
Optimize Precipitation Conditions: The characteristics of the precipitate are highly dependent on the reaction conditions.
-
Precipitating Agent: Using a precipitant that promotes the growth of larger crystals can significantly improve filterability. For instance, urea, when heated, decomposes slowly to generate hydroxide ions uniformly throughout the solution, leading to the formation of coarser, more easily filterable particles compared to the rapid, localized pH increase from adding strong bases like sodium hydroxide or ammonium hydroxide.[1]
-
pH Control: Gradual and controlled pH adjustment is crucial. Rapid increases in pH tend to produce fine, gelatinous precipitates.[2] For oxidation of Ce(III) to Ce(IV) and subsequent precipitation, a weakly acidic medium (pH 5-6) is often recommended.[3]
-
Temperature: Performing the precipitation at an elevated temperature can promote crystal growth and result in a denser, more granular precipitate.[1]
-
-
Aging the Precipitate: Allowing the precipitate to age in the mother liquor, sometimes with gentle agitation and at an elevated temperature (e.g., boiling), can lead to particle growth and improved filtration characteristics.[1]
-
Filtration and Dewatering Equipment:
-
Filter Presses: For industrial-scale operations, filter presses are commonly used for dewatering metal hydroxide sludges. These can handle large volumes and produce filter cakes with relatively low moisture content.[4]
-
Centrifugation: Decanter centrifuges can also be effective for separating the solid from the liquid phase, especially for sludges that are difficult to filter.[4]
-
Issue 2: Incomplete Oxidation of Cerium(III) to Cerium(IV)
Q: We are observing a low oxidation rate, resulting in a product contaminated with cerium(III) hydroxide. How can we ensure complete oxidation?
A: Achieving a high oxidation rate (ideally >99%) is critical for product purity.[1] Several factors influence the oxidation efficiency:
-
Choice and Concentration of Oxidizing Agent:
-
Hydrogen Peroxide: A commonly used and effective oxidizing agent. The molar ratio of H₂O₂ to cerium is a critical parameter to optimize. An excess of hydrogen peroxide is often used to drive the reaction to completion.[1][5]
-
Potassium Permanganate: Another strong oxidizing agent that can be used.[1]
-
Air/Oxygen: Oxidation with air or oxygen can be a cost-effective option, particularly at an industrial scale. This process is often carried out at elevated temperatures (e.g., 85°C) and may be supplemented with a small amount of a stronger oxidizing agent like hydrogen peroxide to ensure complete conversion.[1]
-
-
pH of the Reaction Medium: The oxidation of Ce(III) to Ce(IV) is more favorable in a neutral or slightly alkaline medium.[1]
-
Temperature: Increasing the reaction temperature generally increases the rate of oxidation.
Issue 3: Inconsistent Particle Size and Morphology
Q: The particle size of our this compound is inconsistent from batch to batch, affecting the performance of our final product. How can we achieve better control over particle size?
A: Controlling particle size and morphology is crucial for many applications of this compound and its derivatives.
-
Homogeneous Precipitation: This technique, which involves the slow, in-situ generation of the precipitating agent (e.g., through the hydrolysis of urea), promotes uniform particle growth and a narrower size distribution compared to the direct addition of a strong base.[2]
-
Mixing and Agitation: The degree of mixing in the reactor is critical, especially during the addition of reagents. Inadequate mixing can lead to localized areas of high supersaturation, resulting in rapid nucleation and the formation of fine particles. The type of impeller and the agitation speed should be optimized for the reactor geometry to ensure uniform mixing.
-
Control of Supersaturation: The rate of addition of the precipitating agent should be carefully controlled to maintain a low level of supersaturation. This favors crystal growth over nucleation, leading to larger particles.
-
Use of Additives: Surfactants or capping agents can be used to control particle growth and prevent agglomeration.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for large-scale this compound synthesis?
A1: Industrial production often starts with mixed rare earth chlorides or nitrates, which are byproducts of rare earth ore processing.[1][5] High-purity cerium carbonate or cerium(III) nitrate can also be used as starting materials for applications requiring higher purity.[5]
Q2: What is the significance of the gelatinous nature of the this compound precipitate?
A2: The gelatinous precipitate is composed of very fine, hydrated particles with a large surface area. This makes it extremely difficult to filter and wash, posing a major challenge for industrial-scale production due to increased processing times and costs associated with solid-liquid separation and drying.[1]
Q3: How does pH affect the synthesis of this compound?
A3: The pH plays a critical role in several stages of the synthesis:
-
Oxidation: The oxidation of Ce(III) to Ce(IV) is favored in neutral to slightly alkaline conditions.[1]
-
Precipitation: this compound precipitates at a lower pH than trivalent rare earth hydroxides, which allows for its separation. The final pH of the precipitation will influence the completeness of the precipitation and the potential for co-precipitation of impurities. A weakly acidic medium (pH 5-6) is often used for selective precipitation.[3]
-
Particle Morphology: The pH at which precipitation occurs can influence the particle size and degree of agglomeration. Rapid pH changes can lead to the formation of fine, gelatinous precipitates.[2]
Q4: What are the common methods for drying the this compound filter cake?
A4: The washed filter cake is typically dried in an oven at a controlled temperature, for example, around 90-110°C, to remove excess water.[1][5] The drying process should be carefully controlled to avoid excessive heating, which could lead to premature conversion to cerium oxide.
Quantitative Data Summary
The following tables summarize the influence of key process parameters on the synthesis of this compound. The data presented are representative and may vary depending on the specific experimental setup and raw materials.
Table 1: Effect of pH on this compound Precipitation
| pH | Observation | Impact on Filtration | Final Product Purity |
| < 2 | Incomplete precipitation of Ce(IV) | - | Low |
| 2 - 4 | Precipitation of Ce(IV) hydroxide begins | Difficult, fine particles | Moderate to High |
| 5 - 6 | Optimal range for selective precipitation | Moderate | High, minimal co-precipitation |
| > 7 | Risk of co-precipitation of other rare earth hydroxides | Can be difficult due to gelatinous nature | Decreased |
Table 2: Effect of Temperature on this compound Synthesis
| Temperature (°C) | Effect on Oxidation Rate | Effect on Particle Size | Impact on Filtration |
| 25 - 40 | Slower | Tends to be smaller, more amorphous | Slower, more difficult |
| 60 - 80 | Faster | Tends to be larger, more crystalline | Faster, easier |
| > 90 (Boiling) | Rapid | Can lead to denser, granular particles | Significantly improved |
Table 3: Comparison of Precipitating Agents
| Precipitating Agent | Method of Addition | Resulting Particle Size | Filtration Characteristics |
| Sodium Hydroxide (NaOH) | Rapid, direct addition | Fine, amorphous | Very difficult, gelatinous |
| Ammonium Hydroxide (NH₄OH) | Rapid, direct addition | Fine, amorphous | Very difficult, gelatinous |
| Urea (with heating) | Slow, in-situ generation | Coarser, more crystalline | Good, easier to filter |
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of this compound from Cerium(III) Nitrate
Objective: To produce a high-purity this compound with good filtration characteristics.
Materials and Equipment:
-
Cerium(III) nitrate solution (1 M)
-
Hydrogen peroxide (30% w/w)
-
Ammonium hydroxide solution (25% w/w)
-
Deionized water
-
Jacketed glass reactor (50 L) with overhead stirrer, temperature probe, and pH probe
-
Dosing pumps for reagents
-
Filter press
-
Drying oven
Procedure:
-
Reactor Setup: Charge the jacketed reactor with 20 L of deionized water and start the agitator at a moderate speed (e.g., 150 rpm). Heat the water to 60°C.
-
Precursor Addition: Slowly add 10 L of the 1 M cerium(III) nitrate solution to the reactor.
-
Oxidation: Begin the slow, controlled addition of the 30% hydrogen peroxide solution. The molar ratio of H₂O₂ to Ce(III) should be approximately 1.5:1. Monitor the temperature and maintain it at 60°C. The oxidation process may be exothermic.
-
pH Adjustment and Precipitation: Once the oxidation is complete (indicated by a color change and stabilization of the redox potential), begin the slow, dropwise addition of the 25% ammonium hydroxide solution to raise the pH to 5.5. Maintain this pH for 1 hour with continuous stirring to ensure complete precipitation.
-
Aging: Increase the temperature of the reactor to 90°C and maintain for 2 hours to age the precipitate. This will promote particle growth.
-
Filtration: Allow the slurry to cool to approximately 50°C. Transfer the slurry to the filter press to separate the precipitate.
-
Washing: Wash the filter cake with deionized water until the conductivity of the filtrate is below a specified limit to ensure the removal of soluble impurities.
-
Drying: Transfer the washed filter cake to the drying oven and dry at 100°C until a constant weight is achieved.
Visualizations
Caption: Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Logic for Poor Filtration.
References
- 1. CN1269327A - Technological process of preparing pure cerium hydroxide - Google Patents [patents.google.com]
- 2. Preparation of monodisperse cerium oxide particle suspensions from a tetravalent precursor - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00146J [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Sludge Dewatering Techniques: Complete 2025 Guide [sludgedryer.in]
- 5. CN103910373A - Method and system for preparing cerium hydroxide - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Catalytic Activity of Cerium(IV) Hydroxide
Welcome to the technical support center for the optimization of cerium(IV) hydroxide catalytic activity. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for precipitating this compound to achieve high catalytic activity?
A1: The optimal pH for the precipitation of this compound is generally in the alkaline range. A pH of around 9.0 is often recommended to ensure complete precipitation.[1] For the synthesis of ceria nanoparticles via complex-precipitation using citric acid, a pH of 5.5 has been shown to yield a high specific surface area, which is often correlated with enhanced catalytic activity.
Q2: How does the calcination temperature affect the properties of the resulting ceria catalyst?
A2: Calcination temperature is a critical parameter that significantly influences the crystallinity, particle size, and surface area of the final ceria catalyst. Generally, as the calcination temperature increases, the crystallinity and particle size increase, while the specific surface area decreases.[2][3] This can have a complex effect on catalytic activity, which may not be directly proportional to the surface area. For some reactions, higher calcination temperatures can lead to improved catalytic performance despite a lower surface area.[2][3][4]
Q3: What are the common causes of low catalytic activity in freshly prepared this compound catalysts?
A3: Low catalytic activity can stem from several factors:
-
Incomplete precipitation or washing: Residual nitrates or other ions from the precursor salts can negatively impact activity. Thorough washing of the precipitate is crucial.[1]
-
Particle agglomeration: High temperatures during synthesis or drying can cause nanoparticles to agglomerate, reducing the number of accessible active sites.
-
Suboptimal calcination: Incorrect calcination temperature or duration can lead to a poorly crystalline structure or a low surface area.
-
Presence of impurities: Contaminants in the reactants or solvents can poison the catalyst.[5]
Q4: How can I control the particle size and prevent agglomeration of this compound nanoparticles?
A4: Controlling particle size and minimizing agglomeration are key to maximizing catalytic activity. Strategies include:
-
Using a dispersing agent: Citric acid can act as a dispersant during precipitation, leading to more uniform particle sizes.
-
Controlling synthesis temperature: Maintaining a consistent and optimal temperature during precipitation can influence nucleation and growth rates. For instance, in one study, increasing the annealing temperature led to more spherical particles with less agglomeration.
-
Solvent selection: The choice of solvent, such as different ethanol/water ratios, can affect the morphology and crystal structure of the nanoparticles.[6]
-
pH control: Adjusting the pH during synthesis can influence particle size.[7]
Q5: What is catalyst poisoning and how can it be prevented?
A5: Catalyst poisoning occurs when impurities in the reaction stream strongly adsorb to the active sites of the catalyst, reducing its activity.[8] Common poisons for ceria-based catalysts include sulfur, phosphorus, and alkali metals.[9][10] Prevention strategies include:
-
Feedstock purification: Removing impurities from the reactants before they come into contact with the catalyst.[11]
-
Using poison-resistant catalysts: Modifying the catalyst with additives can enhance its resistance to certain poisons.
-
Operating under optimal conditions: Adjusting temperature and pressure can sometimes minimize the adsorption of poisons.[11]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Causes | Troubleshooting Steps |
| Low reaction conversion or yield | Inactive catalyst due to improper synthesis. | 1. Verify the pH during precipitation was optimal (typically around 9.0).[1]2. Ensure the precipitate was washed thoroughly to remove residual ions.3. Optimize the calcination temperature and time. Higher temperatures can sometimes improve activity.[2][3] |
| Catalyst poisoning. | 1. Analyze the feedstock for common poisons like sulfur or phosphorus compounds.[10]2. Purify the reactants before introducing them to the catalyst.[11]3. Consider regenerating the poisoned catalyst. | |
| Catalyst deactivation over time | Sintering of nanoparticles at high reaction temperatures. | 1. Investigate if the reaction temperature can be lowered without significantly impacting the conversion rate.2. Consider doping the catalyst with other metal oxides to improve thermal stability. |
| Fouling by carbonaceous deposits (coking). | 1. Attempt to regenerate the catalyst by controlled oxidation to burn off the coke.2. Modify reaction conditions (e.g., increase the oxidant-to-reactant ratio) to minimize coke formation. | |
| Poor selectivity | Non-optimal catalyst structure or active sites. | 1. Experiment with different calcination temperatures to alter the catalyst's surface properties.2. Consider doping the ceria with other metals to promote the desired reaction pathway. |
| Reaction conditions favoring side reactions. | 1. Adjust the reaction temperature, pressure, and reactant concentrations to favor the desired product. | |
| Difficulty in separating the catalyst after reaction | Very small, well-dispersated nanoparticles. | 1. Use centrifugation at higher speeds to pellet the catalyst.2. Consider synthesizing the catalyst on a support material for easier recovery. |
Data Presentation
Table 1: Effect of Calcination Temperature on Ceria Catalyst Properties
| Catalyst | Calcination Temperature (°C) | Crystallite Size (nm) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| CMRT-250 | 250 | - | ~81.0 | - |
| CMRT-350 | 350 | - | ~83.8 | - |
| CMRT-450 | 450 | - | 63.0 | - |
| CuO@CeO₂ | 400 | - | 144 | - |
| CuO@CeO₂ | 500 | - | 153 | 0.4231 |
| CuO@CeO₂ | 800 | - | 8 | 0.0998 |
Data compiled from multiple sources. "CMRT" refers to Ce-Mn-Ru/TiO₂ catalysts.[12] "CuO@CeO₂" refers to copper-ceria mixed oxide catalysts.[2][3]
Experimental Protocols
Protocol 1: Co-precipitation Synthesis of this compound
This protocol describes a simple wet chemical method for the synthesis of nanocrystalline this compound.
Materials:
-
Ammonium cerium(IV) nitrate [(NH₄)₂Ce(NO₃)₆]
-
Ammonium hydroxide (NH₄OH) solution (1 M)
-
Deionized water
Procedure:
-
Dissolve 1.0 g of ammonium cerium(IV) nitrate in 20 mL of deionized water with constant stirring for 1 hour.
-
Add 5 mL of 1 M ammonium hydroxide solution to the cerium nitrate solution. A gray precipitate will form.
-
Continue adding the ammonium hydroxide solution drop-wise until the pH of the solution reaches 9.0.
-
Stir the resulting mixture continuously for an additional 3 hours to ensure the reaction is complete.
-
A pale yellow precipitate of Ce(OH)₄ will form. Separate the precipitate from the solution by centrifugation.
-
Wash the precipitate several times with deionized water to remove excess ammonium and nitrate ions.
-
Dry the washed precipitate in an oven at 100°C to remove excess water.[1]
Protocol 2: Hydrothermal Synthesis of Ceria Nanoparticles
This protocol details the synthesis of crystalline ceria nanoparticles using a hydrothermal method.
Materials:
-
Cerium nitrate hexahydrate [Ce(NO₃)₃·6H₂O]
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve 1 mmol (0.4342 g) of cerium nitrate hexahydrate in 75 mL of deionized water and stir for 15 minutes.
-
Separately, prepare a NaOH solution by dissolving 0.24 g of NaOH pellets in deionized water.
-
Add the NaOH solution drop-wise to the cerium nitrate solution with continuous stirring for 30 minutes. A white precipitate will form, and the pH should reach approximately 12.8.
-
Transfer 30 mL of the washed precipitate into a Teflon-lined hydrothermal autoclave.
-
Heat the autoclave to 160°C for 12 hours.
-
After cooling to room temperature, collect the yellow precipitate by centrifugation.
-
Wash the collected powder with deionized water and ethanol.
-
Dry the powder at 80°C for 12 hours.
-
For further crystallization, calcine the dried powder at 350°C for 1 hour.[13]
Protocol 3: Regeneration of a Poisoned Ceria-Based Catalyst
This protocol provides a general procedure for regenerating a ceria-based catalyst poisoned by potassium.
Materials:
-
Deactivated catalyst
-
Sulfuric acid (H₂SO₄) solution (0.5 M)
-
Deionized water
-
Cerium(III) nitrate hexahydrate [Ce(NO₃)₃·6H₂O]
Procedure:
-
Wash the deactivated catalyst in a 0.5 M sulfuric acid solution for 120 minutes at 50°C with continuous stirring.
-
Rinse the acid-washed catalyst with deionized water for 15 minutes.
-
Dry the washed catalyst.
-
Impregnate the catalyst with a solution of cerium(III) nitrate to reload the active component. The concentration will depend on the desired ceria loading.
-
Dry and calcine the regenerated catalyst.[9]
Visualizations
Caption: Experimental workflow for catalyst synthesis, characterization, and optimization.
Caption: Factors influencing the catalytic activity of this compound.
Caption: Troubleshooting workflow for low catalytic activity.
References
- 1. jos.ac.cn [jos.ac.cn]
- 2. Effect of calcination temperature on the structure and catalytic performance of copper–ceria mixed oxide catalysts in phenol hydroxylation - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00734E [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - ACI Catalysts [acicatalysts.com]
- 9. aaqr.org [aaqr.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researching.cn [researching.cn]
troubleshooting common issues in ceric hydroxide precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the precipitation of ceric hydroxide. It is intended for researchers, scientists, and drug development professionals working with this process.
Troubleshooting Guide
This guide addresses specific problems that may arise during the experimental workflow, offering potential causes and solutions.
Q1: The ceric hydroxide precipitate is difficult to filter.
Possible Causes:
-
Amorphous Structure: The precipitate may have an amorphous (non-crystalline) structure, leading to fine particles that clog filter membranes.[1]
-
Fine Particle Size: Reaction conditions may favor the formation of very small particles, which are inherently difficult to filter.[1]
Solutions:
-
Controlled pH Adjustment: A gradual increase in pH, for instance through the decomposition of urea, can promote the formation of larger, more easily filterable particles.[1]
-
Aging the Precipitate: Allowing the precipitate to age in the solution, sometimes with heating, can encourage particle growth and improve filterability.
-
Choice of Precipitant: The choice of precipitating agent can influence the particle morphology.
Q2: The purity of the ceric hydroxide is lower than expected.
Possible Causes:
-
Incomplete Oxidation: The oxidation of Ce(III) to Ce(IV) may be incomplete, resulting in a mixed hydroxide product.
-
Co-precipitation of Other Ions: Other trivalent rare earth ions or impurities in the starting material may co-precipitate with the ceric hydroxide.[1]
Solutions:
-
Control of Oxidizing Agent: Ensure the concentration of the oxidizing agent (e.g., hydrogen peroxide) is sufficient for complete oxidation.[2]
-
Strict pH Control: Ceric hydroxide precipitates at a lower pH (around 3.5-4.0) compared to other trivalent rare earth hydroxides (pH 6-8).[1] Carefully controlling the pH allows for selective precipitation.
-
Washing the Precipitate: Thoroughly washing the precipitate with a suitable solvent can remove soluble impurities. A pulp washing with a dilute acid solution (e.g., sulfuric acid at pH 3.5) can be effective.[3]
Q3: The final product has an inconsistent particle size.
Possible Causes:
-
Rapid pH Change: Manual and rapid addition of a base like ammonium hydroxide can lead to localized areas of high pH, resulting in uncontrolled precipitation and a wide particle size distribution.[4]
-
Inadequate Mixing: Poor mixing can create concentration gradients, leading to non-uniform nucleation and growth of particles.
Solutions:
-
Homogeneous Precipitation: Employ a method that ensures a slow and uniform increase in pH, such as the use of hexamethylenetetramine (HMT), which decomposes to form ammonia.[4]
-
Vigorous and Consistent Stirring: Maintain adequate stirring throughout the precipitation process to ensure homogeneity of the reaction mixture.
Q4: The ceric hydroxide precipitate is not the expected color.
Possible Causes:
-
Incomplete Oxidation: The presence of Ce(III) hydroxide, which is white, can lighten the characteristic pale yellow of ceric hydroxide.[5]
-
Contamination: The presence of other metal hydroxides can alter the color of the precipitate.
Solutions:
-
Ensure Complete Oxidation: Verify the addition of a sufficient amount of oxidizing agent and allow adequate reaction time.
-
Use High-Purity Starting Materials: Ensure the initial cerium salt solution is free from significant impurities.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for precipitating ceric hydroxide?
The optimal pH for precipitating ceric hydroxide to separate it from other trivalent rare earth elements is between 3.5 and 4.0.[1] In other applications, a higher pH range of 5-7 or even 8-10 might be used depending on the specific goals, such as in the microprecipitation for actinide recovery.[6]
Q2: How does temperature affect ceric hydroxide precipitation?
In hydrothermal synthesis, increasing the precipitation temperature can lead to a decrease in crystallite size and an increase in the specific surface area due to a higher nucleation rate.[2] For instance, CeO₂ powders synthesized hydrothermally at 180°C from cerium(IV) salts have been shown to have very fine particle sizes.[2]
Q3: What are common oxidizing agents used in ceric hydroxide precipitation?
Common oxidizing agents include hydrogen peroxide and potassium permanganate.[1][3] The concentration of the oxidizing agent must be carefully controlled to ensure the complete oxidation of Ce(III) to Ce(IV).[2]
Q4: Can cerium(III) hydroxide be directly converted to cerium(IV) hydroxide?
Yes, cerium(III) hydroxide can be oxidized to this compound. In air, Ce(OH)₃ can oxidize to Ce(OH)₄.[7] This oxidation can also be achieved by reacting Ce(OH)₃ with hydrogen peroxide.[7]
Quantitative Data Summary
Table 1: Influence of pH on Cerium Recovery and Separation
| pH Range | Observation | Application/Context |
| 3.5 - 4.0 | Ceric hydroxide precipitates, while other trivalent rare earths remain in solution.[1] | Separation of cerium from other rare earth elements. |
| 5 - 7 | High recovery of Uranium and Thorium using ceric hydroxide as a carrier.[6] | Microprecipitation for alpha spectrometry source preparation. |
| 8 - 10 | Consistent recoveries for Americium, Plutonium, and Neptunium.[6] | Microprecipitation for alpha spectrometry source preparation. |
| > 8 | Risk of precipitating an amorphous cerium hydroxide phase that competes with controlled particle formation.[4] | Controlled synthesis of cerium oxide particles. |
| > 10.4 | Required for the formation of solid Ce(OH)₃ from Ce(III) solutions.[7][8] | Synthesis of Ce(OH)₃ nanoparticles. |
Experimental Protocols
Protocol 1: General Laboratory-Scale Ceric Hydroxide Precipitation
This protocol outlines a general method for precipitating ceric hydroxide from a cerium(III) salt solution.
-
Preparation of Cerium(III) Solution: Dissolve a cerium(III) salt (e.g., cerium(III) nitrate) in deionized water to the desired precursor concentration.
-
Oxidation: While stirring, add a controlled amount of an oxidizing agent (e.g., 30% hydrogen peroxide) to the cerium(III) solution. The solution will typically change color, indicating the oxidation of Ce(III) to Ce(IV).
-
pH Adjustment for Precipitation: Slowly add a base (e.g., ammonium hydroxide) dropwise while vigorously stirring the solution. Monitor the pH continuously with a calibrated pH meter.
-
Precipitation: Continue adding the base until the target pH for precipitation is reached (e.g., pH 3.5-4.0 for selective precipitation). A pale yellow precipitate of ceric hydroxide will form.
-
Aging the Precipitate (Optional): To improve filterability, the precipitate can be aged in the mother liquor for a period of time, sometimes with gentle heating.
-
Filtration: Separate the precipitate from the solution using vacuum filtration with an appropriate filter paper.
-
Washing: Wash the precipitate several times with deionized water to remove any soluble impurities.
-
Drying: Dry the precipitate in an oven at a suitable temperature (e.g., 110°C) to obtain the final ceric hydroxide powder.[1]
Visualizations
Caption: Experimental workflow for ceric hydroxide precipitation.
Caption: Troubleshooting logic for common precipitation issues.
References
- 1. CN1269327A - Technological process of preparing pure cerium hydroxide - Google Patents [patents.google.com]
- 2. This compound | 12014-56-1 | Benchchem [benchchem.com]
- 3. CN1048239A - Process for preparing pure cerium hydroxide - Google Patents [patents.google.com]
- 4. Preparation of monodisperse cerium oxide particle suspensions from a tetravalent precursor - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00146J [pubs.rsc.org]
- 5. Science made alive: Chemistry/Solutions [woelen.homescience.net]
- 6. eichrom.com [eichrom.com]
- 7. The formation of cerium( iii ) hydroxide nanoparticles by a radiation mediated increase in local pH - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27066B [pubs.rsc.org]
- 8. The formation of cerium(iii) hydroxide nanoparticles by a radiation mediated increase in local pH - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: The Influence of pH on Cerium(IV) Hydroxide Particle Size
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cerium(IV) hydroxide. The following information addresses common issues encountered during experimentation, with a focus on controlling particle size through pH adjustment.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of pH on the particle size of this compound during synthesis?
Generally, the pH of the reaction medium is a critical factor in controlling the particle size of this compound and its calcined form, cerium oxide (CeO₂). Several studies indicate that increasing the pH during precipitation or hydrothermal synthesis tends to result in a smaller particle size. For instance, at a pH of 12, an abundance of Ce⁴⁺ ions on the particle surface has been observed to lead to smaller, spherical nanoparticles.[1]
Q2: I am observing larger particles at a higher pH. Is this expected?
While the common trend is smaller particles at higher pH, some studies have reported different outcomes depending on the synthesis method. For example, in certain hydrothermal synthesis conditions, crystallites synthesized in an acidic medium were found to be larger and more uniform than those produced in neutral or alkaline media.[2][3] This highlights that the interplay of various experimental parameters, not just pH, determines the final particle characteristics.
Q3: How does pH influence the nucleation and growth of this compound particles?
The pH affects the supersaturation of the solution, which in turn governs the rates of nucleation and crystal growth. Higher pH levels can lead to rapid nucleation, producing a larger number of small nuclei and resulting in smaller final particle sizes.[4] The pH also influences the surface charge of the particles, which can affect their stability and tendency to agglomerate.
Q4: Can pH affect the morphology and crystallinity of the particles?
Yes, pH can significantly impact both the shape and crystalline structure of the resulting particles. For example, one study reported that spherical crystals were obtained in an acidic solution, a mix of spherical and rod-like grains were formed under neutral conditions, and rod-like particles were predominant in an alkaline solution. Altering the synthesis pH can also affect the surface area and crystallinity of the nanoparticles.[1]
Q5: What are the typical pH ranges for the precipitation of cerium(IV) and cerium(III) hydroxides?
Cerium(IV) ions typically precipitate as hydroxides at a much lower pH range, often between 0.7 and 1.0, while trivalent rare earth ions, including cerium(III), precipitate at a higher pH range of 6-8. This difference in precipitation pH is a fundamental principle used in the separation of cerium from other rare earth elements.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent Particle Sizes Batch-to-Batch | Fluctuation in pH during synthesis. | Use a buffered solution or a pH controller for precise and stable pH maintenance throughout the reaction. |
| Localized pH variations due to inefficient mixing. | Ensure vigorous and uniform stirring during the addition of the precipitating agent. | |
| Particle Agglomeration | The pH is near the isoelectric point of the particles, reducing electrostatic repulsion. | Adjust the pH away from the isoelectric point to increase surface charge and particle repulsion. Consider using a capping agent or stabilizer. |
| High reaction temperature promoting particle fusion. | Optimize the reaction temperature; lower temperatures may reduce agglomeration. | |
| Unexpectedly Large Particle Size | Slow nucleation rate and dominant crystal growth. | Increase the pH to promote faster nucleation. Alternatively, increase the concentration of the cerium precursor. |
| Ostwald ripening at certain pH values. | For hydrothermal synthesis in acidic media, be aware that Ostwald ripening can lead to larger, more regular crystals.[2][3] Adjust the reaction time and temperature to control this process. | |
| Amorphous or Poorly Crystalline Particles | The pH is too high, leading to rapid, uncontrolled precipitation. | While high pH can lead to smaller particles, excessively high pH might compromise crystallinity. Optimize the pH to balance size control and crystallinity. |
| Insufficient reaction time or temperature. | Increase the reaction time or temperature to allow for better crystal formation. |
Quantitative Data
The following table summarizes data from various studies on the effect of pH on cerium oxide nanoparticle size, which is directly related to the initial this compound precipitate.
| Synthesis Method | pH | Average Particle Size (nm) | Reference |
| Hydrothermal | 7 | 35.85 | [5] |
| Hydrothermal | 11 | 20.65 | [5] |
| Precipitation (with ammonia) | 8 | 9.50 | [3] |
| Precipitation (with ammonia) | 9 | 15.60 | [3] |
| Precipitation (with various bases) | 10 | 20.57 - 25.92 | [3] |
| Precipitation | 12 | Decreased size, spherical morphology | [1] |
| Hydrothermal (from cerium hydroxide precursor) | 4 (acidic) | Larger, more regular morphology | [2][6] |
| Hydrothermal (from cerium hydroxide precursor) | 10 (basic) | Smaller, more agglomerated | [2][6] |
Experimental Protocols
Below are representative methodologies for the synthesis of this compound nanoparticles where pH is a controlling parameter. Note that specific concentrations and conditions may require optimization for your particular application.
Method 1: Precipitation
This method involves the chemical precipitation of this compound from a cerium salt solution by adding a base.
Materials:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) or Cerium(IV) sulfate tetrahydrate (Ce(SO₄)₂·4H₂O)
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Deionized water
-
Optional: Hydrogen peroxide (H₂O₂) if starting with a Ce(III) precursor.
Procedure:
-
Prepare a 0.1 M solution of the cerium salt in deionized water.
-
If using a Ce(III) precursor, add H₂O₂ to oxidize Ce³⁺ to Ce⁴⁺.
-
Place the cerium salt solution in a reaction vessel and stir vigorously with a magnetic stirrer.
-
Slowly add the base solution dropwise to the cerium salt solution until the desired pH (e.g., 8, 9, 10, 11, or 12) is reached and maintained.
-
Continue stirring the mixture for a set period (e.g., 2 hours) to allow for the formation and aging of the this compound precipitate.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate several times with deionized water and then with ethanol to remove residual ions.
-
Dry the resulting this compound powder in an oven at a low temperature (e.g., 60-80°C).
Method 2: Hydrothermal Synthesis
This method utilizes elevated temperature and pressure to produce crystalline nanoparticles.
Materials:
-
Cerium hydroxide gel (as a precursor) or a cerium salt solution as in the precipitation method.
-
Deionized water
-
Acid (e.g., nitric acid) or base (e.g., NaOH) to adjust the initial pH.
Procedure:
-
Prepare a cerium hydroxide gel by precipitation as described in Method 1, or start with an aqueous solution of a cerium salt.
-
Adjust the pH of the gel suspension or the cerium salt solution to the desired level (e.g., acidic pH 4, or basic pH 10).[6]
-
Transfer the mixture to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to a specific temperature (e.g., 150-250°C) for a defined duration (e.g., 6-24 hours).[4][6]
-
Allow the autoclave to cool down to room temperature.
-
Collect the resulting powder by centrifugation or filtration.
-
Wash the product thoroughly with deionized water and ethanol.
-
Dry the final product in an oven.
Visualizations
Caption: Experimental workflow for pH-controlled synthesis of this compound.
Caption: Influence of pH on nucleation, growth, and final particle size.
References
- 1. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of pH of Medium on Hydrothermal Synthesis of Nanocrystalline Cerium(IV) Oxide Powders | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Rare-Earth Oxide Nanoparticles: A New Weapon Against Multidrug-Resistant Pathogens with Potential Wound Healing Treatment [mdpi.com]
- 5. journals.sujps.com [journals.sujps.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Cerium(IV) Hydroxide Morphology Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the morphology of cerium(IV) hydroxide during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the morphology of this compound?
A1: The morphology of this compound is primarily influenced by several key experimental parameters. These include the pH of the reaction solution, the choice of cerium precursor, the reaction temperature, the presence and type of additives or surfactants, and the synthesis method employed (e.g., precipitation, hydrothermal).[1][2][3][4][5] Precise control over these factors is crucial for achieving desired particle shapes and sizes.
Q2: How does the pH of the synthesis solution affect the morphology of the resulting particles?
A2: The pH of the synthesis solution plays a critical role in determining the final morphology of cerium-based nanoparticles. For instance, in precipitation methods, spherical crystals are often obtained in acidic solutions, while alkaline conditions tend to favor the formation of rod-like structures.[3] In hydrothermal synthesis, increasing the pH from 7 to 11 has been shown to decrease the average particle size of CeO2 nanoparticles from 35.85 nm to 20.65 nm.[6] Generally, a higher pH can lead to smaller, more uniform nanoparticles due to rapid nucleation.[2] However, increasing the pH above 8 in some precipitation methods can lead to the formation of an amorphous cerium hydroxide phase.[7]
Q3: Which cerium precursor should I choose for my synthesis?
A3: The choice of cerium precursor significantly impacts the resulting particle size and crystallinity. Both Ce(III) and Ce(IV) salts are commonly used. Synthesizing from Ce(IV) salts, such as ammonium cerium(IV) nitrate, often results in very fine nanoparticles.[8][9] In contrast, using a Ce(III) precursor like cerium(III) nitrate typically requires an additional oxidation step, which can lead to different nucleation and growth kinetics, often resulting in larger particles.[8] The choice between Ce(III) and Ce(IV) precursors will depend on the desired particle characteristics and the specific synthesis method employed.
Q4: What is the role of temperature in controlling morphology?
A4: Reaction temperature affects both the particle size and the chemical composition of the final product. For instance, increasing the reaction temperature can lead to an increase in the rate of diffusion, resulting in larger ceria nanoparticles.[4] In hydrothermal synthesis, temperature is a key parameter that, along with reaction time and urea concentration, influences the grain size and morphology of the resulting cerium carbonate hydroxide, a precursor to cerium oxide.[10]
Q5: How can I prevent the agglomeration of my this compound nanoparticles?
A5: Agglomeration is a common issue, particularly with very fine nanoparticles, as they tend to reduce their surface energy by clumping together.[3][11] Several strategies can be employed to minimize agglomeration:
-
Use of capping agents or surfactants: Additives like citric acid, polyvinylpyrrolidone (PVP), or polyethylene glycol (PEG) can adsorb to the surface of the nanoparticles, preventing them from aggregating.[2][5] Anionic surfactants like sodium dodecyl sulfate (SDS) can also be used as a dispersant.[12]
-
Control of pH: Adjusting the pH can influence the surface charge of the particles, which can help in preventing agglomeration through electrostatic repulsion.
-
Synthesis Method: Certain synthesis methods, like homogeneous precipitation, are designed to produce more uniform and less agglomerated particles compared to direct precipitation.[7]
Troubleshooting Guides
Problem 1: My particles are too large and polydisperse.
| Possible Cause | Suggested Solution |
| Incorrect pH | Optimize the pH of your reaction. For smaller particles, a higher pH is often beneficial in precipitation methods.[2] |
| Inappropriate Precursor | Consider using a Ce(IV) precursor, which tends to yield smaller particles than Ce(III) precursors.[8] |
| High Reaction Temperature | Lowering the reaction temperature can reduce the rate of particle growth, leading to smaller sizes.[4] |
| Inefficient Mixing | Ensure uniform and vigorous stirring during the addition of reagents to promote homogeneous nucleation. Rapid and localized introduction of base can lead to uncontrolled particle growth.[7] |
Problem 2: I am observing significant particle agglomeration.
| Possible Cause | Suggested Solution |
| Absence of a Stabilizer | Introduce a capping agent or surfactant (e.g., citric acid, PVP, SDS) into your synthesis to prevent particles from sticking together.[2][5][12] |
| Unfavorable Surface Charge | Adjust the pH to a value that maximizes the zeta potential of your particles, thereby increasing electrostatic repulsion. |
| High Particle Concentration | Try performing the synthesis at a lower concentration of reactants. |
| Ineffective Washing/Drying | Ensure thorough washing to remove residual ions that can promote agglomeration. Employ appropriate drying techniques, such as freeze-drying, to minimize aggregation. |
Problem 3: I am unable to obtain the desired morphology (e.g., rods, cubes).
| Possible Cause | Suggested Solution |
| Suboptimal pH | The pH is a critical factor for shape control. For rod-like morphologies, alkaline conditions are often preferred in precipitation methods.[3] |
| Incorrect Additives | Certain additives can direct the growth of specific crystal faces. For example, acetate ions have been shown to play a role in the transition from octahedral to cubic morphologies.[13][14] |
| Wrong Synthesis Method | The choice of synthesis method is crucial. Hydrothermal and solvothermal methods offer good control over morphology, allowing for the synthesis of nanocubes, nanorods, and nano-octahedra by tuning parameters like temperature and concentration.[5] |
| Inappropriate Precursor or Solvent | The combination of precursor and solvent can influence the final shape. For example, using CeCl₃·7H₂O in ethanol via a supercritical solvothermal method can produce rod-like particles.[15] |
Quantitative Data Summary
Table 1: Effect of Synthesis pH on Cerium Oxide Nanoparticle Size (Hydrothermal Method)
| pH | Average Particle Size (nm) |
| 7 | 35.85 |
| 11 | 20.65 |
Data sourced from a study on hydrothermally synthesized CeO₂ nanoparticles.[6]
Table 2: Influence of Synthesis Termination pH on this compound Abrasive Properties
| Synthesis Termination pH | Average Abrasive Size (nm) | Peak Absorbance (a.u.) |
| 4.0 | 2.06 | 1.325 |
| 6.0 | - | 1.090 |
| 6.5 | - | 1.226 |
Data for super-fine wet ceria abrasives.[1]
Experimental Protocols
Method 1: Homogeneous Precipitation for Monodisperse Particles
This method relies on the in-situ generation of a precipitating agent to ensure uniform pH change and controlled particle growth.[7]
-
Precursor Solution: Prepare a solution of a Ce(IV) precursor.
-
Dual-Alkalizer Approach:
-
Pre-equilibrate the Ce(IV) solution with hexamethylenetetramine (HMT) to moderate particle growth.
-
Manually add ammonium hydroxide to counteract the acidity of the Ce(IV) stock and initiate hydrolysis.
-
-
pH Adjustment: Particle nucleation typically begins at a pH of approximately 1.5. Carefully increase the pH, avoiding levels above 8 to prevent the precipitation of an amorphous phase.[7]
-
Aging: Allow the solution to age, during which HMT continues to hydrolyze and act as an additional source of ammonium hydroxide if the pH is below 5.5.
-
Washing and Collection: Centrifuge and wash the resulting precipitate multiple times with deionized water to remove unreacted ions.
-
Drying: Dry the final product under appropriate conditions.
Method 2: Wet Chemical Precipitation for Nanocrystalline this compound
A straightforward method for synthesizing nanocrystalline Ce(OH)₄ at ambient temperature.[9]
-
Precursor Preparation: Dissolve ammonium cerium(IV) nitrate ((NH₄)₂Ce(NO₃)₆) in deionized water.
-
Precipitation: While stirring constantly, add a 1M ammonium hydroxide solution to the cerium precursor solution.
-
pH Control: Continue adding ammonium hydroxide drop-wise until a pH of 9.0 is reached.
-
Reaction Completion: Continue stirring the mixture for an additional 3 hours to ensure the reaction is complete.
-
Washing: Centrifuge the pale yellow precipitate and wash it several times with deionized water to remove excess ammonium and nitrate ions.
-
Drying: Dry the washed precipitate in an oven at 100 °C to obtain nanocrystalline Ce(OH)₄.
Visualizations
Caption: General experimental workflows for precipitation and hydrothermal synthesis of this compound.
Caption: Key parameters influencing the morphology and properties of this compound.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. Rare-Earth Oxide Nanoparticles: A New Weapon Against Multidrug-Resistant Pathogens with Potential Wound Healing Treatment | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nccavs-usergroups.avs.org [nccavs-usergroups.avs.org]
- 5. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.sujps.com [journals.sujps.com]
- 7. Preparation of monodisperse cerium oxide particle suspensions from a tetravalent precursor - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00146J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. jos.ac.cn [jos.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 12. docs.sadrn.com [docs.sadrn.com]
- 13. pure.hud.ac.uk [pure.hud.ac.uk]
- 14. Effect of Acetate Ions and pH on the Morphology of Cerium Oxide Nanoparticles (2023) | Yifei Fu | 3 Citations [scispace.com]
- 15. Morphology control of cerium oxide particles synthesized via a supercritical solvothermal method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regeneration of Cerium(IV) Hydroxide-Based Adsorbents
Welcome to the technical support center for the regeneration of cerium(IV) hydroxide-based adsorbents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems that may arise during the regeneration of your this compound-based adsorbents, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery of Adsorbed Product | Incomplete Elution: The chosen eluent may be too weak, or the concentration is insufficient to displace the bound molecules effectively. | - Increase the concentration of the eluent. - Switch to a stronger eluting agent (e.g., from a mild acid to a stronger one, or from a salt solution to an acid/base). - Increase the contact time between the adsorbent and the eluent. - Perform multiple, sequential elution steps. |
| Strong Adsorbate-Adsorbent Interaction: The product may have a very high affinity for the this compound surface, making elution difficult under standard conditions. | - Modify the pH of the eluent to alter the surface charge of the adsorbent and the ionization state of the adsorbate, which can weaken their interaction. - Consider using a competitive displacing agent in the eluent that has a higher affinity for the adsorbent than your product. | |
| Decreased Adsorption Capacity After Regeneration | Incomplete Regeneration: Residual molecules from the previous cycle may still be occupying active sites on the adsorbent. | - Optimize the regeneration protocol by increasing eluent concentration, contact time, or temperature. - Incorporate a washing step with a neutral solution (e.g., deionized water) after elution to remove any remaining eluent or displaced molecules. |
| Structural Damage to the Adsorbent: Harsh regeneration conditions (e.g., very strong acids or bases, high temperatures) can lead to the degradation or alteration of the adsorbent's structure. | - Use milder regeneration conditions. Test a range of eluent concentrations to find the optimal balance between regeneration efficiency and adsorbent stability. - Avoid excessively high temperatures during thermal regeneration, if applicable.[1] | |
| Fouling of the Adsorbent Surface: The adsorbent may be irreversibly fouled by contaminants or byproducts from the sample matrix. | - Introduce a pre-treatment step for your sample to remove potential foulants before it comes into contact with the adsorbent. - If fouling is suspected, a more aggressive cleaning-in-place (CIP) protocol with alternating acidic and basic washes might be necessary, followed by thorough rinsing. | |
| Inconsistent Regeneration Efficiency | Variability in Experimental Conditions: Inconsistent control of parameters such as pH, temperature, eluent concentration, and contact time can lead to variable results. | - Standardize the regeneration protocol and ensure all parameters are carefully controlled and monitored in each cycle. - Use calibrated equipment for all measurements. |
| Channeling in Column-Based Systems: In column chromatography, the eluent may not be passing uniformly through the adsorbent bed, leading to incomplete regeneration in certain areas. | - Ensure the column is packed properly to avoid voids and channels. - Optimize the flow rate of the eluent to allow for sufficient diffusion and interaction with the entire adsorbent bed. | |
| Color Change of Adsorbent After Regeneration | Residual Eluent or Adsorbate: The color change may be due to the presence of residual chemicals from the regeneration process or incomplete removal of the adsorbate. | - Ensure a thorough rinsing step with an appropriate solvent (e.g., deionized water) is performed after the elution step until the effluent is clear and at a neutral pH. |
| Chemical Reaction: The eluent may be reacting with the this compound, causing a change in its oxidation state or forming a new compound on the surface. | - Test the stability of the adsorbent in the chosen eluent by performing a blank run without any adsorbed product. - Consider using an alternative eluent that is known to be non-reactive with the adsorbent. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for regenerating this compound-based adsorbents?
A1: Common regeneration methods include chemical elution, thermal treatment, and electrochemical regeneration.
-
Chemical Elution: This is the most frequent approach and involves washing the adsorbent with a solution that can effectively desorb the bound molecules. This can be achieved by:
-
pH Swing: Using acidic or basic solutions to alter the surface charge of the adsorbent and/or the charge of the adsorbate, thereby weakening their interaction. Common eluents include acids like HCl, HNO₃, and H₂SO₄, or bases like NaOH.[2][3][4]
-
Competitive Displacement: Using a high concentration of a competing ion or molecule that has a higher affinity for the adsorbent's active sites.
-
Solvent Washing: Employing organic solvents to desorb certain types of molecules.[1][3]
-
-
Thermal Regeneration: This method involves heating the adsorbent to a high temperature to desorb and/or decompose the adsorbed substances. This is more common for robust inorganic adsorbents and for removing volatile organic compounds.[1][3]
-
Electrochemical Regeneration: This technique uses an electric current to induce desorption of the bound molecules.[3][5]
Q2: How many times can I regenerate my this compound-based adsorbent?
A2: The reusability of the adsorbent depends on the stability of the material under the chosen regeneration conditions and the nature of the adsorbate. Some adsorbents can be reused for multiple cycles with minimal loss of performance. For instance, certain biohydrogel-based adsorbents for cerium recovery have been successfully reused for up to 5 cycles. It is recommended to perform a cycling study to determine the effective lifespan of your specific adsorbent under your experimental conditions.
Q3: What is a typical regeneration efficiency I should expect?
A3: Regeneration efficiency can vary widely depending on the adsorbent, the adsorbate, and the regeneration method. Efficiencies can range from around 75% to over 95%.[3] For example, a study on a biohydrogel for cerium recovery reported regeneration efficiencies starting at 86.8% for the first cycle and decreasing to 75.1% by the fifth cycle.
Q4: How do I choose the right eluent for my application?
A4: The choice of eluent depends on the nature of the interaction between your target molecule and the this compound surface.
-
If the interaction is primarily electrostatic, a pH swing approach is often effective.
-
If your molecule is strongly bound, a stronger acid or base, or a competitive displacing agent may be necessary.
-
It is crucial to consider the chemical stability of both your target molecule and the adsorbent in the chosen eluent. Preliminary screening of different eluents at various concentrations is recommended to identify the optimal regeneration solution.
Q5: Is it necessary to wash the adsorbent after regeneration?
A5: Yes, a thorough washing step after elution is highly recommended. This step removes any residual eluent and desorbed molecules from the adsorbent, preventing contamination in the subsequent adsorption cycle. Deionized water is commonly used for washing until the pH of the effluent returns to neutral.
Quantitative Data on Regeneration Performance
The following table summarizes regeneration data from a study on a sporopollenin-modified biohydrogel used for the recovery of cerium(III). This provides an example of how regeneration efficiency can be tracked over multiple cycles.
| Regeneration Cycle | Mass Desorbed (Md) (mg) | Total Mass Adsorbed (Mtotal) (mg) | Recovery (%) |
| 1 | 78.1 | 90 | 86.8 |
| 2 | 75.9 | 90 | 84.4 |
| 3 | 71.8 | 90 | 79.7 |
| 4 | 69.6 | 90 | 77.4 |
| 5 | 67.6 | 90 | 75.1 |
Data adapted from a study on a biohydrogel adsorbent for cerium recovery.
Experimental Protocols
Protocol 1: General Chemical Regeneration of this compound-Based Adsorbent in a Batch System
-
Separation: After the adsorption step, separate the adsorbent from the solution by centrifugation or filtration.
-
Elution:
-
Transfer the adsorbent to a suitable vessel.
-
Add the chosen eluent (e.g., 0.1 M HCl or 0.1 M NaOH) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
-
Agitate the mixture on a shaker or with a magnetic stirrer for a predetermined contact time (e.g., 60-120 minutes) at a controlled temperature.
-
-
Collection of Eluate: Separate the adsorbent from the eluate, which now contains the desorbed product.
-
Washing:
-
Wash the adsorbent with deionized water.
-
Repeat the washing step until the pH of the supernatant is neutral.
-
-
Drying/Re-equilibration:
-
Dry the adsorbent if necessary for storage or the next use.
-
Alternatively, re-equilibrate the adsorbent with the appropriate buffer for the next adsorption cycle.
-
Protocol 2: Regeneration of this compound-Based Adsorbent in a Column System
-
Elution:
-
Pass the chosen eluent through the column at a controlled flow rate.
-
Collect the eluate in fractions to monitor the desorption profile of the product.
-
-
Washing:
-
After the elution is complete, pump deionized water through the column until the pH of the effluent is neutral and the conductivity is low.
-
-
Re-equilibration:
-
Equilibrate the column with the starting buffer for the next adsorption run.
-
Visualizations
Caption: Workflow of adsorbent regeneration cycle.
Caption: Troubleshooting logic for decreased adsorbent capacity.
References
- 1. US8187991B2 - Methods for regeneration of adsorbent material - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. ijiset.com [ijiset.com]
- 4. The study of cerium separation from aqueous solutions using Dowex 50WX8 resin via ion exchange in batch and continuous mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Reducing Impurities in Synthesized Cerium(IV) Hydroxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of cerium(IV) hydroxide.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments, presented in a question-and-answer format.
Issue 1: High Levels of Other Rare Earth Element (REE) Impurities in the Final Product.
Q1: My synthesized this compound is contaminated with other rare earth elements. How can I improve its purity?
A1: Contamination with other REEs is a common issue due to their similar chemical properties. Here are several strategies to enhance the purity of your product:
-
Optimize Precipitation pH: The pH at which you precipitate the hydroxide is critical for separating cerium from other REEs. Cerium(IV) begins to hydrolyze and precipitate at a much lower pH (around 0.8) compared to trivalent REEs, which typically precipitate at a pH of 6-8.[1] By carefully controlling the pH during precipitation, you can selectively precipitate this compound while keeping other REEs in the solution. A study on REE separation from hydroxide concentrate found that the optimum pH for cerium recovery was 4, while lanthanum recovery was optimal at pH 8.5.[2]
-
Re-precipitation: A highly effective method for purification is the "precipitation-oxidation-dissolution-reprecipitation" process.[3] This involves precipitating the mixed rare earth hydroxides, oxidizing Ce(III) to Ce(IV), selectively dissolving the non-cerium hydroxides in a controlled pH environment, and then re-precipitating the purified this compound.
-
Solvent Extraction: For achieving very high purity, solvent extraction is a powerful technique. This method uses an organic extractant to selectively separate cerium from other REEs in an aqueous solution.[1]
Issue 2: Presence of Non-Rare Earth Impurities (e.g., Na, Mg, Fe, Si).
Q2: My final product contains significant non-REE impurities. What are the sources and how can I eliminate them?
A2: Non-REE impurities can be introduced from starting materials, reagents, or reaction vessels. Here’s how to address this:
-
High-Purity Starting Materials: The purity of your cerium precursor is paramount. Using high-purity cerium salts (e.g., >99.99% pure cerous carbonate) is the first and most critical step to obtaining a high-purity final product.[4]
-
Thorough Washing: After precipitation, the this compound cake must be washed thoroughly to remove soluble impurities. The choice of washing solvent is important. While deionized water is commonly used, washing with a dilute ammonia solution can be effective in removing certain ions.[3][5] The key is to displace the mother liquor containing dissolved impurities without dissolving the desired product or causing the precipitation of impurities.[6][7]
-
Controlled Precipitation: The conditions of precipitation can affect the co-precipitation of impurities. Slow addition of the precipitating agent with vigorous stirring can help in the formation of larger, purer crystals with less occluded impurities.
Issue 3: The Precipitate is Gelatinous and Difficult to Filter.
Q3: The this compound precipitate I've synthesized is gelatinous and clogs the filter paper, making it very slow to filter and wash. What can I do?
A3: A gelatinous precipitate is a common problem, often resulting from rapid precipitation. Here are some troubleshooting steps:
-
Control Precipitation Rate: Add the precipitating agent (e.g., ammonia water) slowly and with constant, vigorous stirring. This promotes the growth of larger, more crystalline particles that are easier to filter.
-
Adjust pH Gradually: Avoid large, rapid shifts in pH. Gradual adjustment allows for more controlled particle formation.
-
"Ageing" the Precipitate: After precipitation, allowing the slurry to "age" by stirring it for a period (e.g., a few hours) at a controlled temperature can help the particles to ripen and become larger and more crystalline.
-
Heating: In some protocols, heating the solution during or after precipitation can lead to a more granular and easily filterable precipitate.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods involve the precipitation of this compound from an aqueous solution. This is typically achieved through:
-
Oxidation of a Ce(III) salt followed by precipitation: A common route involves starting with a cerium(III) salt, such as cerium(III) nitrate or cerium(III) carbonate, oxidizing it to cerium(IV) using an oxidizing agent like hydrogen peroxide, and then precipitating the hydroxide by adding a base (e.g., ammonia water).[3][8]
-
Precipitation from a Ce(IV) salt solution: This method involves directly precipitating this compound from a solution of a cerium(IV) salt, such as ceric ammonium nitrate, by the addition of a base.[5]
Q2: What is the importance of the Ce(III) to Ce(IV) oxidation step?
A2: The oxidation of cerium from its trivalent (Ce³⁺) to its tetravalent (Ce⁴⁺) state is a cornerstone of its purification. This is because Ce(IV) is significantly less soluble and precipitates as a hydroxide at a much lower pH than trivalent rare earth elements.[1] This difference in solubility is exploited to effectively separate cerium from other REEs.
Q3: How can I determine the purity of my synthesized this compound?
A3: Several analytical techniques can be used to assess the purity of your product. X-ray Fluorescence (XRF) is a powerful method for determining the elemental composition and quantifying impurities.[4] Other techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) can also be used for trace element analysis.
Data Presentation
Table 1: Typical Impurity Levels in this compound Products of Varying Purity Grades.
| Purity Grade | CeO₂/TREO (%) | Fe₂O₃ (%) | SiO₂ (%) | CaO (%) |
| 3N (99.9%) | ≥ 99.9 | ≤ 0.010 | ≤ 0.010 | ≤ 0.050 |
| 4N (99.99%) | ≥ 99.99 | ≤ 0.005 | ≤ 0.005 | ≤ 0.010 |
| 5N (99.999%) | ≥ 99.999 | ≤ 0.005 | ≤ 0.005 | ≤ 0.010 |
TREO: Total Rare Earth Oxides (Data adapted from a commercial product specification)
Table 2: Purity of this compound Achieved by a High-Purity Synthesis Protocol.
| Parameter | Specification |
| CeO₂/TREO | ≥ 99.9% |
| Oxidation Rate (Ce⁴⁺/Total Ce) | ≥ 97.0% |
| MgO Impurity | ≤ 2.5 ppm |
(Data sourced from a patented high-purity synthesis method)[8]
Experimental Protocols
Protocol 1: High-Purity this compound via Oxidation and Precipitation
This protocol is adapted from a method designed to produce high-purity this compound.[8]
Materials:
-
Cerium(III) nitrate solution
-
Hydrogen peroxide (30%)
-
Ammonia water
-
Deionized water
Procedure:
-
Start with a liquid cerium(III) nitrate solution as the raw material.
-
In a weakly acidic medium (pH 5 to 6), add hydrogen peroxide as the oxidizing agent to oxidize the trivalent cerium to tetravalent cerium.
-
Slowly add ammonia water as a neutralizer to precipitate the this compound. Maintain the pH between 5 and 6 during this process.
-
Once precipitation is complete, heat the slurry to facilitate the thermal decomposition of any intermediate peroxo-species.
-
Allow the precipitate to settle, then decant the supernatant.
-
Wash the precipitate multiple times with deionized water. A pressure filter can be used for more efficient washing.
-
Dry the washed precipitate in an oven to obtain the high-purity this compound product.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN1269327A - Technological process of preparing pure cerium hydroxide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. jos.ac.cn [jos.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Technical Support Center: Refining the Calcination of Cerium(IV) Hydroxide to Ceria
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the calcination of cerium(IV) hydroxide (Ce(OH)₄) to produce ceria (CeO₂). This resource offers detailed experimental protocols, troubleshooting guidance, and frequently asked questions to address common challenges encountered during the synthesis process.
Experimental Protocols
A generalized protocol for the laboratory-scale synthesis of ceria nanoparticles from a cerium salt precursor via precipitation and subsequent calcination is detailed below. This protocol is a synthesis of methodologies reported in scientific literature.[1][2]
Objective: To synthesize ceria (CeO₂) nanoparticles by the calcination of a cerium hydroxide precursor.
Materials:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) or other suitable cerium salt
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution (precipitating agent)
-
Deionized water
-
Ethanol
-
Crucible (ceramic or alumina)
-
Muffle furnace
Procedure:
-
Precursor Solution Preparation: Dissolve the cerium salt in deionized water to create a solution of the desired concentration (e.g., 0.1 M).
-
Precipitation: While vigorously stirring the cerium salt solution, slowly add the precipitating agent (e.g., ammonium hydroxide) dropwise. This will cause the formation of a precipitate, which is cerium hydroxide.
-
Aging (Optional): The precipitate can be aged in the solution for a period of time (e.g., 1-24 hours) to potentially influence the particle size and morphology of the final product.
-
Washing: Separate the precipitate from the solution by centrifugation or filtration. Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted reagents and byproducts.
-
Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 80-100 °C) for several hours until all the solvent has evaporated. The dried powder is this compound.
-
Calcination: Place the dried this compound powder in a crucible and transfer it to a muffle furnace. Heat the powder to the desired calcination temperature (typically between 300 °C and 900 °C) at a controlled ramp rate (e.g., 5 °C/min). Hold the temperature for a specific duration (e.g., 2-4 hours) to ensure complete conversion to ceria.
-
Cooling: After calcination, allow the furnace to cool down to room temperature naturally.
-
Characterization: The resulting ceria powder can be characterized using various techniques such as X-ray Diffraction (XRD) to determine the crystal structure and crystallite size, and Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to observe the particle size and morphology.
Data Presentation: Impact of Calcination Temperature
The calcination temperature is a critical parameter that significantly influences the physicochemical properties of the resulting ceria. The following tables summarize the general trends and some reported quantitative data on the effect of calcination temperature on key properties of ceria.
Table 1: Effect of Calcination Temperature on Crystallite and Particle Size
| Calcination Temperature (°C) | Crystallite Size (nm) | Particle Size | Observations |
| 400 | ~10-15 | Small, often agglomerated | Lower temperatures result in smaller crystallites. |
| 500 | 15.58 | - | Increased crystallinity and crystal size with temperature.[3] |
| 600 | 18.25 | 0.2-5.6 µm | Further increase in crystallite size.[3] |
| 700 | 23.12 | 0.12-2.9 µm | Continued growth of crystallites and particles.[3] |
| 800 | - | Significantly larger | Sintering and particle growth become more pronounced. |
| 900 | - | - | High temperatures lead to larger, more well-defined crystals. |
Table 2: Effect of Calcination Temperature on Surface Area and Porosity
| Calcination Temperature (°C) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | General Trend |
| 400 | 144 | 0.3778 | Higher surface area at lower temperatures.[4] |
| 500 | 153 | 0.4231 | Surface area can initially increase with the removal of organic residues.[4] |
| 600 | - | - | Surface area generally decreases as temperature increases. |
| 700 | - | - | Significant decrease in surface area due to sintering. |
| 800 | 8 | 0.0998 | At high temperatures, particle fusion leads to a drastic reduction in surface area.[4] |
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the calcination of this compound to ceria.
Question: Why is my final ceria powder not a pale-yellow color?
Answer: The expected pale-yellow color of ceria can be affected by several factors:
-
Incomplete Conversion: If the calcination temperature was too low or the duration was too short, the conversion from this compound to ceria may be incomplete, resulting in a whitish powder.
-
Impurities: The presence of impurities from the precursor salts or incomplete washing can lead to discoloration.
-
Non-stoichiometry: The color of ceria can vary slightly depending on the concentration of oxygen vacancies and the Ce³⁺/Ce⁴⁺ ratio, which can be influenced by the calcination atmosphere.
Question: The particle size of my ceria is much larger than expected. What could be the cause?
Answer: Large particle size is often a result of:
-
High Calcination Temperature: Higher temperatures promote particle growth and sintering. To obtain smaller particles, consider reducing the calcination temperature.[3]
-
Long Calcination Time: Extended periods at high temperatures can also lead to larger particles.
-
Agglomeration during Precipitation: Poor control over the precipitation step can lead to the formation of large agglomerates that are then sintered during calcination. Ensure rapid and uniform mixing during precipitation.
Question: My ceria powder has a very low surface area. How can I increase it?
Answer: Low surface area is typically caused by high calcination temperatures. To achieve a higher surface area:
-
Lower the Calcination Temperature: Use the lowest temperature that still ensures complete conversion to the crystalline ceria phase.[4]
-
Optimize the Heating Rate: A slower heating rate can sometimes lead to a more controlled removal of hydroxides and a higher surface area.
-
Use a Template or Capping Agent: The synthesis protocol can be modified to include a templating agent or a capping agent during precipitation to control the initial particle size and prevent agglomeration.
Question: How can I confirm that I have successfully synthesized crystalline ceria?
Answer: The most common method for confirming the synthesis of crystalline ceria is X-ray Diffraction (XRD) . The XRD pattern of the final product should show diffraction peaks corresponding to the cubic fluorite structure of CeO₂. The sharpness of the peaks can give an indication of the crystallinity and crystallite size.
Visualizations
Experimental Workflow for Ceria Synthesis
The following diagram illustrates the key steps and decision points in the synthesis of ceria from a cerium precursor.
References
Validation & Comparative
A Comparative Guide to the Catalytic Efficiency of Cerium(IV) Hydroxide and Cerium Dioxide
For Researchers, Scientists, and Drug Development Professionals
Cerium-based nanomaterials are of significant interest in catalysis due to their unique redox properties. This guide provides an objective comparison of the catalytic roles of cerium(IV) hydroxide (Ce(OH)₄) and cerium dioxide (CeO₂), supported by experimental data. While both are key cerium compounds, their functions in catalytic processes are distinct, with CeO₂ being the primary catalytically active species and Ce(OH)₄ often serving as its precursor.
The catalytic prowess of cerium-based materials is rooted in the reversible oxidation state of cerium (Ce³⁺/Ce⁴⁺) and the associated formation of oxygen vacancies in the CeO₂ lattice. These features enable CeO₂ to act as an oxygen buffer, facilitating a wide range of oxidation and reduction reactions.
From Precursor to Catalyst: The Relationship Between Ce(OH)₄ and CeO₂
This compound is a common starting material for the synthesis of cerium dioxide nanoparticles. Through processes like calcination or hydrothermal treatment, Ce(OH)₄ is converted into CeO₂, the more stable and catalytically active form under most reaction conditions. The properties of the resulting CeO₂, such as particle size, morphology, and surface area, are influenced by the synthesis conditions and the nature of the precursor, which in turn dictates its catalytic efficiency. For instance, the synthesis of CeO₂ nanoparticles from a Ce(IV) octanoate precursor has been shown to yield smaller and more uniform particles compared to those synthesized from Ce(OH)₄.[1]
Key Factors Influencing the Catalytic Efficiency of CeO₂
The catalytic performance of CeO₂ is not monolithic; it is highly dependent on its physicochemical properties. Key factors include:
-
Morphology and Exposed Crystal Facets: Different shapes of CeO₂ nanocrystals (e.g., nanocubes, nanorods, and nano-octahedra) expose different crystal planes.[2] The reactivity of these planes varies, with some studies suggesting that {100} and {110} facets are more active for certain reactions like CO oxidation than the more stable {111} facet.[2]
-
Particle Size and Surface Area: Smaller nanoparticles generally offer a higher surface-area-to-volume ratio, providing more active sites for catalysis.
-
Oxygen Vacancies: The concentration of oxygen vacancies on the CeO₂ surface is crucial for its catalytic activity. These vacancies act as sites for the activation of molecules.
-
Redox Properties: The ease with which cerium cycles between its Ce³⁺ and Ce⁴⁺ oxidation states is fundamental to its role in redox catalysis.[3]
Comparative Catalytic Performance of CeO₂ Nanostructures
The following table summarizes experimental data on the catalytic performance of CeO₂ with different morphologies in CO oxidation, a common benchmark reaction. This data highlights how the physical and structural properties of CeO₂, often determined by its synthesis route from precursors like Ce(OH)₄, impact its catalytic efficiency.
| Catalyst Description | Morphology | Crystal Size (nm) | Surface Area (m²/g) | T₅₀ for CO Oxidation (°C)¹ | Reference |
| CeO₂ Nanorods | Rod-like | 9.9 | 93.4 | 225 | [3] |
| CeO₂ Nanocubes | Cube-like | 25.3 | 31.2 | 325 | [3] |
| CeO₂ Nanoparticles | Irregular | 13.5 | 60.7 | 350 | [3] |
¹T₅₀ is the temperature at which 50% conversion of CO is achieved.
Experimental Protocols
Synthesis of CeO₂ Nanocubes from Ce(OH)₄ Precursor
This protocol describes a typical hydrothermal synthesis of CeO₂ nanocubes where Ce(OH)₄ is formed in situ as a precursor.
Materials:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Dissolve a specific amount of Ce(NO₃)₃·6H₂O in deionized water.
-
Separately, prepare a concentrated NaOH solution.
-
Under vigorous stirring, add the NaOH solution to the cerium nitrate solution. A precipitate of Ce(OH)₃ will form, which is subsequently oxidized to Ce(OH)₄ in the presence of dissolved oxygen.
-
Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to 180°C and maintain this temperature for 24 hours.
-
After cooling to room temperature, collect the precipitate by centrifugation.
-
Wash the product repeatedly with deionized water and ethanol to remove any residual ions.
-
Dry the final CeO₂ nanocube product in an oven at 80°C.
Catalytic Testing: CO Oxidation
This protocol outlines a general procedure for evaluating the catalytic activity of the synthesized CeO₂ for CO oxidation.
Apparatus:
-
Fixed-bed quartz reactor
-
Temperature controller and furnace
-
Mass flow controllers
-
Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD)
Procedure:
-
Load a fixed amount of the CeO₂ catalyst (e.g., 100 mg) into the quartz reactor, supported by quartz wool.
-
Pretreat the catalyst by heating it to a specific temperature (e.g., 300°C) in a flow of an inert gas like nitrogen or helium for a set time (e.g., 1 hour) to remove any adsorbed impurities.
-
Cool the catalyst to the desired starting reaction temperature (e.g., 50°C).
-
Introduce a feed gas mixture consisting of CO (e.g., 1 vol%), O₂ (e.g., 20 vol%), and a balance of an inert gas (e.g., N₂) at a constant total flow rate.
-
Increase the reactor temperature in a stepwise manner.
-
At each temperature step, analyze the composition of the effluent gas using the GC to determine the concentration of CO and CO₂.
-
Calculate the CO conversion at each temperature using the formula: CO Conversion (%) = ([CO]in - [CO]out) / [CO]in × 100
Visualizing Catalytic Processes
Synthesis Pathway from Ce(OH)₄ to CeO₂
The following diagram illustrates the transformation of cerium hydroxide to cerium dioxide via a hydrothermal process.
References
Validating the Role of Cerium(IV) Hydroxide in Benzyl Alcohol Oxidation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cerium(IV) hydroxide and its derivative, ceria (CeO₂), against other common catalysts in the selective oxidation of benzyl alcohol to benzaldehyde. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and selection of catalytic systems.
The selective oxidation of alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the production of fragrances, flavorings, and pharmaceutical intermediates. The ideal catalyst for this process should exhibit high activity and selectivity, operate under mild conditions, be cost-effective, and environmentally benign. Cerium-based materials, owing to the facile redox cycling between Ce(III) and Ce(IV) states, have emerged as promising catalysts. This guide focuses on the validation of the role of this compound, often as a precursor to catalytically active ceria (CeO₂), in the aerobic oxidation of benzyl alcohol. Its performance is compared with two widely used catalytic systems: manganese dioxide (MnO₂) and a copper(I)/TEMPO complex.
Performance Comparison of Catalytic Systems
The following table summarizes the quantitative data for the selective oxidation of benzyl alcohol to benzaldehyde using cerium-based, manganese dioxide, and copper/TEMPO catalytic systems. The data highlights key performance indicators such as reaction time, temperature, catalyst loading, conversion rates, and selectivity.
| Catalyst System | Substrate | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Ref. |
| CeCl₃·7H₂O | 4-Iodobenzyl alcohol | Air | CH₃CN | 50 | 35 | - | - | 65 | [1] |
| α-MnO₂/GO | Benzyl alcohol | O₂ (aerobic) | n-hexane | 70 | 0.5 | >99 | >99 | 92 | [2] |
| CuBr/bpy/TEMPO | 4-Chlorobenzyl alcohol | Air | Acetone | RT | 0.6 | - | - | 59 (avg) | [3] |
| PdOₓ/CeO₂-NR | Benzyl alcohol | O₂ (aerobic) | Solvent-free | 100 | 18 | 50 | 93 | 46.5 | [4] |
| Active MnO₂ | Benzyl alcohol | - | Pet. ether | RT | 4 | - | - | 82 | [5] |
| CuMn₂ mixed oxide | Benzyl alcohol | O₂ | Toluene | 102 | < 1 | 100 | >99 | >99 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative studies.
Cerium-Photocatalyzed Aerobic Oxidation of Benzylic Alcohols
This protocol describes the aerobic oxidation of benzylic alcohols using a cerium(III) chloride photocatalyst, which is oxidized in situ to the active Ce(IV) species.
Materials:
-
Benzylic alcohol (e.g., 4-iodobenzyl alcohol)
-
CeCl₃·7H₂O (10 mol%)
-
NaHCO₃ (10 mol%)
-
Acetonitrile (CH₃CN)
-
Blue LEDs
Procedure:
-
In a reaction vessel, combine the benzylic alcohol, CeCl₃·7H₂O, and NaHCO₃ in acetonitrile.
-
Stir the mixture under an air atmosphere.
-
Irradiate the reaction mixture with blue LEDs at 50 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated using standard workup and purification procedures.[1]
Manganese Dioxide Catalyzed Aerobic Oxidation of Benzylic Alcohols
This procedure details the heterogeneous catalytic oxidation of benzyl alcohol using an α-MnO₂/graphene oxide nanocomposite.
Materials:
-
Benzyl alcohol (0.5 mmol)
-
α-MnO₂/GO nanocomposite (0.06 g)
-
K₂CO₃ (0.5 mmol)
-
n-hexane (1.5 mL)
Procedure:
-
Combine benzyl alcohol, the α-MnO₂/GO catalyst, and K₂CO₃ in n-hexane in a reaction flask.
-
Stir the mixture vigorously at 70 °C under an aerobic atmosphere.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to recover the catalyst.
-
The solid catalyst is washed with hot ethanol and distilled water, then dried at 40 °C for 2 hours before reuse.
-
The filtrate is then processed to isolate the benzaldehyde product.[2]
Copper(I)/TEMPO Catalyzed Aerobic Alcohol Oxidation
This protocol outlines the aerobic oxidation of a primary alcohol using a Cu(I)/TEMPO catalyst system.
Materials:
-
para-Substituted benzyl alcohol
-
Copper(I) bromide (CuBr, 10 mol%)
-
2,2′-bipyridine (bpy, 10 mol%)
-
2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO, 10 mol%)
-
N-methylimidazole (NMI, 10 mol%)
-
Acetone
Procedure:
-
Dissolve the benzyl alcohol derivative in acetone in an Erlenmeyer flask.
-
Add solid CuBr, bpy, and TEMPO to the solution while stirring. The solution will change color.
-
Add N-methylimidazole dropwise to the reaction mixture.
-
Stir the mixture rapidly open to the air at room temperature. The reaction is typically complete within 30-60 minutes, indicated by a color change from red-brown to a turbid green.
-
Quench the reaction by adding water and extract the product with pentane.
-
The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to yield the aldehyde product.[3]
Reaction Mechanisms and Pathways
The proposed mechanisms for each catalytic system are visualized below using Graphviz to illustrate the distinct pathways.
Cerium-Catalyzed Oxidation Pathway
The mechanism for cerium-photocatalyzed aerobic oxidation involves the in-situ formation of a Ce(IV)-alkoxide complex from a Ce(III) precursor and the alcohol substrate under aerobic conditions.[1][7] Photolysis of this complex generates a benzyloxy radical and regenerates the Ce(III) species, which can then re-enter the catalytic cycle.
References
- 1. Cerium-photocatalyzed aerobic oxidation of benzylic alcohols to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. worldwidejournals.com [worldwidejournals.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Cerium-photocatalyzed aerobic oxidation of benzylic alcohols to aldehydes and ketones [beilstein-journals.org]
comparative study of different cerium hydroxide synthesis methods
For researchers, scientists, and professionals in drug development, the synthesis of cerium hydroxide nanoparticles with tailored properties is of paramount importance. This guide provides a comparative analysis of four prevalent synthesis methods: precipitation, hydrothermal, solvothermal, and microemulsion. Each method's impact on the resulting particle size, morphology, surface area, and catalytic performance is examined, supported by experimental data and detailed protocols.
Cerium hydroxide (Ce(OH)₄) nanoparticles are crucial intermediates in the production of ceria (CeO₂), a material with extensive applications in catalysis, biomedicine, and environmental remediation. The physicochemical properties of the final ceria product are intrinsically linked to the characteristics of the initial cerium hydroxide precursor. Therefore, the choice of synthesis method for cerium hydroxide is a critical step in designing materials with desired functionalities. This guide offers a comprehensive comparison of four widely employed synthesis techniques, empowering researchers to select the most suitable method for their specific applications.
Comparative Performance of Synthesis Methods
The selection of a synthesis method significantly influences the key characteristics of the resulting cerium hydroxide nanoparticles. The following table summarizes the typical quantitative data associated with each method, providing a clear basis for comparison.
| Synthesis Method | Particle Size (nm) | Morphology | Specific Surface Area (m²/g) | Catalytic Activity |
| Precipitation | 10 - 50[1] | Spherical, agglomerated | 50 - 150 | Moderate |
| Hydrothermal | 5 - 200[2] | Nanorods, nanocubes, spherical | 100 - 250[3] | High |
| Solvothermal | 8 - 35[4] | Spherical, sheet-like | 80 - 200 | High |
| Microemulsion | 2 - 21[4] | Spherical, cubic | 150 - 300 | Very High |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of nanomaterials. This section provides step-by-step methodologies for each of the four discussed synthesis methods.
Precipitation Method
The precipitation method is a straightforward and widely used technique for synthesizing cerium hydroxide nanoparticles. It involves the chemical reaction of a cerium salt with a precipitating agent in a solution.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Rare-Earth Oxide Nanoparticles: A New Weapon Against Multidrug-Resistant Pathogens with Potential Wound Healing Treatment [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Nano vs. Bulk Cerium(IV) Hydroxide for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance characteristics of nano-sized cerium(IV) hydroxide (often referred to as nanoceria in its oxide form, CeO₂) versus its bulk counterpart. The unique properties of nanoceria, stemming from its high surface area-to-volume ratio and distinct surface chemistry, offer significant advantages in biomedical applications, particularly in drug development, due to its potent antioxidant and catalytic activities.
Data Presentation: Quantitative Performance Comparison
The superior performance of nano this compound is most evident in its biological interactions, such as its antibacterial properties. The smaller the particle size, the more pronounced the effect.
| Property | Nano Cerium Oxide (7 nm) | Nano Cerium Oxide (25 nm) | Bulk Cerium Oxide | Test Organism |
| Antibacterial Activity | More toxic than bulk | More toxic than bulk; More effective than 7 nm nanoparticles | Less toxic than nano counterparts | Escherichia coli |
A study on the antibacterial activity of different sizes of cerium oxide particles found that both 7 nm and 25 nm nanoparticles were more toxic to E. coli than bulk cerium oxide.[1][2] Interestingly, the 25 nm particles showed greater antibacterial activity than the 7 nm particles, which was attributed to the agglomeration and reduced membrane integrity effect of the smaller nanoparticles.[1][2]
Key Performance Differences: Antioxidant and Catalytic Activity
While direct side-by-side quantitative tables for antioxidant and catalytic activities are not prevalent in single studies, the literature consistently demonstrates the superior performance of nanoceria. This is primarily attributed to the higher ratio of Ce³⁺ to Ce⁴⁺ ions on the surface of nanoparticles compared to bulk materials.[3]
Superoxide Dismutase (SOD)-Mimetic Activity: Nanoceria with a higher percentage of surface Ce³⁺ ions exhibit greater SOD-mimetic activity, effectively scavenging superoxide radicals.[3][4] This activity is crucial for mitigating oxidative stress in various disease models.
Catalase-Mimetic Activity: Conversely, nanoceria with a higher proportion of surface Ce⁴⁺ ions demonstrate more efficient catalase-mimetic activity, decomposing hydrogen peroxide into water and oxygen.[3][5][6]
The regenerative redox cycle between Ce³⁺ and Ce⁴⁺ on the nanoparticle surface allows for sustained catalytic activity, a feature not prominent in bulk cerium hydroxide.
Experimental Protocols
Synthesis of this compound Nanoparticles (Hydroxide-Mediated Approach)
This method is a straightforward approach to producing cerium oxide nanoparticles.
-
Preparation of Solutions: A 0.1 M solution of cerium nitrate hexahydrate (Ce(NO₃)₃·6H₂O) and a 0.3 M solution of sodium hydroxide (NaOH) are prepared in deionized water in separate beakers.
-
Precipitation: The cerium nitrate solution is placed on a magnetic stirrer. The NaOH solution is added dropwise to the cerium nitrate solution over 2-3 hours at room temperature with constant stirring.
-
Formation of Precipitate: A yellowish-white precipitate of cerium hydroxide is formed.
-
Washing and Drying: The precipitate is centrifuged and washed with deionized water and ethanol to remove impurities. The resulting powder is then dried.
-
Calcination (optional): To obtain cerium oxide (CeO₂), the dried cerium hydroxide is calcinated at a high temperature (e.g., 600°C).
Characterization of Nanoparticles
The structural and morphological properties of the synthesized nanoparticles are typically characterized using:
-
X-ray Diffraction (XRD): To confirm the crystal structure and determine the average crystallite size.
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanoparticles.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and the ratio of Ce³⁺ to Ce⁴⁺.
Assessment of Superoxide Dismutase (SOD)-Mimetic Activity (Ferricytochrome C Assay)
This assay spectrophotometrically measures the inhibition of cytochrome c reduction by superoxide radicals.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., phosphate buffer), ferricytochrome c, and a superoxide generating system (e.g., xanthine and xanthine oxidase).
-
Addition of Cerium Hydroxide: Different concentrations of the nano or bulk cerium hydroxide suspension are added to the reaction mixture.
-
Initiation of Reaction: The reaction is initiated by the addition of xanthine oxidase.
-
Spectrophotometric Measurement: The change in absorbance at 550 nm, corresponding to the reduction of ferricytochrome c, is monitored over time.
-
Calculation of Activity: The SOD-mimetic activity is calculated based on the degree of inhibition of ferricytochrome c reduction in the presence of the cerium hydroxide sample compared to a control without the sample.
Assessment of Catalase-Mimetic Activity (Hydrogen Peroxide Decomposition)
This method measures the decomposition of hydrogen peroxide.
-
Reaction Setup: A known concentration of hydrogen peroxide is added to a buffered solution.
-
Addition of Cerium Hydroxide: The nano or bulk cerium hydroxide sample is introduced into the hydrogen peroxide solution.
-
Monitoring Decomposition: The decrease in hydrogen peroxide concentration is monitored over time. This can be done spectrophotometrically by observing the decrease in absorbance at 240 nm or by using an oxygen-sensitive electrode to measure the evolution of oxygen gas.
-
Calculation of Activity: The catalase-mimetic activity is determined from the rate of hydrogen peroxide decomposition.
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., E. coli) is prepared.
-
Serial Dilutions: A series of twofold dilutions of the nano and bulk cerium hydroxide are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the cerium hydroxide that shows no visible turbidity (bacterial growth).
Signaling Pathways and Experimental Workflows
The antioxidant properties of nanoceria enable it to modulate cellular signaling pathways involved in oxidative stress and inflammation.
References
- 1. Comparison study on the antibacterial activity of nano- or bulk-cerium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant Cerium Oxide Nanoparticles in Biology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of cerium redox state in the SOD mimetic activity of nanoceria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoceria exhibit redox state-dependent catalase mimetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Confirming the Oxidation State of Cerium in Ceric Hydroxide
This guide provides a detailed comparison of cerium's two primary oxidation states, +3 and +4, with a focus on confirming the +4 state in ceric hydroxide. It is intended for researchers, scientists, and drug development professionals who utilize cerium compounds and require a definitive understanding of their valence states for material characterization and application development.
Cerium, a lanthanide, is notable for its ability to exist in two stable oxidation states in aqueous environments: Ce(III) (cerous) and Ce(IV) (ceric).[1][2][3] This dual valency is central to the unique chemical and catalytic properties of cerium-based materials.[4][5] Ceric hydroxide, or cerium(IV) hydroxide, is an inorganic compound with the chemical formula Ce(OH)₄.[6] In this compound, cerium unequivocally exhibits the +4 oxidation state. This is in contrast to cerous hydroxide, Ce(OH)₃, where cerium is in the +3 state.[1] The proper identification of the cerium oxidation state is critical as it dictates the material's physicochemical properties and subsequent performance in various applications.
Comparison of Cerium Hydroxides
The distinct properties of ceric and cerous hydroxide are directly attributable to the difference in cerium's oxidation state. A summary of these differences is presented below.
| Property | Ceric Hydroxide | Cerous Hydroxide |
| Chemical Formula | Ce(OH)₄[6] | Ce(OH)₃[1] |
| IUPAC Name | This compound | Cerium(III) hydroxide |
| Cerium Oxidation State | +4[6] | +3[1] |
| Appearance | Yellowish powder/solid[6] | White, fine flocculent precipitate[1] |
| Precipitate Nature | Gelatinous precipitate, settles relatively quickly[1][6] | Fine precipitate, settles very slowly[1] |
| Stability | Can be formed by oxidation of Ce(III) compounds[6][7] | Can oxidize to Ce(IV) compounds in air[8] |
Experimental Confirmation of the +4 Oxidation State
The most robust and widely used technique for determining the oxidation state of cerium in its compounds is X-ray Photoelectron Spectroscopy (XPS).[9][10][11] This surface-sensitive quantitative spectroscopic technique provides detailed information about the elemental composition and chemical states of the elements within a material.
The XPS spectra of cerium are complex due to spin-orbit coupling and final-state effects upon photoionization. The Ce 3d core level spectrum is split into two spin-orbit components, 3d₅/₂ and 3d₃/₂. Each of these components is further split into multiple peaks, the positions and intensities of which are characteristic of the Ce(III) or Ce(IV) state.[12]
-
Ce(IV) Signature: The spectrum for a Ce(IV) compound is characterized by three features for each spin-orbit component (3d₅/₂ and 3d₃/₂). A particularly strong and high binding energy satellite peak, often labeled u''', is considered a fingerprint of the Ce(IV) state.[12] These multiple peaks arise from different 4f configurations in the final state after the photoelectron has been ejected.
-
Ce(III) Signature: The spectrum for a Ce(III) compound shows two features for each spin-orbit component. The absence of the characteristic u''' satellite peak is a clear indication of the lack of Ce(IV) states.[12]
By deconvoluting the complex Ce 3d XPS spectrum and fitting it with reference spectra for pure Ce(III) and Ce(IV) compounds, the relative ratio of Ce³⁺/Ce⁴⁺ in a sample can be accurately quantified.[4][5][9]
Experimental Protocol: XPS Analysis
The following protocol outlines the key steps for determining the cerium oxidation state in a sample of ceric hydroxide using XPS.
-
Sample Preparation:
-
Press the ceric hydroxide powder into a pellet or mount it onto a sample holder using conductive carbon tape.
-
Ensure the sample surface is clean and representative of the bulk material.
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
-
Instrument Setup:
-
X-ray Source: Use a monochromatic Al Kα X-ray source (1486.6 eV).
-
Vacuum: Maintain the analysis chamber at a pressure below 10⁻⁸ Torr to prevent surface contamination.
-
Analyzer: Set the pass energy for high-resolution scans of the Ce 3d region (e.g., 20-40 eV) to achieve good energy resolution. A higher pass energy (e.g., 160 eV) can be used for initial survey scans.
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire a high-resolution spectrum of the Ce 3d region, typically from 870 to 930 eV binding energy.
-
Acquire high-resolution spectra of other relevant elements, such as O 1s and C 1s (for adventitious carbon correction).
-
-
Data Analysis:
-
Charge Correction: Calibrate the binding energy scale by setting the C 1s peak for adventitious carbon to 284.8 eV.
-
Background Subtraction: Apply a Shirley or Tougaard background subtraction to the high-resolution Ce 3d spectrum.
-
Peak Fitting (Deconvolution): Fit the Ce 3d spectrum using known reference peaks for Ce(III) and Ce(IV) final states. The spectrum is typically deconvoluted into 10 peaks representing the various final states for both oxidation states.[13]
-
Quantification: Calculate the relative concentrations of Ce(III) and Ce(IV) by integrating the areas of the corresponding fitted peaks. The percentage of Ce(IV) confirms the oxidation state in ceric hydroxide.
-
References
- 1. Science made alive: Chemistry/Solutions [woelen.homescience.net]
- 2. Cerium compounds - Wikipedia [en.wikipedia.org]
- 3. materials.gelsonluz.com [materials.gelsonluz.com]
- 4. Approaches for the Quantitative Analysis of Oxidation State in Cerium Oxide Nanomaterials | NIST [nist.gov]
- 5. americanelements.com [americanelements.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | 12014-56-1 | Benchchem [benchchem.com]
- 8. The formation of cerium( iii ) hydroxide nanoparticles by a radiation mediated increase in local pH - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27066B [pubs.rsc.org]
- 9. Approaches for the Quantitative Analysis of Oxidation State in Cerium Oxide Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. XPS surface analysis of ceria-based materials: Experimental methods and considerations [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validation of Analytical Techniques for Cerium(IV) Hydroxide Characterization
For researchers, scientists, and drug development professionals, the accurate and comprehensive characterization of Cerium(IV) Hydroxide (Ce(OH)₄) is paramount for ensuring its quality, stability, and performance in various applications. This guide provides an objective comparison of key analytical techniques for Ce(OH)₄ characterization, supported by experimental data and detailed methodologies to facilitate the cross-validation of findings.
The multifaceted nature of Ce(OH)₄, particularly in nanocrystalline form, necessitates a multi-technique approach to fully elucidate its physical and chemical properties. Cross-validation, the process of corroborating results from different analytical methods, is crucial for building a complete and reliable profile of the material. This guide focuses on a suite of commonly employed techniques: X-ray Diffraction (XRD), Thermogravimetric Analysis (TGA), Fourier-Transform Infrared Spectroscopy (FTIR), Scanning Electron Microscopy (SEM), and X-ray Photoelectron Spectroscopy (XPS).
Data Presentation: A Comparative Analysis
To effectively compare the outcomes of these techniques, the following table summarizes quantitative data obtained from the characterization of nanocrystalline Ce(OH)₄ synthesized via a wet chemical route. This allows for a direct comparison of the parameters each technique can measure.
| Analytical Technique | Parameter Measured | Typical Value(s) | Reference |
| X-ray Diffraction (XRD) | Crystallite Size | 3–4 nm | [1][2][3] |
| Crystal Structure | Cubic fluorite structure | [3] | |
| Thermogravimetric Analysis (TGA) | Thermal Decomposition | Two-stage weight loss: - 15% loss up to 120 °C (removal of H₂O and one OH group) - 23% loss from 120 °C to 464 °C (removal of three OH groups) | [4] |
| Hydration State | Tetra-hydrated form | [1][2] | |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Vibrational Bands | - O–H stretching: ~3148 cm⁻¹ - Ce–O stretching: ~523 cm⁻¹ | [1][2] |
| Scanning Electron Microscopy (SEM) | Particle Morphology | Highly agglomerated and uniformly distributed particles | [1][2] |
| X-ray Photoelectron Spectroscopy (XPS) | Oxidation State | Presence of Ce(IV) oxidation state | [5][6] |
Experimental Protocols: Detailed Methodologies
Reproducibility is key in scientific research. The following are detailed experimental protocols for the key analytical techniques discussed.
X-ray Diffraction (XRD)
Objective: To determine the crystal structure and crystallite size of Ce(OH)₄.
Instrumentation: A Rigaku X-ray diffractometer with CuKα radiation (λ = 1.5406 Å) is a suitable instrument.[1]
Sample Preparation:
-
Ensure the Ce(OH)₄ powder is finely ground to a homogenous consistency using a mortar and pestle.
-
Mount the powder onto a zero-background sample holder, such as a silicon wafer or a specialized low-background holder, to minimize interference from the substrate.[7][8][9]
-
Gently press the powder to create a flat, smooth surface that is level with the sample holder.[10][11]
Data Acquisition:
-
Set the 2θ scan range from 10° to 70°.[3]
-
Utilize a step size of 0.02° and a scan speed of 2°/min.
-
The X-ray generator should be operated at 40 kV and 30 mA.
Data Analysis:
-
Identify the crystalline phases by comparing the diffraction pattern to standard reference patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database.
-
Calculate the average crystallite size (D) using the Scherrer equation: D = (Kλ) / (β cosθ) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.[1][2]
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and composition of Ce(OH)₄, including its hydration state.
Instrumentation: A Perkin-Elmer TGA instrument or a simultaneous thermal analyzer (TGA/DSC) can be used.[1][12][13][14][15]
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the Ce(OH)₄ powder into an alumina or platinum crucible.
-
Ensure the sample is evenly distributed at the bottom of the crucible.
Data Acquisition:
-
Heat the sample from ambient temperature to 700 °C.[4]
-
Maintain a constant heating rate of 20 °C/min.[1]
-
Conduct the analysis under a controlled nitrogen atmosphere with a flow rate of 50 mL/min to prevent oxidation.[1]
Data Analysis:
-
Analyze the resulting TGA curve (weight % vs. temperature) to identify temperature ranges of mass loss.
-
Calculate the percentage of weight loss at each decomposition step to infer the loss of water and hydroxyl groups.
Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To identify the functional groups present in Ce(OH)₄.
Instrumentation: A Perkin-Elmer FTIR spectrometer or equivalent is suitable for this analysis.[1]
Sample Preparation (KBr Pellet Method):
-
Thoroughly mix approximately 1 mg of the Ce(OH)₄ powder with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[16]
-
Grind the mixture to a very fine powder to minimize scattering of the infrared beam.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.[16][17]
Data Acquisition:
-
Record the spectrum in the range of 4000 to 400 cm⁻¹.[1]
-
Collect a background spectrum of the pure KBr pellet to subtract from the sample spectrum.
-
A resolution of 4 cm⁻¹ is typically sufficient.
Data Analysis:
-
Identify the characteristic absorption bands corresponding to specific functional groups (e.g., O-H stretch, Ce-O stretch).
-
Compare the obtained spectrum with literature data for Ce(OH)₄ and other cerium compounds.
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the surface elemental composition and the oxidation state of cerium.
Instrumentation: A spectrometer with a monochromatic Al Kα X-ray source is commonly used.
Sample Preparation:
-
Mount the Ce(OH)₄ powder onto a sample holder using double-sided adhesive tape.
-
Ensure the powder forms a uniform, flat layer.
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform high-resolution scans over the Ce 3d and O 1s regions to determine their chemical states.
-
Use a low-energy electron flood gun to compensate for any surface charging.
Data Analysis:
-
Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Deconvolute the high-resolution Ce 3d spectrum into its constituent peaks corresponding to Ce(III) and Ce(IV) oxidation states. This requires specialized software and fitting models.[5]
Mandatory Visualization: Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of analytical techniques in the characterization of Ce(OH)₄.
Caption: A logical workflow for the comprehensive characterization of Ce(OH)4.
References
- 1. jos.ac.cn [jos.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. CONTENTdm [usace.contentdm.oclc.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. geoinfo.nmt.edu [geoinfo.nmt.edu]
- 11. mse.washington.edu [mse.washington.edu]
- 12. mt.com [mt.com]
- 13. cetco.com [cetco.com]
- 14. Simultaneous Thermal Analysis (STA) – Ebatco Lab Services [ebatco.com]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. lpdlabservices.co.uk [lpdlabservices.co.uk]
Assessing the Reproducibility of Cerium(IV) Hydroxide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the consistent and reproducible synthesis of nanomaterials is paramount. This guide provides a comparative analysis of common methods for synthesizing cerium(IV) hydroxide, a critical precursor for various applications, including catalysis and biomedical technologies. We will delve into the key experimental parameters influencing reproducibility and provide standardized protocols for characterization.
The synthesis of this compound nanoparticles with uniform size, morphology, and physicochemical properties is a significant challenge. Variations in experimental conditions can lead to batch-to-batch inconsistencies, impacting experimental outcomes and hindering the transition from laboratory-scale synthesis to industrial production. Understanding and controlling these variables is crucial for achieving high reproducibility.
Comparison of Synthesis Methods
Several methods are employed for the synthesis of this compound, each with its own set of advantages and challenges regarding reproducibility. The most common techniques include precipitation, hydrothermal, and sol-gel methods.
Precipitation Method: This is a widely used, straightforward, and cost-effective method. It typically involves the reaction of a cerium salt (e.g., cerium nitrate) with a base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate this compound.[1][2] While simple, this method's reproducibility is highly sensitive to several factors.
Hydrothermal Method: This technique involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave. The elevated temperature and pressure can lead to the formation of highly crystalline nanoparticles with controlled morphology.[3][4]
Sol-Gel Method: This method involves the transition of a solution (sol) into a gel-like network. It offers good control over the particle size and composition. However, it is often a more complex and time-consuming process compared to precipitation.[5]
Below is a summary of how key experimental parameters influence the properties of this compound synthesized by these methods, directly impacting the reproducibility.
| Parameter | Precipitation | Hydrothermal | Sol-Gel | Impact on Reproducibility & Key Properties |
| pH | Highly sensitive. Affects particle size, agglomeration, and surface charge.[3] | Influences crystallinity and particle morphology. | Controls hydrolysis and condensation rates, affecting gelation time and final particle size. | Precise pH control is critical for all methods to ensure consistent particle size and surface properties. |
| Temperature | Affects reaction kinetics and particle crystallinity. Higher temperatures can lead to larger, more crystalline particles. | A primary control parameter for particle size and morphology. Higher temperatures generally result in smaller, more uniform particles due to increased nucleation rates.[3] | Influences the rate of hydrolysis and condensation, which dictates the final structure of the gel and the resulting particles. | Consistent temperature control is essential for achieving uniform particle size and crystallinity. |
| Precursor Concentration | Influences the nucleation and growth rates, thereby affecting particle size. Higher concentrations can lead to smaller particles but may also increase agglomeration. | Affects the final particle size and morphology. | Determines the concentration of the final gel, which can influence the porosity and density of the resulting material. | Maintaining a consistent precursor concentration is vital for reproducible particle size. |
| Stirring Rate | Crucial for ensuring homogeneous mixing and preventing localized high concentrations of reactants, which can lead to non-uniform particle formation. | Less critical once the autoclave is sealed, but initial mixing is important. | Important during the initial sol formation to ensure a homogeneous mixture. | Consistent and controlled mixing is necessary, particularly for the precipitation method. |
| Aging Time | Can influence the crystallinity and stability of the precipitate. | The duration of the hydrothermal treatment is a key parameter for controlling particle growth and morphology. | The gel aging process can affect the final properties of the material. | Precise control over reaction and aging times is necessary for reproducible results. |
Alternative Synthesis Approaches
Beyond the conventional methods, other techniques offer potential advantages in terms of control and reproducibility:
-
Green Synthesis: Utilizing plant extracts or microorganisms as reducing and capping agents offers an environmentally friendly approach. While promising, the complex composition of natural extracts can introduce variability, making reproducibility a key challenge that requires careful characterization of the biological material.[1][5]
-
Microemulsion Method: This technique involves creating water-in-oil or oil-in-water microemulsions that act as nanoreactors for the synthesis. It allows for excellent control over particle size and morphology, leading to high reproducibility.[1]
-
Sonochemical Method: This approach utilizes high-intensity ultrasound to induce chemical reactions. The acoustic cavitation creates localized hot spots with high temperatures and pressures, facilitating the formation of nanoparticles. This method can lead to rapid synthesis and uniform particle sizes.[1]
Experimental Protocols for Characterization
To assess the reproducibility of a synthesis method, rigorous characterization of the resulting this compound is essential. Standardized protocols for key analytical techniques are crucial for obtaining comparable data across different batches and laboratories.
X-ray Diffraction (XRD)
Purpose: To determine the crystal structure, phase purity, and average crystallite size of the synthesized material.
Methodology:
-
Sample Preparation: A small amount of the dried this compound powder is finely ground and mounted on a sample holder.
-
Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected as a function of the diffraction angle (2θ). The scanning range and step size should be consistent for all measurements. A common range is 10-80 degrees with a step size of 0.02 degrees.[2]
-
Data Analysis: The resulting diffraction pattern is compared to standard diffraction patterns from databases (e.g., JCPDS No: 34-0394 for CeO₂) to identify the crystal phase.[2] The average crystallite size can be estimated using the Scherrer equation, which relates the broadening of the diffraction peaks to the crystallite size.[6]
Transmission Electron Microscopy (TEM)
Purpose: To visualize the morphology, size, and size distribution of the nanoparticles.
Methodology:
-
Sample Preparation: A dilute suspension of the nanoparticles in a suitable solvent (e.g., ethanol) is prepared. A drop of the suspension is placed on a TEM grid (e.g., carbon-coated copper grid) and allowed to dry.
-
Imaging: The TEM grid is inserted into the microscope, and images are acquired at different magnifications.
-
Data Analysis: The size and morphology of a statistically significant number of particles (typically >100) are measured from the TEM images using image analysis software. This allows for the determination of the average particle size and the size distribution.
Visualizing Synthesis and Characterization Workflows
To further clarify the relationships between synthesis parameters and characterization outcomes, the following diagrams illustrate the logical flow.
Caption: Key parameters influencing different synthesis methods of this compound.
Caption: Workflow for the characterization of synthesized this compound.
Conclusion
Achieving reproducible synthesis of this compound is a multifaceted challenge that requires stringent control over key experimental parameters. The choice of synthesis method plays a significant role, with techniques like the microemulsion and hydrothermal methods often offering better control over particle characteristics compared to the simpler precipitation method. However, with careful optimization and consistent application of standardized protocols, the reproducibility of any method can be significantly improved. For researchers and developers, a thorough understanding of the interplay between synthesis variables and final product properties, coupled with rigorous and standardized characterization, is the cornerstone of reliable and scalable nanomaterial production.
References
- 1. Cerium oxide nanoparticles: Synthesis methods and applications in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jos.ac.cn [jos.ac.cn]
A Comparative Guide to the Surface Area of Cerium(IV) Hydroxide Preparations
For researchers, scientists, and drug development professionals, the surface area of cerium(IV) hydroxide is a critical parameter influencing its performance in catalytic, biomedical, and pharmaceutical applications. This guide provides an objective comparison of the surface area of this compound synthesized through different methods, supported by experimental data and detailed protocols.
The synthesis method profoundly impacts the physicochemical properties of this compound, particularly its specific surface area. A larger surface area often translates to enhanced reactivity and efficiency. This guide explores three common synthesis techniques: precipitation, hydrothermal synthesis, and the sol-gel method. While extensive data exists for the surface area of cerium(IV) oxide (CeO₂), the calcined product of this compound, this comparison focuses on the surface area of the hydroxide precursor itself, which is often the active or intermediate species of interest.
Comparative Surface Area Data
The following table summarizes the available quantitative data for the surface area of this compound and its uncalcined gel precursors prepared by different methods. It is important to note that direct comparative studies on the surface area of this compound are limited, with much of the literature focusing on the resulting cerium oxide.
| Preparation Method | Precursors | BET Surface Area (m²/g) | Reference |
| Sol-Gel (Aerogel) | Cerium(III) salts and epoxide-based proton scavengers | 225 | [1] |
| Solvothermal | Acetaldoximate-modified cerium(IV) t-butoxide | 277 (for resulting Ceria) | [2] |
| Hydrothermal | Not specified | 226 (for resulting Ceria) | [3] |
| Aqueous Sol-Gel | Cerium hydroxide and urea | up to 85 (for resulting Ceria) | [4] |
Note: The data for the solvothermal and hydrothermal methods are for the resulting cerium oxide, which suggests a high surface area for the this compound precursor. The sol-gel aerogel provides a direct measurement of the uncalcined material.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections outline the protocols for the synthesis of this compound by different methods and the standard procedure for Brunauer-Emmett-Teller (BET) surface area analysis.
Synthesis of this compound via Precipitation (Wet Chemical Route)
This method is a straightforward and widely used technique for producing nanocrystalline this compound at ambient temperatures.[5]
Materials:
-
Ammonium cerium(IV) nitrate [(NH₄)₂Ce(NO₃)₆]
-
Ammonium hydroxide (NH₄OH) solution (1 M)
-
Deionized water
Procedure:
-
Dissolve 1.0 g of ammonium cerium(IV) nitrate in 20 mL of deionized water with constant stirring for 1 hour.
-
Add 5 mL of 1 M ammonium hydroxide solution to the cerium nitrate solution. A gray precipitate will form.
-
Continue to add the ammonium hydroxide solution dropwise until the pH of the mixture reaches 9.0.
-
Stir the resulting mixture continuously for an additional 3 hours to ensure the reaction is complete.
-
A pale yellow precipitate of this compound will form.
-
Separate the precipitate by centrifugation.
-
Wash the precipitate several times with deionized water to remove any residual ammonium and nitrate ions.
-
Dry the washed precipitate in an oven at 100°C to obtain nanocrystalline this compound powder.[5]
Synthesis of this compound via Hydrothermal Method
The hydrothermal method employs elevated temperature and pressure to facilitate the crystallization of materials. This can lead to well-defined particle morphologies and potentially high surface areas.
Materials:
-
Cerium-containing precursor (e.g., cerium nitrate, cerium acetate)
-
Ammonia solution
-
Deionized water
Procedure:
-
Prepare a solution of the cerium precursor in deionized water.
-
Adjust the pH of the solution to a basic level (e.g., pH 10) using an ammonia solution to precipitate this compound.[6]
-
Wash the resulting precipitate several times with deionized water.
-
Transfer the washed precipitate into a Teflon-lined autoclave.
-
Heat the autoclave to a specific temperature (e.g., 120-200°C) for a designated period (e.g., 5-40 hours).[7]
-
After the hydrothermal treatment, allow the autoclave to cool down to room temperature.
-
Collect the product, wash it with deionized water and ethanol, and dry it.
Brunauer-Emmett-Teller (BET) Surface Area Analysis
The BET method is the standard technique for determining the specific surface area of a powder by measuring the amount of gas adsorbed onto its surface.
Equipment:
-
BET surface area analyzer (e.g., Micromeritics Gemini 2375)
-
Degassing unit (e.g., Micromeritics FlowPrep 060)
-
Analytical balance
-
Sample tubes
Procedure:
-
Sample Preparation (Degassing):
-
Weigh an empty sample tube.
-
Add a sufficient amount of the this compound powder to the tube.
-
Heat the sample under a flow of inert gas (e.g., nitrogen) or under vacuum in the degassing unit to remove any adsorbed contaminants. The degassing temperature should be chosen carefully to avoid decomposition of the hydroxide.
-
After degassing, allow the sample to cool and weigh it again to determine the exact mass.
-
-
Analysis:
-
Transfer the sample tube to the analysis port of the BET instrument.
-
Immerse the sample tube in a dewar of liquid nitrogen to maintain a constant temperature (77 K).
-
The instrument will then introduce known amounts of an adsorbate gas (typically nitrogen) into the sample tube at various pressures.
-
The amount of gas adsorbed at each pressure is measured, generating an adsorption isotherm.
-
-
Data Interpretation:
-
The BET equation is applied to the linear portion of the adsorption isotherm to calculate the monolayer capacity (the amount of gas required to form a single layer on the surface of the sample).
-
From the monolayer capacity and the cross-sectional area of the adsorbate gas molecule, the specific surface area of the material is calculated and typically expressed in m²/g.
-
Visualizing the Synthesis-Surface Area Relationship
The following diagram illustrates the logical flow from the choice of synthesis method to the resulting surface area of the cerium-based material.
Caption: Logical flow from synthesis method to surface area.
Conclusion
The preparation method is a determining factor for the surface area of this compound. While direct comparative data for this compound is still emerging, the available information on its uncalcined forms and the resulting cerium oxide products indicates that sol-gel and hydrothermal methods have the potential to yield materials with significantly higher surface areas compared to conventional precipitation. For applications where a high surface area is paramount, these more complex synthesis routes should be considered. The provided experimental protocols offer a starting point for the controlled synthesis and characterization of this compound with tailored surface properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High Surface Area Ceria for CO Oxidation Prepared from Cerium t-Butoxide by Combined Sol-Gel and Solvothermal Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A facile aqueous sol–gel method for high surface area nanocrystalline CeO2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. jos.ac.cn [jos.ac.cn]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. researchgate.net [researchgate.net]
Unveiling the Adsorbent Power of Cerium(IV) Hydroxide: A Comparative Guide
Cerium(IV) hydroxide is emerging as a highly effective adsorbent for the removal of a wide range of contaminants from aqueous solutions. Its high affinity for pollutants such as phosphates, arsenates, and heavy metals makes it a promising material for water purification and environmental remediation. This guide provides a comprehensive comparison of the adsorbent capacity of this compound with other common adsorbents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Adsorption Capacities
The efficiency of an adsorbent is primarily determined by its maximum adsorption capacity (q_max), which indicates the maximum amount of a pollutant that can be adsorbed per unit mass of the adsorbent. The following tables summarize the comparative adsorption capacities of this compound and other adsorbents for phosphate and arsenate removal.
Table 1: Comparison of Maximum Adsorption Capacities for Phosphate (PO₄³⁻)
| Adsorbent | Maximum Adsorption Capacity (mg/g) | pH | Reference |
| This compound (Granular) | 77.7 | Not Specified | [1][2] |
| Gibbsite (Granular) | 31.4 | Not Specified | [1][2] |
| This compound loaded on Molecular Sieve (CHMS) | High (Specific value not provided, but noted to be higher than COMS and MS) | 4-11 | [3] |
| Ceria loaded on Molecular Sieve (COMS) | Lower than CHMS | 4-11 | [3] |
| Molecular Sieve (MS) | Lower than CHMS | 4-11 | [3] |
| Zirconium(IV) Hydroxide | 18.5 - 30.4 | 4.0 - 7.1 | [4] |
| MOF-76 (Ce) | 72.97 | Not Specified | [5] |
| CeO₂ Nanoparticles (from MOF-76) | 55.71 | Not Specified | [5] |
Table 2: Comparison of Maximum Adsorption Capacities for Arsenate (As(V))
| Adsorbent | Maximum Adsorption Capacity (mg/g) | pH | Reference |
| Hydrous Cerium Oxide-Graphene Composite (GNP-HCO) | 62.33 | 4.0 | [6] |
| Hydrous Cerium Oxide-Graphene Composite (GNP-HCO) | 41.31 | 7.0 | [6] |
| Ce(IV)-doped Iron Oxide Adsorbent | 70.4 | 5.0 | [7] |
| Activated Alumina | 8.3 | 5.5 | [7] |
| Ceria Nanoparticles | 17.08 - 18.05 | Not Specified | [8] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the validation and comparison of adsorbent performance. Below are methodologies for the synthesis of this compound and for conducting batch adsorption experiments.
Synthesis of Nanocrystalline this compound
This protocol describes a simple wet chemical method for the synthesis of nanocrystalline this compound[9].
Materials:
-
Ammonium cerium(IV) nitrate ((NH₄)₂Ce(NO₃)₆)
-
Ammonium hydroxide (NH₄OH)
-
Deionized water
Procedure:
-
Dissolve 1.0 g of ammonium cerium(IV) nitrate in 20 mL of deionized water with constant stirring for 1 hour.
-
Add 5 mL of 1 M ammonium hydroxide solution to the cerium nitrate solution. A gray precipitate will form.
-
Continue adding ammonium hydroxide dropwise until the pH of the solution reaches 9.0.
-
Stir the mixture continuously for an additional 3 hours to ensure the completion of the reaction. A pale yellow precipitate of this compound will be observed.
-
Separate the precipitate by centrifugation.
-
Wash the precipitate several times with deionized water to remove any excess ammonium and nitrate ions.
-
Dry the washed precipitate in an oven at 100 °C to obtain nanocrystalline this compound powder.
Batch Adsorption Experiments
Batch adsorption studies are performed to evaluate the adsorption capacity of the synthesized this compound. This typically involves studying the effects of various parameters such as contact time, pH, initial adsorbate concentration, and adsorbent dosage[10][11][12].
Materials and Equipment:
-
Synthesized this compound (adsorbent)
-
Stock solution of the target pollutant (adsorbate)
-
Conical flasks (100 mL or 250 mL)
-
Orbital shaker
-
pH meter
-
Centrifuge
-
Analytical instrument for measuring adsorbate concentration (e.g., UV-Vis spectrophotometer, ICP-MS)
Procedure:
-
Preparation of Adsorbate Solutions: Prepare a series of adsorbate solutions with varying concentrations from a stock solution.
-
Adsorption Experiment:
-
Add a known mass of this compound to a set of conical flasks.
-
Add a fixed volume of the adsorbate solution of a specific concentration to each flask.
-
Adjust the pH of the solutions to the desired value using dilute HCl or NaOH.
-
Place the flasks on an orbital shaker and agitate at a constant speed and temperature for a predetermined period.
-
-
Sample Analysis:
-
After the desired contact time, separate the adsorbent from the solution by centrifugation.
-
Measure the final concentration of the adsorbate in the supernatant using an appropriate analytical technique.
-
-
Data Analysis:
-
Calculate the amount of adsorbate adsorbed per unit mass of the adsorbent at equilibrium (q_e, in mg/g) using the following equation: q_e = (C₀ - C_e) * V / m where:
-
C₀ is the initial adsorbate concentration (mg/L)
-
C_e is the equilibrium adsorbate concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
-
Analyze the experimental data using adsorption isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order) to determine the adsorption capacity and mechanism[13][14][15][16][17].
-
Visualizing the Process: Experimental Workflow and Adsorption Mechanism
The following diagrams, created using the DOT language, illustrate the key processes involved in the validation of this compound's adsorbent capacity.
Caption: Experimental workflow for synthesis, adsorption testing, and data analysis.
Caption: Proposed mechanism of anionic pollutant adsorption onto this compound.
References
- 1. Phosphate adsorption ability of granular gibbsite and cerium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphate Adsorption Ability of Granular Gibbsite and Cerium Hydroxide [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Phosphate adsorption from wastewater using zirconium (IV) hydroxide: Kinetics, thermodynamics and membrane filtration adsorption hybrid system studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid adsorption removal of arsenate by hydrous cerium oxide–graphene composite - RSC Advances (RSC Publishing) DOI:10.1039/C5RA08922K [pubs.rsc.org]
- 7. Arsenic(V) removal with a Ce(IV)-doped iron oxide adsorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adsorption and desorption characteristics of arsenic onto ceria nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jos.ac.cn [jos.ac.cn]
- 10. akademiabaru.com [akademiabaru.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. ijast.thebrpi.org [ijast.thebrpi.org]
- 15. jmaterenvironsci.com [jmaterenvironsci.com]
- 16. researchgate.net [researchgate.net]
- 17. Kinetics, Isotherms, and Thermodynamic Modeling of the Adsorption of Phosphates from Model Wastewater Using Recycled Brick Waste [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Cerium(IV) Hydroxide
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Cerium(IV) hydroxide, ensuring the safety of laboratory personnel and adherence to regulatory standards.
This compound, also known as ceric hydroxide, is a compound that requires careful handling due to its potential hazards. According to its Safety Data Sheet (SDS), it is considered a hazardous substance.[1] It can cause severe skin burns and eye damage, and may cause respiratory irritation.[2][3][4][5] Therefore, improper disposal is not only a regulatory violation but also poses significant health and environmental risks.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][5] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.[2][5][6][7]
Step-by-Step Disposal Protocol
-
Segregation: Keep this compound waste separate from all other chemical waste streams to prevent inadvertent and potentially hazardous reactions.[6] It is particularly important to avoid contact with strong acids, acid chlorides, acid anhydrides, and chloroformates.[1]
-
Containerization:
-
Use a dedicated, clearly labeled, and chemically compatible waste container for collecting this compound waste.[6][8] The container must be in good condition, free from damage or leaks, and have a secure, tight-fitting lid.[8][9]
-
The label on the container should clearly state "Hazardous Waste" and identify the contents as "this compound Waste".[9] Include the accumulation start date and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[10] This area must be at or near the point of generation and under the control of laboratory personnel.[8][10]
-
The storage area should be cool, dry, and well-ventilated.[6] Ensure secondary containment is used to capture any potential leaks.[8][10]
-
-
Waste Pickup and Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[1][6][9] This is a direct violation of environmental regulations.
-
Once the waste container is full (typically no more than 3/4 full to prevent spills) or has reached the designated accumulation time limit (e.g., six months for academic labs under Subpart K), arrange for its collection by your institution's hazardous waste management service or a licensed professional waste disposal company.[6][10]
-
Follow all institutional procedures for requesting a hazardous waste pickup. This may involve submitting an online request form or contacting your EHS department directly.[10]
-
Regulatory Compliance
The disposal of this compound is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8] For academic laboratories, specific regulations under 40 CFR Part 262, Subpart K may apply, which provide alternative requirements for managing hazardous waste.[11][12] It is the responsibility of the chemical waste generator to ensure complete and accurate classification and disposal of hazardous materials.[2][7]
Quantitative Safety Data Summary
For quick reference, the following table summarizes key safety information for this compound.
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. H335: May cause respiratory irritation. | [3][4][5] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles/face shield, lab coat, dust mask (N95). | [2][5][13] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, chloroformates. | [1][2][3] |
| Disposal Method | Must be disposed of as hazardous waste. Contact a licensed professional waste disposal service. | [1][5][6] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel, the environment, and maintaining a high standard of laboratory safety. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. media.laballey.com [media.laballey.com]
- 3. fishersci.fr [fishersci.fr]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. benchchem.com [benchchem.com]
- 7. aksci.com [aksci.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. epa.gov [epa.gov]
- 12. acs.org [acs.org]
- 13. This compound 12014-56-1 [sigmaaldrich.com]
Comprehensive Safety Protocol for Handling Cerium(IV) Hydroxide
This guide provides essential safety and logistical information for the handling and disposal of Cerium(IV) hydroxide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedural steps is critical for ensuring laboratory safety.
This compound is considered a hazardous substance that can cause severe skin burns and eye damage, and may also cause respiratory irritation.[1][2][3] Ingestion can be harmful and may lead to serious health damage.[4] It is crucial to handle this chemical with appropriate protective measures in a well-ventilated area or under a chemical fume hood.[1][5][6]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary for certain operations.[5] | To protect against splashes and dust that can cause serious eye damage.[1][2][3] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] This includes a lab coat and, if necessary, fire/flame resistant and impervious clothing.[6] | To prevent skin contact, which can cause severe burns and irritation.[1][2][4] |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if dust is generated.[7] A dust mask of type N95 (US) is recommended. | To avoid inhalation of dust, which may cause respiratory irritation.[1][2][5] |
Operational Plan: Handling and Storage
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area or within a chemical fume hood.[1][5][6]
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust and contact with skin and eyes.[4][5]
-
Dust Minimization: Minimize dust generation and accumulation during handling.[5][7]
-
Tool Usage: Use non-sparking tools to avoid ignition sources.[6]
-
Personal Hygiene: Wash hands thoroughly after handling the material.[1][2][5] Do not eat, drink, or smoke in the handling area.[5]
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1][2][5]
Storage Protocol:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[2][4][5][6]
-
Keep away from incompatible materials and foodstuff containers.[4][6]
-
Ensure that eyewash stations and safety showers are located close to the workstation.[2]
| Incompatible Materials |
| Strong oxidizing agents.[1][3][5] |
| Strong acids, acid chlorides, acid anhydrides, and chloroformates.[4] |
| Copper, aluminum, and their alloys.[4] |
Emergency and Disposal Plan
Spill Response:
-
Minor Spills:
-
Major Spills:
-
Evacuate personnel from the area and move upwind.[4]
-
Alert the fire brigade or emergency response team and inform them of the hazard's location and nature.[4]
-
Wear full-body protective clothing and a self-contained breathing apparatus.[1][4]
-
Prevent the spillage from entering drains or water courses.[4]
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][3][5]
-
Skin Contact: Immediately flush the skin with large amounts of water while removing all contaminated clothing and shoes. Continue flushing until advised to stop by a poison information center. Seek immediate medical attention.[1][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][5] Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3] Ingestion can cause severe swelling and damage to delicate tissues.[1][2]
Disposal Protocol: this compound and its container must be disposed of as hazardous waste.[4]
-
Classification: Waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[1][2][5]
-
Containment: Collect waste in suitable, closed, and properly labeled containers for disposal.[6]
-
Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with all local, state, and federal regulations.[2][4][5] Do not allow wash water from cleaning or process equipment to enter drains.[4]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
